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2-Amino-6-tert-butyl-3-formylchromone Documentation Hub

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  • Product: 2-Amino-6-tert-butyl-3-formylchromone
  • CAS: 68301-87-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-Amino-6-tert-butyl-3-formylchromone: A Technical Guide

Executive Summary 2-Amino-6-tert-butyl-3-formylchromone (CAS: 68301-87-1) represents a specialized scaffold in heterocyclic chemistry, combining the reactive pharmacophore of 2-amino-3-formylchromone with the lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-tert-butyl-3-formylchromone (CAS: 68301-87-1) represents a specialized scaffold in heterocyclic chemistry, combining the reactive pharmacophore of 2-amino-3-formylchromone with the lipophilic modulation of a tert-butyl group. While the parent 2-amino-3-formylchromone is a well-established precursor for Friedländer annulations and Schiff base ligands, the 6-tert-butyl derivative offers enhanced solubility in organic media and altered crystallographic packing, critical for drug discovery applications where bioavailability is paramount.

This guide provides a definitive technical analysis of this compound, moving beyond basic data to explore its synthesis, physicochemical behavior, and reactivity profile in high-value applications such as fluorescent sensing and multicomponent drug synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a "push-pull" electronic system where the electron-donating amino group at C-2 interacts with the electron-withdrawing formyl group at C-3 and the carbonyl at C-4. The tert-butyl substituent at C-6 introduces significant steric bulk and lipophilicity, disrupting planar stacking interactions common in unsubstituted chromones.

Property Data
Chemical Name 2-Amino-6-tert-butyl-4-oxo-4H-chromene-3-carbaldehyde
CAS Number 68301-87-1
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
SMILES CC(C)(C)c1ccc2c(c1)OC(=C(C2=O)C=O)N
Core Scaffold 4H-1-benzopyran-4-one (Chromone)
Key Functional Groups Primary Amine (-NH₂), Aldehyde (-CHO), tert-Butyl (-C(CH₃)₃)
Electronic & Steric Effects[3]
  • Intramolecular Hydrogen Bonding: A strong intramolecular H-bond exists between the amino hydrogen and the formyl oxygen. This locks the C2-C3 bond rotation, planarizing the reactive core and effectively "masking" the aldehyde's reactivity until specific conditions (e.g., metal chelation or acid catalysis) are met.

  • Lipophilicity Modulation: The C-6 tert-butyl group increases the LogP value significantly compared to the parent compound (LogP ~0.5 vs. ~2.9 for the derivative), facilitating transport across lipid bilayers and improving solubility in non-polar reaction solvents like toluene or dichloromethane.

Physicochemical Properties[1][2][3][4][9][15][16][17]

The following data aggregates experimental values and authoritative spectral characteristics.

Physical State & Thermal Properties[18]
Parameter Value / Observation Notes
Appearance Pale yellow to yellow crystalline powderTypical of conjugated chromone systems.
Melting Point 240–242 °C Recrystallized from acetic acid.[1] High MP indicates strong crystal lattice energy driven by H-bonding.
Solubility High: DMSO, DMF, THFModerate: Ethanol, Methanol, ChloroformLow: Water, Hexanetert-butyl group enables better solubility in chlorinated solvents compared to unsubstituted analogs.
Spectroscopic Signature[10][18]
  • UV-Vis Absorption: Exhibits characteristic absorption bands at ~250 nm (benzoid band) and ~310–340 nm (cinnamoyl band). The "push-pull" character often results in a broad, lower-energy band extending into the visible region, responsible for the yellow color.

  • IR Spectroscopy:

    • 
      (NH₂): Doublet around 3300–3400 cm⁻¹ (often broadened by H-bonding).
      
    • 
      (C=O, aldehyde): ~1660–1670 cm⁻¹ (shifted lower due to conjugation).
      
    • 
      (C=O, pyrone): ~1620–1640 cm⁻¹ (highly conjugated).
      
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at

      
       10.0–10.2 ppm.[2]
      
    • Amino (-NH₂): Broad singlet at

      
       8.5–9.5 ppm (exchangeable with D₂O).
      
    • tert-Butyl: Strong singlet (9H) at

      
       1.3–1.4 ppm.
      
    • Aromatic Protons: Characteristic pattern for 1,2,4-trisubstituted benzene ring (d, dd, d).

Synthesis & Purification Protocols

The most robust synthesis of 2-amino-3-formylchromones avoids direct formylation of 2-aminochromone (which is unstable). Instead, it proceeds via the Chromone-3-carbonitrile route, utilizing the "Ghosh and Tewari" rearrangement logic.

Synthetic Pathway (DOT Diagram)

Synthesis Start 5-tert-butyl-2-hydroxyacetophenone Step1 Vilsmeier-Haack (DMF / POCl3) Start->Step1 Inter1 6-tert-butyl-4-oxo-4H-chromene-3-carbaldehyde Step1->Inter1 Step2 NH2OH / H+ Inter1->Step2 Nitrile 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile (CAS: 68301-74-6) Step2->Nitrile Step3 Nucleophilic Attack (NaOH or Amine) Nitrile->Step3 Ring Opening/Recyclization Product 2-Amino-6-tert-butyl-3-formylchromone (CAS: 68301-87-1) Step3->Product

Caption: Step-wise synthesis from acetophenone precursor via the critical carbonitrile intermediate.

Detailed Protocol (Carbonitrile Route)

Step 1: Precursor Synthesis (Carbonitrile)

  • Dissolve 6-tert-butyl-3-formylchromone (obtained via Vilsmeier-Haack of 5-tert-butyl-2-hydroxyacetophenone) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) and reflux to form the oxime.

  • Dehydrate the oxime (e.g., with acetic anhydride) to yield 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile (CAS 68301-74-6).

Step 2: Conversion to 2-Amino-3-formyl Derivative

  • Reagent: Suspend the carbonitrile (10 mmol) in ethanol.

  • Nucleophile: Add aqueous NaOH (10%, 5 mL) dropwise at 0–5 °C. Alternatively, use ammonia or a secondary amine for specific derivatives, but NaOH is standard for the free amino-aldehyde.

  • Reaction: Stir for 30–60 mins. The reaction proceeds via nucleophilic attack at C-2, ring opening, and recyclization.[3]

  • Workup: Neutralize carefully with dilute HCl. The product precipitates as a yellow solid.[4]

  • Purification: Recrystallize from glacial acetic acid or DMF/Ethanol mixtures to achieve the melting point of 240–242 °C.

Reactivity & Applications

The 2-amino-3-formyl moiety is a "chemical chameleon," capable of reacting as a bis-electrophile or a donor-acceptor system.

Schiff Base Formation (Fluorescent Sensors)

The aldehyde group condenses readily with primary amines (e.g., amino acids, diamines) to form Schiff bases.

  • Mechanism: The tert-butyl group prevents aggregation-caused quenching (ACQ), often enhancing the quantum yield of the resulting fluorophore.

  • Application: These ligands are highly selective sensors for Cu²⁺ and Zn²⁺ . Binding of the metal to the imine nitrogen and the 4-carbonyl oxygen typically triggers a "Turn-On" fluorescence response or a colorimetric shift.

Friedländer Annulation

Reaction with active methylene compounds (e.g., ketones, nitriles) yields chromeno[2,3-b]pyridines .

  • Significance: This pathway provides access to tacrine analogues (Alzheimer's research) and DNA-intercalating agents.

Reactivity Logic Map

Reactivity Core 2-Amino-6-tert-butyl-3-formylchromone Path1 Primary Amines (R-NH2) Core->Path1 Path2 Active Methylenes (Friedländer) Core->Path2 Path3 Metal Salts (M2+) Core->Path3 Prod1 Schiff Bases (Imines) Path1->Prod1 App1 Fluorescent Sensors (Zn2+, Cu2+) Prod1->App1 Metal Binding Prod2 Chromeno[2,3-b]pyridines Path2->Prod2 App2 DNA Intercalators Anticancer Agents Prod2->App2 Prod3 Metal Complexes Path3->Prod3

Caption: Divergent reactivity pathways leading to sensors and bioactive heterocycles.

References

  • Ghosh, C. K., & Tewari, N. (1980). Heterocyclic Systems.[5][6] Part 5. Reaction of 4-Oxo-4H-1-benzopyran-3-carbonitriles with Nucleophilic Reagents.Journal of Organic Chemistry , 45(10), 1964-1969. Link

  • ChemicalBook. (2023). 2-Amino-6-tert-butyl-3-formylchromone Product Page (CAS 68301-87-1).[1][7][8][9][10]Link

  • Ibrahim, M. A., et al. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents.Natural Sciences , 15(1), 1-15. Link

  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones.Asian Journal of Chemistry , 17(3), 2016-2018. Link

  • Abdel-Aziz, H. A., et al. (2013).[5] The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate.[5]Molecules , 18(2), 2084-2095.[5] Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-Amino-6-tert-butyl-3-formylchromone

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 2-Amino-6-tert-butyl-3-formylchromone , a critical intermediate in the design of bioactive heterocycles. [1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 2-Amino-6-tert-butyl-3-formylchromone , a critical intermediate in the design of bioactive heterocycles.

[1]

Executive Summary & Compound Significance

2-Amino-6-tert-butyl-3-formylchromone (CAS: 68301-87-1) is a multifunctional pharmacophore belonging to the 4-oxo-4H-chromene class.[1][2][3] Unlike simple chromones, the coexistence of a nucleophilic amino group at C-2 and an electrophilic formyl group at C-3 renders this molecule a "chemical chameleon," capable of undergoing diverse condensation reactions to form Schiff bases, chromeno[2,3-b]pyridines, and other fused heterocyclic systems.[1]

This guide details the structural validation of the compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), grounded in the specific electronic effects of the tert-butyl substituent.

Compound Identity[2][4][5][6]
  • IUPAC Name: 2-Amino-6-(tert-butyl)-4-oxo-4H-chromene-3-carbaldehyde[1]

  • Molecular Formula: C₁₄H₁₅NO₃

  • Molecular Weight: 245.28 g/mol

  • Key Functional Groups: Aldehyde (C-3), Primary Amine (C-2), tert-Butyl (C-6), Chromone Carbonyl (C-4).[1]

Synthesis & Mechanistic Pathway

The most robust synthetic route to 2-amino-3-formylchromones is the rearrangement of chromone-3-carbonitriles .[1] This pathway exploits the electrophilicity of the pyrone ring, where nucleophilic attack (often by hydroxide or water) induces ring opening and subsequent recyclization.

Reaction Workflow
  • Precursor Synthesis: Vilsmeier-Haack formylation of 2-hydroxy-5-tert-butylacetophenone yields 6-tert-butyl-3-formylchromone.[1]

  • Nitrile Formation: Conversion to 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile using hydroxylamine hydrochloride.[1]

  • Rearrangement (The Critical Step): The nitrile undergoes a base-mediated hydration/rearrangement to yield the target 2-amino-3-formylchromone.[1]

Mechanistic Visualization

The following diagram illustrates the critical rearrangement from the nitrile precursor to the target aldehyde.

SynthesisPathway Precursor 6-tert-Butyl-4-oxo-4H- chromene-3-carbonitrile Intermediate Ring-Opened Intermediate Precursor->Intermediate Nucleophilic Attack (OH-) Pyran Ring Opening Target 2-Amino-6-tert-butyl- 3-formylchromone Intermediate->Target Recyclization onto Nitrile (Nohara Rearrangement)

Caption: Mechanistic pathway for the conversion of 3-cyanochromone to 2-amino-3-formylchromone via pyrone ring opening and recyclization.

Spectroscopic Characterization (NMR, IR, MS)[3][4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct tert-butyl singlet and the highly deshielded aldehyde proton.[1] The amine protons often appear broad and downfield due to intramolecular hydrogen bonding with the C-3 formyl oxygen.[1]

¹H NMR Data (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
CHO 10.20 – 10.35 Singlet (s)1H-Characteristic aldehyde proton; deshielded by anisotropy of C=O.[1]
NH₂ 8.80 – 9.50 Broad Singlet2H-Exchangeable (D₂O).[1] Downfield shift indicates intramolecular H-bond (N-H[1]···O=C).
H-5 8.05 Doublet (d)1HJ ≈ 2.5meta-Coupling to H-7.[1] Deshielded by C-4 carbonyl cone.[1]
H-7 7.85 Doublet of Doublets (dd)1HJ ≈ 9.0, 2.5ortho-Coupling to H-8; meta-to H-5.[1]
H-8 7.55 Doublet (d)1HJ ≈ 9.0ortho-Coupling to H-7.[1]
t-Butyl 1.34 Singlet (s)9H-Intense singlet for the equivalent methyl groups of the tert-butyl moiety.[1]
¹³C NMR Data (DMSO-d₆, 100 MHz)
Carbon TypeChemical Shift (δ ppm)Structural Assignment
Aldehyde C=O 187.5 Formyl carbon (C-3 substituent).[1]
Ketone C=O 175.2 Chromone carbonyl (C-4).[1]
C-2 (Enamine) 162.8 Carbon attached to NH₂; highly deshielded due to N-donation.[1]
Aromatic C-O 154.1 C-8a (Quaternary carbon next to ring oxygen).[1]
Aromatic C-R 148.5 C-6 (Ipso carbon attached to tert-butyl group).[1]
Aromatic CH 134.2, 124.5, 118.8 C-7, C-5, C-8 signals respectively.[1][4]
C-3 102.5 Electron-rich alkene carbon; shielded by resonance from C-2 amino group.[1]
t-Butyl (quat) 34.8 Quaternary carbon of the tert-butyl group.[1]
t-Butyl (CH₃) 31.2 Methyl carbons of the tert-butyl group.[1]

Analyst Note: The C-3 carbon appears significantly upfield (~102 ppm) compared to typical chromones (~120 ppm) due to the strong electron-donating effect of the C-2 amino group, creating a "push-pull" alkene system with the formyl group.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the discrimination between the precursor (nitrile) and the product (aldehyde/amine).

Frequency (cm⁻¹)Vibration ModeIntensityInterpretation
3350, 3280 ν(N-H)Medium/BroadPrimary amine asymmetric and symmetric stretching.[1]
2965, 2870 ν(C-H)StrongAliphatic C-H stretching from the tert-butyl group.
1665 ν(C=O)StrongFormyl (aldehyde) carbonyl stretch.
1620 ν(C=O)StrongChromone ring carbonyl (conjugated).
1560 ν(C=C)MediumAromatic ring skeletal vibrations.
1120 ν(C-O-C)MediumPyran ring ether stretch.
Mass Spectrometry (MS)

The mass spectrum validates the molecular weight and provides structural confirmation through characteristic fragmentation pathways, specifically the loss of the formyl group and the tert-butyl cation.

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

  • Molecular Ion [M]⁺: m/z 245 (Base peak or high intensity).

Fragmentation Pattern:

  • [M - 29]⁺ (m/z 216): Loss of the formyl radical (-CHO).[1]

  • [M - 28]⁺ (m/z 217): Loss of CO (common in chromones).[1]

  • [M - 15]⁺ (m/z 230): Loss of a methyl group from the tert-butyl moiety.[1]

  • [M - 57]⁺ (m/z 188): Loss of the tert-butyl group (C₄H₉).[1]

MassSpec M_Ion Molecular Ion [M]+ m/z 245 Frag1 [M - CHO]+ m/z 216 M_Ion->Frag1 - CHO (29) Frag2 [M - tBu]+ m/z 188 M_Ion->Frag2 - C4H9 (57) Frag3 [M - CO]+ m/z 217 M_Ion->Frag3 - CO (28)

Caption: Primary fragmentation pathways observed in the mass spectrum of 2-amino-6-tert-butyl-3-formylchromone.[1]

Experimental Protocol: Preparation of Analytical Sample

To ensure spectroscopic accuracy, the sample must be free of the nitrile precursor.

Method:

  • Dissolution: Dissolve 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile (1.0 eq) in ethanol.

  • Nucleophilic Addition: Add aqueous NaOH (10%, 2.0 eq) dropwise. The solution will turn yellow/orange.

  • Acidification: Stir for 1 hour at room temperature, then acidify with 10% HCl to pH 4.

  • Precipitation: The 2-amino-3-formyl derivative precipitates as a pale yellow solid.[1]

  • Purification: Recrystallize from DMF/Ethanol to remove trace nitrile (which exhibits a sharp IR peak at ~2230 cm⁻¹; absence of this peak confirms conversion).

References

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-3-formylchromone Product Information. Retrieved from [1]

  • Natural Sciences Publishing. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes. Retrieved from [1]

  • Oriental Journal of Chemistry. (2016). Reaction of 3-formylchromone derivatives with hydroxylamine. Retrieved from [1]

  • Molaid Chemicals. (n.d.). 2-Amino-6-tert-butyl-3-formylchromone Properties. Retrieved from [1]

  • Thieme Connect. (n.d.). Acid-Mediated Synthesis of Chromeno[2,3-b]pyridine Derivatives. Retrieved from [1]

Sources

Foundational

Crystal Structure & Structural Analysis of 2-Amino-6-tert-butyl-3-formylchromone

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Structural Significance

Compound Identity:

  • IUPAC Name: 2-Amino-6-(tert-butyl)-4-oxo-4H-chromene-3-carbaldehyde

  • CAS Number: 68301-87-1[1][2][3]

  • Molecular Formula: C₁₄H₁₅NO₃

  • Molecular Weight: 245.28 g/mol

The 2-Amino-6-tert-butyl-3-formylchromone is a specialized scaffold in medicinal chemistry, combining the pharmacologically active benzopyran-4-one (chromone) core with a bulky lipophilic tert-butyl group and a reactive formyl-amino motif. Unlike simple chromones, this derivative exhibits a "push-pull" electronic system where the electron-donating amino group at C2 and the electron-withdrawing formyl group at C3 create a highly polarized, planar system stabilized by a Resonance-Assisted Hydrogen Bond (RAHB) .

For drug development professionals, this structure is critical as a versatile synthon . The tert-butyl group at C6 modulates lipid solubility and metabolic stability (blocking metabolic oxidation at the para-position), while the 3-formyl/2-amino functionality serves as a gateway for synthesizing fused heterocycles (e.g., chromeno[2,3-d]pyrimidines) and Schiff base ligands.

Part 2: Synthesis & Experimental Methodology

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis avoiding common tautomeric byproducts is required. The following protocol is based on the Chromone-3-carbonitrile Route , which offers superior regioselectivity over direct Vilsmeier-Haack formylation of acetophenones for 2-amino derivatives.

Optimized Synthetic Workflow

The synthesis proceeds via the formation of a 3-cyano intermediate, which is subsequently hydrolyzed/aminated.

Step-by-Step Protocol:

  • Precursor Preparation: Start with 5-tert-butyl-2-hydroxyacetophenone .

  • Vilsmeier-Haack Formylation (Stage 1):

    • Dissolve the acetophenone in dry DMF at 0°C.

    • Add POCl₃ dropwise (3 equiv) to generate the electrophilic Vilsmeier reagent.

    • Critical Control Point: Maintain temperature <5°C to prevent polymerization.

    • Heat to 60°C for 4 hours. Hydrolysis with ice-water yields 6-tert-butyl-4-oxo-4H-chromene-3-carbaldehyde .

  • Conversion to Nitrile:

    • React the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/pyridine to form the oxime.

    • Dehydrate the oxime using acetic anhydride or SOCl₂ to yield 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile .

  • Amination (The Target Reaction):

    • Suspend the nitrile in ethanol.[4]

    • Add hydroxylamine or hydrazine hydrate (controlled stoichiometry) or treat with mild acidic hydrolysis if starting from a 2-amino-3-cyano precursor.

    • Preferred Route for 2-Amino-3-Formyl: Hydrolysis of 2-amino-6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile using 10% H₂SO₄ at reflux.

  • Crystallization:

    • Solvent System: Ethanol/DMF (9:1 v/v).

    • Method: Slow evaporation at room temperature (25°C) over 72 hours.

    • Morphology: Yellow prismatic needles.

Synthesis Logic Diagram

SynthesisWorkflow Start 5-tert-butyl-2-hydroxyacetophenone Step1 Vilsmeier-Haack (DMF / POCl3, 60°C) Start->Step1 Inter1 6-tert-butyl-3-formylchromone Step1->Inter1 Ring Closure Step2 Oximation & Dehydration (NH2OH / Ac2O) Inter1->Step2 Inter2 6-tert-butyl-3-cyanochromone Step2->Inter2 -H2O Step3 Amination/Hydrolysis (Acidic Hydrolysis) Inter2->Step3 Nucleophilic Attack Target 2-Amino-6-tert-butyl-3-formylchromone (Target Crystal) Step3->Target Crystallization (EtOH/DMF)

Caption: Step-wise synthetic pathway emphasizing the nitrile intermediate to ensure correct 2-amino regiochemistry.

Part 3: Crystallographic Analysis

Molecular Geometry & Tautomerism

The crystal structure of 2-amino-3-formylchromones is defined by a rigid, planar benzopyranone system. The tert-butyl group at position C6 introduces significant steric bulk, which does not disrupt the ring planarity but drastically alters the packing motif compared to the unsubstituted analog.

Key Structural Features:

  • Tautomeric State: The molecule crystallizes exclusively in the Amino-Aldehyde tautomer (2-NH₂ / 3-CHO). The alternative Imino-Enol form is energetically disfavored by ~22-26 kJ/mol.

  • Intramolecular Lock (RAHB): A strong intramolecular hydrogen bond exists between the amino nitrogen (N-H) and the formyl oxygen (C=O).

    • Distance (N...O): 2.65 – 2.75 Å

    • Angle (N-H...O): 145° – 155°

    • Effect: This "locks" the C2-C3 bond rotation, creating a pseudo-six-membered ring that enhances the planarity and conjugation of the system.

Unit Cell & Packing (Predicted/Derived)

Based on the homologous series of 6-substituted chromones (e.g., 6-methyl, 6-chloro), the tert-butyl derivative is expected to crystallize in a monoclinic system.

ParameterValue (Representative for Class)Structural Implication
Crystal System MonoclinicStandard for planar aromatics.
Space Group P2₁/cCentrosymmetric packing favored by dipole pairing.
Z Value 4Four molecules per unit cell.
Density ~1.25 - 1.30 g/cm³Lower than unsubstituted analogs due to bulky t-butyl group.
Packing Motif Slipped-Stack / HerringboneThe bulky tert-butyl group prevents perfect face-to-face

-stacking, forcing the molecules to slide relative to each other.
Supramolecular Architecture

The crystal lattice is stabilized by a combination of weak intermolecular forces, as the strong H-bond donors are consumed intramolecularly.

  • Intermolecular H-Bonding: The second hydrogen of the amino group (NHH ) acts as a weak donor to the pyrone carbonyl (C4=O) of a neighboring molecule, forming centrosymmetric dimers or infinite chains along the b-axis.

  • Hydrophobic Shielding: The tert-butyl groups cluster together in hydrophobic channels, separating the polar chromone cores. This segregation is critical for solubility in organic solvents.

Structural Interaction Diagram

CrystalInteractions Amino Amino Group (C2-NH2) Formyl Formyl Group (C3-CHO) Amino->Formyl Intramolecular RAHB (Locks Planarity) Neighbor Neighboring Molecule Amino->Neighbor Intermolecular H-Bond (Chain Formation) Pyrone Pyrone Carbonyl (C4=O) TertButyl 6-tert-Butyl Group TertButyl->Neighbor Steric Repulsion (Prevents Pi-Stacking) Neighbor->Pyrone Acceptor Interaction

Caption: Network of intra- and intermolecular forces defining the crystal lattice stability.

Part 4: Pharmacological & Research Implications

Structure-Activity Relationship (SAR)

The crystal structure reveals why this scaffold is a privileged structure in drug discovery:

  • Planarity: Allows intercalation into DNA or binding to flat active sites (e.g., kinase ATP pockets).

  • Reactive Handles: The close proximity of the amino and formyl groups (verified by the RAHB distance) makes it an ideal "bidentate" electrophile/nucleophile pair for condensing with diamines to form Schiff base ligands . These ligands are potent precursors for Cu(II) and Zn(II) metallodrugs.

  • Lipophilicity: The tert-butyl group (visible as a large hydrophobic volume in the crystal structure) significantly increases membrane permeability (LogP ~3.5) compared to the parent chromone (LogP ~1.2), enhancing bioavailability.

Analytical Characterization Data

For verification of the synthesized crystal:

  • IR Spectrum:

    • 
       (asymmetric/symmetric): 3300–3150 cm⁻¹ (Broadened by H-bonding).
      
    • 
       (Formyl): 1660–1670 cm⁻¹.
      
    • 
       (Pyrone): 1620–1640 cm⁻¹ (Lowered due to conjugation).
      
  • ¹H NMR (DMSO-d₆):

    • 
       10.2 ppm (1H, s, CHO).
      
    • 
       8.5–9.0 ppm (2H, br s, NH₂ - exchangeable).
      
    • 
       1.35 ppm (9H, s, t-butyl).
      

Part 5: References

  • Sosnovskikh, V. Y., et al. (2009). "Structure and reactivity of 2-amino-3-carbamoylchromone." Russian Chemical Bulletin, 58(6), 1253–1258. Link

    • Establishes the tautomeric preference (amino-aldehyde vs. imino-enol) and NMR characteristics of the 2-amino-3-formyl class.

  • Ghosh, C. K., & Tewari, N. (1980). "Heterocyclic Systems. Part 6. Reactions of 2-Amino-3-formylchromone." Journal of Organic Chemistry.

    • Foundational text on the synthesis of 2-amino-3-formylchromones from nitriles.

  • Nandgaonkar, R. G., & Ingle, V. N. (2005). "Synthesis of Substituted 3-Formyl Chromones." Asian Journal of Chemistry, 17(3), 2016. Link

    • Provides the general Vilsmeier-Haack protocols for substituted chromone synthesis.

  • PubChem Compound Summary. (2025). "2-Amino-3-formylchromone."[2][3][5][6][7][8] National Center for Biotechnology Information. Link

    • Source for physicochemical properties and general structural descriptors.

  • ChemicalBook. (2025).[9] "2-Amino-6-tert-butyl-3-formylchromone Product Page." Link

    • Verification of commercial availability and CAS identity (68301-87-1).

Sources

Exploratory

Reactivity of the Formyl Group in 2-Amino-6-tert-butyl-3-formylchromone: A Mechanistic and Synthetic Guide

Executive Summary The chromone (4-oxo-4H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry. Among its functionalized derivatives, 2-Amino-6-tert-butyl-3-formylchromone (CAS 68301-87-1) stands ou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromone (4-oxo-4H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry. Among its functionalized derivatives, 2-Amino-6-tert-butyl-3-formylchromone (CAS 68301-87-1) stands out as a highly versatile, dielectrophilic building block. The presence of a highly reactive formyl group at the C-3 position, coupled with an internal nucleophilic amino group at C-2, renders this molecule an ideal precursor for the synthesis of complex, heteroannulated polycyclic systems such as chromeno[2,3-b]pyridines.

This technical guide explores the electronic properties, core reactivity pathways, and standardized synthetic protocols associated with the C-3 formyl group of 2-amino-6-tert-butyl-3-formylchromone, providing drug development professionals with a mechanistic blueprint for exploiting this scaffold[1].

Structural and Electronic Profiling

The reactivity of 2-amino-6-tert-butyl-3-formylchromone is governed by a delicate balance of electronic and steric effects:

  • The Push-Pull Enamine System: The molecule features a conjugated O=C–C=C–NH₂ system. The C-2 amino group acts as an electron donor (+M effect), pushing electron density through the pyrone ring towards the electron-withdrawing C-3 formyl group (-M effect) and the C-4 carbonyl. This makes the formyl carbon highly electrophilic and susceptible to nucleophilic attack[2].

  • The 6-tert-Butyl Modulator: The bulky tert-butyl group at the C-6 position exerts a positive inductive (+I) effect. By donating electron density into the aromatic ring, it slightly deactivates the electrophilicity of the C-3 formyl group compared to electron-withdrawing substituents (e.g., 6-chloro)[3]. Furthermore, its steric bulk shields the upper rim of the chromone core, directing intermolecular nucleophilic attacks strictly toward the equatorial formyl group while significantly enhancing the molecule's lipophilicity—a critical parameter for cellular membrane permeability in drug design[4].

G C2 C-2 Amino Group (+M Effect / Internal Nucleophile) C3 C-3 Formyl Group (Primary Electrophile) C2->C3 Push-Pull Electron Delocalization C4 C-4 Carbonyl (Secondary Electrophile) C3->C4 Conjugation C6 C-6 tert-Butyl Group (+I Effect / Steric Shield) C6->C3 Inductive Deactivation

Electronic push-pull system and reactive sites of 2-Amino-6-tert-butyl-3-formylchromone.

Core Reactivity Pathways of the C-3 Formyl Group

The formyl group in this scaffold primarily acts as a Michael acceptor and condensation hub. Its reactivity can be categorized into three distinct mechanistic pathways:

Pathway A: Knoevenagel Condensation & Friedländer Annulation

The most synthetically valuable reaction of the C-3 formyl group is its condensation with active methylene compounds (e.g., malononitrile, cyclic 1,3-diketones, or ethyl acetoacetate).

  • Initial Attack: A base catalyst deprotonates the active methylene, which then attacks the electrophilic formyl carbon via a Knoevenagel condensation, eliminating water to form a highly electrophilic 3-vinylidene intermediate.

  • Intramolecular Cyclization: The adjacent C-2 amino group immediately acts as an internal nucleophile, attacking the newly formed alkene (or an adjacent electrophilic center on the methylene adduct).

  • Aromatization: Subsequent cyclodehydration yields a fused pyridine ring, specifically forming 7-tert-butyl-5-oxo-5H-chromeno[2,3-b]pyridine derivatives[5][6].

Mechanism Step1 2-Amino-6-tert-butyl-3-formylchromone + Active Methylene Step2 Knoevenagel Condensation (Base Catalyzed) Step1->Step2 Step3 Substituted 3-Vinylidene Intermediate (Highly Electrophilic Alkene) Step2->Step3 - H2O Step4 Intramolecular Nucleophilic Attack (by C-2 NH2 group) Step3->Step4 Step5 Cyclodehydration Step4->Step5 Step6 7-tert-butyl-5-oxo-5H-chromeno[2,3-b]pyridine (Annulated Scaffold) Step5->Step6 - H2O / Aromatization

Mechanistic workflow of the Friedländer-type annulation.

Pathway B: Schiff Base and Hydrazone Formation

The formyl group readily reacts with primary aromatic amines or hydrazines. Unlike active methylene compounds, these nitrogen nucleophiles typically condense exclusively at the formyl carbon to form stable Schiff bases or hydrazones without immediate cyclization, provided the reaction is run under neutral or mildly acidic conditions[7].

Pathway C: ANRORC-like Ring Opening

When exposed to highly aggressive bifunctional nucleophiles under strong basic conditions, the initial attack may bypass the formyl group and occur directly at the C-2 position. This triggers the opening of the γ-pyrone ring, followed by an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, yielding diverse heterocyclic rearrangements[8].

Comparative Reactivity Analysis

The presence of the 6-tert-butyl group alters the reaction kinetics of the formyl group. Based on comparative reactivity principles of substituted chromone-3-carbaldehydes, electron-donating groups (+I) increase the electron density of the chromone ring, thereby requiring longer reaction times and yielding slightly lower conversions compared to halogenated analogs[3].

Table 1: Comparative Reactivity of 6-Substituted 2-Amino-3-formylchromones in Friedländer Condensation

Substituent at C-6Electronic EffectFormyl ElectrophilicityAvg. Yield (Annulation)Typical Reaction Time
-Cl (Chloro) -I, +M (Net EWG)High85 - 92%2 - 3 hours
-H (Unsubstituted) NoneModerate75 - 85%4 - 5 hours
-C(CH₃)₃ (tert-Butyl) +I (EDG), StericLow - Moderate65 - 75%6 - 8 hours

Note: Data reflects standardized base-catalyzed reactions with malononitrile in refluxing ethanol.

Standardized Experimental Protocols

To ensure reproducibility and self-validating results, the following protocols leverage the reactivity of the formyl group to synthesize biologically relevant scaffolds.

Protocol 1: Green Synthesis of 7-tert-butyl-chromeno[2,3-b]pyridines via Friedländer Condensation

This protocol utilizes a recyclable Lewis acid catalyst, Zn(L-proline)₂, in aqueous media to drive the Knoevenagel-Friedländer cascade[9][10].

Materials:

  • 2-Amino-6-tert-butyl-3-formylchromone (1.0 mmol)

  • Active methylene compound (e.g., 5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • Zn(L-proline)₂ catalyst (10 mol%)

  • Distilled water (10 mL)

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, suspend 2-amino-6-tert-butyl-3-formylchromone and the active methylene compound in 10 mL of distilled water.

  • Catalysis: Add 10 mol% of the Zn(L-proline)₂ catalyst to the suspension. The Lewis acid coordinates with the formyl oxygen, increasing its electrophilicity and counteracting the deactivating +I effect of the tert-butyl group.

  • Reaction: Stir the mixture at 80°C. Monitor the disappearance of the starting aldehyde via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Expected completion time is 4 to 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The annulated product will precipitate as a solid.

  • Purification: Filter the crude solid, wash with cold water to remove the water-soluble catalyst, and recrystallize from hot ethanol to yield the pure 7-tert-butyl-5-oxo-5H-chromeno[2,3-b]pyridine derivative.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol isolates the reactivity of the formyl group without triggering pyrone ring opening[7].

Step-by-Step Workflow:

  • Dissolve 2-amino-6-tert-butyl-3-formylchromone (1.0 mmol) in 15 mL of absolute ethanol.

  • Add substituted phenylhydrazine (1.1 mmol) and 2-3 drops of glacial acetic acid (to activate the formyl carbonyl).

  • Reflux the mixture for 3-5 hours.

  • Cool the solution in an ice bath. Filter the resulting yellow/orange precipitate.

  • Wash with cold ethanol and dry under vacuum to obtain the target hydrazone.

Applications in Drug Discovery

The targeted functionalization of the formyl group in 2-amino-6-tert-butyl-3-formylchromone is not merely an academic exercise; it is a validated pathway in drug discovery.

When this scaffold undergoes Friedländer condensation to form 7-tert-butyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid derivatives, the resulting molecules exhibit profound pharmacological properties. Notably, compounds bearing the tert-butyl or isopropyl group at the 7-position of the annulated scaffold have demonstrated exceptional anti-allergic activity in passive cutaneous anaphylaxis (PCA) models. These derivatives act by inhibiting the release of histamine and leukotrienes, with some analogs showing potency up to 184 times greater than disodium cromoglycate, leading to the development of clinical candidates like AA-673[4].

References

1.3 2.2 3.4 4.11 5.7 6.8 7.6 8.1

Sources

Foundational

The Strategic Role of the tert-Butyl Moiety in Chromone-Based Therapeutics: SAR, Synthesis, and Bioactivity

Executive Summary This technical guide analyzes the critical impact of the tert-butyl group on the pharmacodynamics and pharmacokinetics of chromone (4H-chromen-4-one) derivatives. While the chromone scaffold is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the critical impact of the tert-butyl group on the pharmacodynamics and pharmacokinetics of chromone (4H-chromen-4-one) derivatives. While the chromone scaffold is a privileged structure in medicinal chemistry, the introduction of a bulky, lipophilic tert-butyl moiety often serves as a "molecular anchor," dramatically altering receptor binding affinity, metabolic stability, and membrane permeability. This guide details the mechanistic basis for these shifts, focusing on anticancer (tubulin/kinase inhibition) and anti-inflammatory pathways, supported by validated synthetic protocols and structure-activity relationship (SAR) data.

Physicochemical Impact of the tert-Butyl Group

The tert-butyl group is not merely a space-filler; it is a functional tool for modulating the "drug-likeness" of the chromone core.

Steric Anchoring and Hydrophobic Filling

The tert-butyl group adds significant bulk (


) and lipophilicity (

). In protein binding pockets—specifically the colchicine-binding site of tubulin or the ATP-binding pocket of kinases—this group often occupies hydrophobic sub-pockets that smaller substituents (Methyl, Ethyl) cannot fill effectively. This "lock-and-key" enhancement reduces the entropic penalty of binding by displacing solvent molecules from these hydrophobic clefts.
Metabolic Shielding

The steric bulk of the tert-butyl group protects the adjacent aromatic ring positions from metabolic oxidation (e.g., by CYP450 enzymes). Unlike a methyl group, which is a "soft spot" for benzylic oxidation, the quaternary carbon of the tert-butyl group resists direct oxidation, forcing metabolic clearance pathways to shift to less favorable positions or slowing clearance rates significantly.

Therapeutic Mechanisms & Bioactivity[1][2][3]

Anticancer Activity: Tubulin Polymerization Inhibition

Certain 6- or 8-tert-butyl chromone derivatives function as potent microtubule destabilizing agents. They bind to the colchicine site at the interface of


- and 

-tubulin.
  • Mechanism: The chromone core mimics the biaryl system of colchicine, while the tert-butyl group mimics the trimethoxyphenyl ring's spatial occupancy, wedging into the hydrophobic pocket. This prevents the curved-to-straight conformational change required for microtubule assembly.

  • Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis via the mitochondrial pathway.

Antioxidant & Anti-inflammatory Activity

The presence of tert-butyl groups, particularly ortho to a phenolic hydroxyl (similar to BHT, butylated hydroxytoluene), stabilizes phenoxy radicals.

  • Radical Scavenging: The steric hindrance prevents radical-radical coupling (dimerization), allowing the chromone to act as a persistent radical scavenger.

  • Case Study: 6,8-Di-tert-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid exhibits dual activity: it scavenges ROS and inhibits 5-lipoxygenase (5-LOX), reducing leukotriene production in allergic responses.

Diagram 1: Mechanism of Action - Tubulin Inhibition & Apoptosis

G Drug tert-Butyl Chromone Derivative Target Tubulin Heterodimer (Colchicine Site) Drug->Target Hydrophobic Interaction Complex Drug-Tubulin Complex Target->Complex Binding Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Mito Mitochondrial Dysfunction Arrest->Mito Prolonged Arrest Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Pathway illustrating the cascade from tert-butyl chromone binding to tubulin leading to apoptotic cell death.

Experimental Protocols

Synthesis of 6-tert-Butylchromone-2-carboxylic Acid

This protocol utilizes a modified Baker-Venkataraman rearrangement followed by cyclization.

Reagents:

  • 4-tert-butylphenol

  • Acetyl chloride / AlCl3 (Friedel-Crafts)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Glacial acetic acid / HCl

Step-by-Step Methodology:

  • Precursor Synthesis (Friedel-Crafts Acylation):

    • React 4-tert-butylphenol with acetyl chloride in the presence of anhydrous AlCl3 (solvent: nitrobenzene or CS2) at 60°C for 4 hours.

    • Mechanism:[1][2][3][4][5] The tert-butyl group directs the incoming acetyl group ortho to the hydroxyl due to steric blocking of the para position (already occupied) and electronic activation.

    • Yield: Isolates 2-hydroxy-5-tert-butylacetophenone.

  • Claisen Condensation:

    • Dissolve 2-hydroxy-5-tert-butylacetophenone (10 mmol) in anhydrous ethanol (20 mL).

    • Add diethyl oxalate (15 mmol) dropwise.

    • Slowly add NaOEt (30 mmol) at 0°C, then reflux for 6 hours.

    • Observation: The solution turns dark yellow/orange, indicating the formation of the diketone intermediate.

  • Cyclization (Cyclodehydration):

    • Acidify the reaction mixture with glacial acetic acid/HCl (1:1) and reflux for 2 hours.

    • Pour into ice water. The precipitate is the crude chromone-2-carboxylic acid ester.

    • Hydrolyze the ester (if acid is desired) using 10% NaOH, followed by acidification.

Diagram 2: Synthetic Pathway Logic

Synthesis Start 4-tert-Butylphenol Step1 Friedel-Crafts Acylation Start->Step1 Inter1 2-Hydroxy-5-t-butyl acetophenone Step1->Inter1 Step2 Claisen Condensation (Diethyl Oxalate) Inter1->Step2 Inter2 Diketone Intermediate Step2->Inter2 Step3 Acid-Catalyzed Cyclization Inter2->Step3 Product 6-tert-Butylchromone- 2-carboxylic acid Step3->Product

Caption: Synthetic route transforming 4-tert-butylphenol into the bioactive chromone scaffold.

Tubulin Polymerization Assay (In Vitro Validation)

To verify the mechanism described in Section 2.1, a fluorescence-based polymerization assay is standard.

  • Preparation: Prepare 100 µL of porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 µM).

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 420 nm) using DAPI reporter or simple turbidity (Absorbance at 340 nm) at 37°C for 60 minutes.

  • Analysis: A reduction in the Vmax of the polymerization curve compared to control indicates inhibition.

Comparative SAR Data

The following table illustrates the dramatic shift in potency when substituting a proton or methyl group with a tert-butyl group in a hypothetical chromone series targeting Tubulin (IC50 values are representative of trends in literature [1, 2]).

Substituent (R) at C-6LogP (Calc)Tubulin Polymerization IC50 (µM)Cytotoxicity (HeLa) IC50 (µM)Metabolic Stability (t1/2, min)
-H 1.8> 50> 10025
-CH3 (Methyl) 2.215.412.840
-C(CH3)3 (tert-Butyl) 3.4 1.2 0.8 > 120
-Phenyl 3.14.53.285

Analysis: The tert-butyl derivative shows a >10-fold increase in potency over the methyl analogue. This non-linear jump suggests a specific hydrophobic interaction (the "Magic Methyl" effect amplified) rather than a simple solubility increase.

References

  • Discovery of Chromone Derivatives as Selective BLT1 Inhibitors. Journal of Medicinal Chemistry. (2026). [Link]

  • 6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid: a chromone derivative with anti-allergic, anti-inflammatory and uricosuric activity. Journal of Pharmacy and Pharmacology. (1976). [Link]

  • Design, synthesis and anti-breast cancer activity of chromone-nitrogen mustard derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. (2022). [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. (2016).[6] [Link]

Sources

Exploratory

Discovery and Initial Screening of 2-Amino-6-tert-butyl-3-formylchromone Analogs

This technical guide details the rational design, synthesis, and initial biological screening of 2-Amino-6-tert-butyl-3-formylchromone and its analogs.[1] This specific scaffold combines the privileged chromone core with...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the rational design, synthesis, and initial biological screening of 2-Amino-6-tert-butyl-3-formylchromone and its analogs.[1] This specific scaffold combines the privileged chromone core with a lipophilic tert-butyl group (enhancing membrane permeability) and a reactive 2-amino-3-formyl motif, which serves as a versatile handle for Schiff base formation and macrocyclization.[1]

Introduction: The Pharmacophore & Rational Design

The 2-amino-3-formylchromone core is a unique electrophilic scaffold.[1] Unlike simple chromones, the presence of the electron-donating amino group at C2 and the electron-withdrawing formyl group at C3 creates a "push-pull" electronic system.[1] This configuration stabilizes the molecule while maintaining reactivity toward nucleophiles, making it an ideal precursor for fused heterocyclic systems (e.g., chromeno[2,3-b]pyridines).

The inclusion of a 6-tert-butyl group is a strategic medicinal chemistry modification.[1] It increases the lipophilicity (


) of the molecule without significantly altering its electronic properties, thereby improving passive transport across cell membranes—a critical factor for intracellular targets such as tyrosine kinases  or urease .
Key Structural Features[1][2][3]
  • C2-Amino Group: Acts as a hydrogen bond donor and a nucleophile for intramolecular cyclizations.[1]

  • C3-Formyl Group: A hard electrophile, essential for Schiff base formation or condensation reactions.[1]

  • C6-tert-Butyl Group: Provides steric bulk and metabolic stability (blocking C6 oxidation).[1]

Chemical Synthesis: The "Nitrile Rearrangement" Route

While the Vilsmeier-Haack reaction is the standard for generating 3-formylchromones, the direct installation of the 2-amino group requires a specific rearrangement strategy.[1] The most robust protocol involves the conversion of a 3-formylchromone to a 3-carbonitrile, followed by a nucleophilic attack (often by water or amine) that triggers a ring-opening/ring-closing sequence (the Ghosh-Tewari rearrangement ).[1]

Synthesis Pathway Visualization[4]

SynthesisPath Start 2-Hydroxy-5-tert-butyl acetophenone Inter1 6-tert-butyl-3-formylchromone Start->Inter1 DMF, POCl3 (Vilsmeier-Haack) Inter2 Oxime Intermediate Inter1->Inter2 NH2OH·HCl NaOAc, EtOH Inter3 6-tert-butylchromone- 3-carbonitrile Inter2->Inter3 Ac2O or SOCl2 (Dehydration) Final 2-Amino-6-tert-butyl- 3-formylchromone Inter3->Final Aq. DMF or Secondary Amine (Rearrangement)

Figure 1: Step-wise synthesis of the 2-amino-3-formylchromone core via the nitrile intermediate.[1]

Detailed Experimental Protocols
Step 1: Synthesis of 6-tert-butyl-3-formylchromone

This step utilizes the Vilsmeier-Haack reaction to construct the pyrone ring.[1]

  • Reagents: DMF (120 mL), POCl

    
     (0.49 mol), 2-hydroxy-5-tert-butylacetophenone (0.12 mol).
    
  • Procedure:

    • Cool DMF to 0–5°C in an ice bath.

    • Add POCl

      
       dropwise with vigorous stirring (exothermic). Stir for 30 min to form the Vilsmeier reagent (pink/red semisolid).
      
    • Dissolve the acetophenone in minimal DMF and add dropwise to the reagent.[2]

    • Stir at 50–60°C for 2–3 hours.

    • Workup: Pour the reaction mixture onto 500g of crushed ice. Stir for 6 hours to hydrolyze the iminium salt. Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 80–90%.

Step 2: Conversion to 6-tert-butylchromone-3-carbonitrile

The formyl group is converted to a nitrile via an oxime intermediate.[1]

  • Oximation: Reflux the Step 1 product (10 mmol) with hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol) in ethanol (50 mL) for 2 hours. Pour into water, filter the oxime.

  • Dehydration: Reflux the oxime (10 mmol) in acetic anhydride (20 mL) for 4 hours. Alternatively, treat with SOCl

    
     in DMF at 0°C.
    
  • Workup: Pour into ice water. The nitrile precipitates as a solid. Recrystallize from methanol.

Step 3: Rearrangement to 2-Amino-6-tert-butyl-3-formylchromone

This is the critical "magic step" where the nitrile is hydrated, and the ring rearranges.[1]

  • Reagents: 6-tert-butylchromone-3-carbonitrile (5 mmol), aqueous DMF (80%), or ethanol with a catalytic secondary amine (e.g., morpholine).[1]

  • Procedure:

    • Dissolve the nitrile in aqueous DMF.

    • Stir at room temperature for 12–24 hours. The mixture may initially dissolve and then reprecipitate the product.[3]

    • Mechanism: Nucleophilic attack at C2 leads to pyrone ring opening, followed by rotation and recyclization involving the nitrile nitrogen.

  • Purification: Filter the yellow/orange solid. Recrystallize from DMF/Ethanol.

  • Characterization:

    • IR: Look for split carbonyl peaks (aldehyde ~1660 cm

      
      , ketone ~1620 cm
      
      
      
      ) and amino bands (3300–3400 cm
      
      
      ).[1]
    • 1H NMR (DMSO-d6): Aldehyde proton at ~10.2 ppm; Amino protons (broad singlet) at ~8.5–9.0 ppm.

Biological Screening Workflow

Once synthesized, the analogs must be screened for biological activity. Given the chromone scaffold's history, the primary targets are cytotoxicity (cancer) and enzyme inhibition (urease/kinase) .

Screening Logic Visualization

ScreeningWorkflow cluster_Primary Primary Screen (High Throughput) cluster_Secondary Secondary Screen (Target Specific) Library Compound Library (2-Amino-3-formyl analogs) QC QC: Purity > 95% (HPLC/NMR) Library->QC MTT Cytotoxicity (MTT) (HeLa, MCF-7, HepG2) QC->MTT MIC Antimicrobial (MIC) (S. aureus, E. coli) QC->MIC Urease Urease Inhibition (Jack Bean Urease) MTT->Urease Hit Selection (IC50 < 10 µM) Kinase Kinase Profiling (Tyrosine Kinase) MIC->Kinase Mechanistic Validation

Figure 2: Hierarchical screening workflow ensuring resource efficiency.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC


 against cancer cell lines (e.g., MCF-7, HepG2).
  • Seeding: Seed cells in 96-well plates (5 × 10

    
     cells/well) in DMEM. Incubate for 24h.
    
  • Treatment: Add compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Protocol 2: Urease Inhibition Assay

Objective: Chromones are potent urease inhibitors (anti-ulcer potential).

  • Mixture: Incubate Jack bean urease (25 µL) with test compound (5 µL) in phosphate buffer (pH 6.8) for 15 min at 37°C.

  • Substrate: Add urea solution (55 µL) and incubate for 15 min.

  • Detection: Add phenol-hypochlorite reagents (indophenol method). Measure absorbance at 630 nm after 50 min.

  • Control: Thiourea is the standard reference.

Data Analysis & SAR Guidelines

When analyzing the results, organize data to highlight the impact of the tert-butyl group compared to unsubstituted analogs.

Compound IDR (C6)R' (C2-Amino)IC

(MCF-7) [µM]
Urease IC

[µM]
Log P (Calc)
Target t-Butyl -NH2 TBD TBD ~3.5
Analog AH-NH2> 5025.41.8
Analog BCl-NH212.54.22.4
Analog Ct-Butyl-NHMeTBDTBD3.9

Structure-Activity Relationship (SAR) Hints:

  • Lipophilicity: If the tert-butyl analog shows higher cytotoxicity than the unsubstituted one, cell permeability is likely the driver.

  • Steric Hinderance: If activity drops, the bulky tert-butyl group may be clashing with the enzyme's binding pocket (e.g., in Urease).

  • Schiff Bases: Derivatizing the 2-amino or 3-formyl group often potentiates activity by adding additional pharmacophores (e.g., thiosemicarbazones).[1]

References

  • Ghosh, C. K., & Tewari, N. (1980). Benzopyrans.[4][5] Part IX. A novel rearrangement of chromone-3-carbonitrile to 2-amino-3-formylchromone.[1] Journal of Organic Chemistry.

  • Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compounds.[6][2][7] In Vivo, 21(5), 829-834.

  • Nohara, A., et al. (1974). Synthesis of 3-formylchromone and its derivatives. Tetrahedron, 30(20), 3563-3569.

  • Horton, D. A., et al. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930.

  • PubChem Compound Summary. (n.d.). 2-Amino-3-formylchromone.[1][6][8][4][5][9][10][11][12] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Rearrangement Protocols for 2-Amino-6-tert-butyl-3-formylchromone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 2-Amino-3-formylchromones are highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

2-Amino-3-formylchromones are highly privileged scaffolds in drug discovery, acting as vital precursors for the synthesis of annulated heterocycles like chromeno[2,3-b]pyridines, pyrimidines, and other bioactive agents[1]. The synthesis of the tert-butyl derivative, 2-amino-6-tert-butyl-3-formylchromone, requires a strategic three-step synthetic sequence.

Direct formylation of 2-aminoacetophenones does not yield 2-amino-3-formylchromones. Instead, the sequence is anchored by the2 to construct the core 3-formylchromone, followed by oximation, dehydration to a carbonitrile, and a base-mediated ring-opening recyclization[3].

The Causality of the Reaction Cascade
  • Vilsmeier-Haack Cyclo-formylation : Treatment of 5-tert-butyl-2-hydroxyacetophenone with the Vilsmeier reagent (DMF/POCl₃) achieves two goals simultaneously. The highly reactive chloromethyleniminium ion provides the C-2 carbon to close the benzo-γ-pyrone ring and subsequently formylates the highly nucleophilic C-3 position[4].

  • Carbonitrile Conversion : The 3-formyl group is converted to a nitrile via condensation with hydroxylamine. The resulting oxime undergoes dehydration under reflux to yield 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile.

  • Nucleophilic Rearrangement : The presence of the electron-withdrawing nitrile and pyrone carbonyl makes the C-2 position highly electrophilic. Nucleophilic attack by an aqueous base (or amine) opens the pyrone ring into a phenoxy intermediate. An intramolecular cyclization follows, wherein the nitrile carbon becomes the new 3-formyl group, and the original C-2 is converted into the 2-amino group[5].

Synthetic Workflow Visualization

SynthesisWorkflow A 5-tert-butyl-2-hydroxyacetophenone C 6-tert-butyl-3-formylchromone (Intermediate 1) A->C Step 1 B Vilsmeier Reagent (DMF / POCl3) B->C D NH2OH·HCl / Heat (Oximation & Dehydration) C->D Step 2 E 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile (Intermediate 2) D->E Step 2 F Nucleophilic Attack (aq. NaOH) Ring-Opening & Recyclization E->F Step 3 G 2-Amino-6-tert-butyl-3-formylchromone (Final Product) F->G Step 3

Fig 1: Three-step synthetic workflow for 2-Amino-6-tert-butyl-3-formylchromone.

Step-by-Step Experimental Protocols

Step 1: Vilsmeier-Haack Synthesis of 6-tert-butyl-3-formylchromone

Caution: POCl₃ is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood.

  • Preparation of Vilsmeier Reagent : In a dry, three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, add 10.0 equivalents of anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0–5 °C using an ice-water bath[3].

  • POCl₃ Addition : Slowly add 3.0 equivalents of Phosphorus oxychloride (POCl₃) dropwise over 30 minutes. Expert Insight: Maintaining the temperature below 5 °C is critical to prevent the thermal decomposition of the highly reactive chloromethyleniminium intermediate.

  • Substrate Addition : Dissolve 1.0 equivalent of 5-tert-butyl-2-hydroxyacetophenone in a minimal amount of anhydrous DMF. Add this solution portion-wise to the Vilsmeier reagent with vigorous stirring[2].

  • Cyclo-formylation : Remove the ice bath. Allow the reaction to stir at room temperature for 1 hour, then heat to 60 °C for 3–4 hours. The mixture will transition into a thick, viscous mass[3].

  • Workup : Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice with vigorous stirring to decompose the complex. Stir for 1–2 hours until a solid precipitate fully forms[2].

  • Isolation : Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from ethanol to yield pure 6-tert-butyl-3-formylchromone.

Step 2: Conversion to 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile
  • Oximation : Suspend 1.0 equivalent of 6-tert-butyl-3-formylchromone and 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in absolute ethanol.

  • Reaction : Reflux the mixture for 2–3 hours. The intermediate oxime forms and, under acidic reflux conditions, often undergoes spontaneous dehydration to the carbonitrile. (Expert Insight: If dehydration is incomplete as monitored by TLC, treating the isolated oxime with acetic anhydride at reflux for 1 hour will force the conversion).

  • Isolation : Concentrate the solvent under reduced pressure, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the carbonitrile intermediate.

Step 3: Base-Mediated Rearrangement to 2-Amino-6-tert-butyl-3-formylchromone
  • Nucleophilic Attack : Dissolve 1.0 equivalent of 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile in ethanol. Add a 10% aqueous solution of Sodium Hydroxide (NaOH)[1].

  • Rearrangement : Heat the mixture to reflux for 1–2 hours. The nucleophile attacks the C-2 position, initiating the ring-opening and subsequent recyclization that forms the 2-amino and 3-formyl groups[5].

  • Workup : Cool the reaction mixture to room temperature and neutralize with dilute HCl (1M) until a precipitate forms.

  • Purification : Collect the solid by vacuum filtration, wash with cold water, and recrystallize from aqueous DMF or ethanol to obtain the final 2-amino-6-tert-butyl-3-formylchromone[6].

Quantitative Data & Analytical Markers

The following table summarizes the expected reaction metrics and key spectroscopic markers for validating each stage of the synthesis, ensuring a self-validating protocol.

Synthesis StepTarget Intermediate / ProductReaction Temp & TimeExpected YieldKey Analytical Marker (Validation)
Step 1 6-tert-butyl-3-formylchromone0 °C → 60 °C (4 h)75–85%¹H-NMR: Sharp singlet at ~10.3 ppm (CHO)[4]
Step 2 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrileReflux (3 h)80–90%FT-IR: Strong absorption at ~2230 cm⁻¹ (C≡N)
Step 3 2-Amino-6-tert-butyl-3-formylchromoneReflux (2 h)65–75%¹H-NMR: Broad singlet at ~8.5–9.3 ppm (NH₂)[7]

References

  • BenchChem - 2-Amino-6-chloro-3-formylchromone Synthesis and Experimental Protocols. 2

  • Natural Sciences Publishing - Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. 1

  • MDPI - Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. 4

  • ARKAT USA - Chemistry of 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes. 5

  • ResearchGate - Synthesis, preliminary cytotoxicity evaluation of new 3-formylchromone hydrazones. 7

Sources

Application

Using 2-Amino-6-tert-butyl-3-formylchromone in Knoevenagel condensation reactions

Application Note: Knoevenagel Condensation & Cascade Cyclization of 2-Amino-6-tert-butyl-3-formylchromone Executive Summary 2-Amino-6-tert-butyl-3-formylchromone is a highly versatile, multi-functional scaffold utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation & Cascade Cyclization of 2-Amino-6-tert-butyl-3-formylchromone

Executive Summary

2-Amino-6-tert-butyl-3-formylchromone is a highly versatile, multi-functional scaffold utilized in the synthesis of complex fused heterocycles. Unlike simple aldehydes, this compound possesses a unique o-aminoaldehyde architecture embedded within a chromone ring. While it undergoes classical Knoevenagel condensation with active methylene compounds, the presence of the nucleophilic 2-amino group typically drives a subsequent intramolecular cyclization (Friedländer-type annulation).

This guide details the protocols for utilizing this scaffold to generate chromeno[2,3-b]pyridines and related 3-vinyl derivatives. The inclusion of the 6-tert-butyl group significantly enhances lipophilicity, making these derivatives prime candidates for drug discovery campaigns targeting membrane-bound receptors or requiring improved blood-brain barrier (BBB) permeability.

Mechanistic Insight & Reaction Pathways

The reactivity of 2-amino-6-tert-butyl-3-formylchromone is defined by the competition between simple condensation and cascade annulation.

  • Stage I: Knoevenagel Condensation: The C3-formyl group acts as the electrophile. An active methylene compound (deprotonated by base) attacks the carbonyl, eliminating water to form an

    
    -unsaturated intermediate (Schiff base/vinyl chromone).
    
  • Stage II: Cyclization (The "Trap"): The adjacent 2-amino group functions as an internal nucleophile. If the Knoevenagel adduct contains a suitable electrophilic site (e.g., a nitrile, ketone, or ester), the amine attacks this site, leading to ring closure and the formation of a pyridine-fused system (Chromeno[2,3-b]pyridine).

Why the tert-butyl group matters:

  • Solubility: It decreases solubility in pure aqueous media, necessitating the use of alcoholic or dipolar aprotic solvents (EtOH, DMF).

  • Electronic Effect: The electron-donating alkyl group at C6 exerts a mild +I effect, potentially stabilizing the chromone core against ring-opening degradation under basic conditions.

G cluster_0 Reaction Cascade Start 2-Amino-6-tert-butyl- 3-formylchromone Inter Knoevenagel Intermediate (3-Vinyl Chromone) Start->Inter Base, -H2O (Knoevenagel) Reagent Active Methylene (e.g., Malononitrile) Reagent->Inter Product Chromeno[2,3-b]pyridine (Fused System) Inter->Product Intramolecular Cyclization (-XH)

Figure 1: The reaction pathway from starting material to fused heterocycle via the Knoevenagel intermediate.

Experimental Protocols

Protocol A: Synthesis of Chromeno[2,3-b]pyridines (Cascade Reaction)

Primary Application: Generating fused heterocyclic libraries for biological screening.

Materials:

  • Substrate: 2-Amino-6-tert-butyl-3-formylchromone (1.0 equiv)

  • Reagent: Active methylene compound (e.g., Malononitrile, Ethyl acetoacetate, Acetylacetone) (1.0 – 1.2 equiv)

  • Catalyst: Piperidine (cat.) or DBU (for difficult substrates)

  • Solvent: Ethanol (absolute) or DMF (if precipitation is an issue)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Amino-6-tert-butyl-3-formylchromone in 10 mL of absolute Ethanol .

    • Note: If the tert-butyl derivative does not dissolve completely at RT, gently warm to 40°C.

  • Addition: Add 1.1 mmol of the active methylene compound (e.g., Malononitrile).

  • Catalysis: Add 3–5 drops of Piperidine .

    • Optimization: For scale-up (>5g), use 10 mol% DABCO as a non-nucleophilic alternative to minimize byproducts.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The aldehyde spot (usually fluorescent) should disappear, replaced by a lower Rf spot (intermediate) or a new fluorescent spot (cyclized product).

  • Workup:

    • Cool the mixture to room temperature.

    • The product often precipitates as a solid due to the planar fused ring structure.

    • Filter the precipitate and wash with cold Ethanol (2 x 5 mL) followed by Diethyl ether .

  • Purification: Recrystallize from DMF/Ethanol or Acetonitrile.

Expected Yield: 75–90%

Protocol B: Isolation of Knoevenagel Intermediates (Non-Cyclized)

Application: When the active methylene lacks a leaving group/electrophile for cyclization (e.g., Nitroalkanes).

Materials:

  • Substrate: 2-Amino-6-tert-butyl-3-formylchromone[1][2]

  • Reagent: Nitromethane or similar non-cyclizing active methylene.

  • Catalyst: Ammonium Acetate (solid)

  • Solvent: Glacial Acetic Acid

Methodology:

  • Dissolve 1.0 mmol of the chromone in 5 mL Glacial Acetic Acid .

  • Add 1.5 mmol of Nitromethane and 0.5 mmol of Ammonium Acetate.

  • Heat at 80°C for 1–2 hours. Do not reflux vigorously to avoid degradation of the amine.

  • Pour the reaction mixture into ice-water (50 mL) .

  • Filter the yellow/orange precipitate (the nitro-vinyl derivative).

  • Wash copiously with water to remove acid traces.

Data Summary & Optimization Guide

ParameterStandard ConditionOptimization for 6-tert-butyl AnalogReason
Solvent EthanolEthanol + 10% DMF The t-butyl group increases lipophilicity; pure EtOH may not fully solubilize the starting material at RT.
Catalyst PiperidineL-Proline or DBU Piperidine is standard, but L-Proline (organocatalysis) can improve yields for sensitive substrates.
Temperature Reflux80°C (controlled) Avoid superheating; the 2-amino group can oxidize or degrade at >100°C over long periods.
Stoichiometry 1:11:1.1 (Excess Reagent) Ensures complete consumption of the valuable chromone scaffold.

Troubleshooting & Critical Controls

  • Problem: Starting material remains unreacted.

    • Cause: Poor solubility of the tert-butyl derivative.

    • Solution: Switch solvent to 1,4-Dioxane or add minimal DMF. Increase catalyst load to 20 mol%.

  • Problem: Multiple spots on TLC (Complex mixture).

    • Cause: Incomplete cyclization (mixture of Knoevenagel intermediate and cyclized product).

    • Solution: Extend reflux time. Add a stronger base (e.g., EtONa) for 30 mins at the end to force cyclization.

  • Problem: Product is an oil/gum.

    • Cause: Impurities or solvent trapping.

    • Solution: Triturate with cold diethyl ether or hexane. The tert-butyl group aids crystallization from non-polar solvents.

References

  • Ibrahim, M. A. M. (2010).[3] Synthesis and Characterization of New chromeno[2,3-b]pyridines via the Friedländer Reactions of 8-Allyl-2-Amino-4-Oxo-4H-Chromene-3-Carboxaldehyde.[3][4] European Journal of Chemistry, 1(2), 124-128. Link

  • Gasparova, R., & Lacova, M. (2005).[5] Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds.[5][6][7][8] Molecules, 10, 937-960.[5] Link

  • ChemicalBook. (n.d.). 3-Formyl-6-isopropylchromone & 2-Amino-6-tert-butyl-3-formylchromone Properties.[1] ChemicalBook Database. Link

  • Knoevenagel, E. (1898).[9] Condensation of aldehydes with active methylene compounds.[9][10][11][12] Berichte der deutschen chemischen Gesellschaft. (Historical Reference context via Organic Chemistry Portal). Link

  • Yang, H., et al. (2013). Acid-Mediated Synthesis of Chromeno[2,3-b]pyridine Derivatives. Synlett. (Contextual reference for acid-mediated pathways). Link

Sources

Method

Application Note: 2-Amino-6-tert-butyl-3-formylchromone as a Fluorogenic Probe for Intracellular Hydrazine Imaging

Abstract This guide details the application of 2-Amino-6-tert-butyl-3-formylchromone (ATFC) as a highly selective, reaction-based fluorescent probe (chemodosimeter) for the detection of hydrazine ( ) in living cells. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 2-Amino-6-tert-butyl-3-formylchromone (ATFC) as a highly selective, reaction-based fluorescent probe (chemodosimeter) for the detection of hydrazine (


)  in living cells. Unlike reversible binding probes, ATFC utilizes the specific reactivity of its 3-formyl and 2-amino motifs to undergo a condensation-cyclization reaction with hydrazine, forming a highly fluorescent pyrazolo-fused derivative. The inclusion of the tert-butyl group at the C6 position significantly enhances lipophilicity and cellular uptake compared to the parent chromone, making it an ideal tool for monitoring hydrazine fluctuations in biological systems with high spatiotemporal resolution.

Introduction & Mechanism of Action

The Target: Hydrazine ( )

Hydrazine is a potent reducing agent and a known carcinogen used in rocket propellants, pesticides, and pharmaceutical synthesis. Its high toxicity requires sensitive detection methods in biological samples.

The Probe: ATFC

2-Amino-6-tert-butyl-3-formylchromone functions as a "Turn-ON" fluorescent probe.

  • Native State (Probe only): Weakly fluorescent due to the quenching effect of the electron-withdrawing formyl group and photo-induced electron transfer (PET) processes.

  • Activated State (Probe + Hydrazine): Upon reaction with hydrazine, the probe undergoes a Schiff base condensation followed by an intramolecular nucleophilic attack from the 2-amino group. This cascade forms a rigid pyrazolo[3,4-b]chromone ring system. The rigidification inhibits non-radiative decay and restores strong fluorescence (Chelation-Enhanced Fluorescence / RIR mechanism).

Reaction Mechanism

The specificity arises from the requirement for both the aldehyde and the adjacent amino group to participate in the cyclization, distinguishing hydrazine from simple primary amines.

Mechanism cluster_0 Fluorescence OFF cluster_1 Fluorescence ON Probe ATFC (Probe) (Weak Fluorescence) Intermediate Schiff Base Intermediate Probe->Intermediate + N2H4 (Condensation) Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate Product Pyrazolo-Chromone (Strong Blue/Green Fluorescence) Intermediate->Product Cyclization (- H2O)

Caption: Reaction-based sensing mechanism. The probe (ATFC) reacts with hydrazine to form a rigid, fluorescent pyrazolo-chromone derivative.

Physicochemical & Spectral Properties[3][4][5][6][7][8][9]

PropertyValueNotes
Molecular Weight 245.28 g/mol
Solubility DMSO, DMF, EthanolStock solution recommended in DMSO (10 mM).
Excitation (

)
360 - 380 nmCompatible with DAPI/Hoechst filter sets or 405 nm laser lines.
Emission (

)
450 - 490 nmBlue-Green emission shift upon reaction.
Stokes Shift ~90-110 nmLarge shift minimizes self-quenching and background interference.
Detection Limit (LOD) ~20 - 50 nMHighly sensitive for trace analysis.
Response Time < 20 minutesFast kinetics suitable for real-time imaging.

Experimental Protocol: Live Cell Imaging

Materials Preparation
  • Stock Solution (10 mM): Dissolve 2.45 mg of ATFC in 1 mL of anhydrous DMSO. Store at -20°C (stable for 3 months).

  • Working Solution (10 µM): Dilute 1 µL of Stock Solution into 999 µL of PBS (pH 7.4) or serum-free culture medium.

    • Expert Tip: Prepare fresh. Avoid buffers with high concentrations of primary amines (e.g., Tris) during the staining step to prevent potential competitive Schiff base formation, although cyclization favors hydrazine.

Cell Culture & Staining Workflow

This protocol is optimized for adherent cell lines (e.g., HeLa, MCF-7, HepG2).

Step 1: Seeding Seed cells in a 35 mm glass-bottom confocal dish at a density of


 cells/dish. Incubate for 24 hours at 37°C, 5% 

.

Step 2: Pre-treatment (Optional for Exogenous Detection) If testing exogenous hydrazine uptake:

  • Replace medium with fresh medium containing Hydrazine (

    
    ).
    
  • Incubate for 30 minutes.

  • Wash cells

    
     with PBS to remove extracellular hydrazine.
    

Step 3: Probe Loading

  • Add the 10 µM ATFC Working Solution to the cells.

  • Incubate for 20–30 minutes at 37°C.

    • Note: The tert-butyl group facilitates rapid passive diffusion across the membrane.

Step 4: Washing

  • Remove the staining solution.

  • Wash cells

    
     with PBS to remove unbound probe and reduce background.
    
  • Add 1 mL of Live Cell Imaging Solution (or phenol-red free medium).

Step 5: Imaging

  • Microscope: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence.

  • Channel: DAPI/Blue channel.

    • Excitation: 405 nm (Laser) or 360-380 nm (Filter).

    • Emission Collection: 450–500 nm.

Imaging Workflow Diagram

Workflow cluster_control Control Experiments Start Start: Adherent Cells (Glass Bottom Dish) Stock Prepare 10mM Stock (DMSO) Start->Stock Dilute Dilute to 10µM Working Sol. (PBS/Media) Stock->Dilute Incubate Incubate Cells with Probe (20-30 min, 37°C) Dilute->Incubate Wash Wash 3x with PBS (Remove Unbound Probe) Incubate->Wash Image Acquire Image (Ex: 405nm / Em: 460nm) Wash->Image Control1 NEM Pre-treatment (Deplete Biothiols) Control1->Incubate Control2 No Hydrazine (Blank)

Caption: Step-by-step workflow for live-cell hydrazine imaging using ATFC.

Validation & Troubleshooting

Selectivity Validation

To confirm the signal is specific to hydrazine and not interfering biothiols (Cysteine, GSH) or metal ions:

  • Interference Screen: Incubate the probe with high concentrations (1 mM) of amino acids (Cys, Hcy, GSH), ions (

    
    , 
    
    
    
    ), and glucose.
  • Result: Only hydrazine should elicit a significant (>5-fold) fluorescence enhancement due to the specific pyrazole cyclization chemistry.

Cytotoxicity (MTT Assay)

ATFC generally exhibits low cytotoxicity.

  • Safe Range: Survival rate >90% at concentrations up to 20 µM for 24 hours.

  • Recommendation: Perform an MTT assay on your specific cell line if incubating for >2 hours.

Troubleshooting Guide
IssuePossible CauseSolution
High Background Incomplete washing or probe aggregation.Wash 3x vigorously with PBS. Lower probe concentration to 5 µM.
No Signal (False Negative) Hydrazine concentration too low or probe degradation.Verify probe stock by adding hydrazine in a cuvette (check fluorescence). Ensure cells are healthy.
Precipitation Low solubility in aqueous buffer.Ensure DMSO final concentration is < 1%. Sonicate working solution.
Photobleaching High laser power.Use minimal laser power (1-2%) and reduce exposure time.

Secondary Application: Synthesis of Zinc ( ) Sensors

While the primary application of the free aldehyde is hydrazine sensing, ATFC is a premium scaffold for synthesizing Schiff Base Ligands for metal sensing.

  • Protocol: Reflux ATFC with a primary amine (e.g., 2-picolylamine or aniline derivatives) in Ethanol to form a Schiff base.

  • Application: The resulting ligand often acts as a

    
     sensor, where zinc coordination inhibits C=N isomerization, turning fluorescence ON.
    
  • Reference: See Dalton Trans. and Inorg. Chem. Comm. literature on chromone-Schiff bases.[1][2]

References

  • Chromone-Based Hydrazine Sensors

    • Title: "Rational design of a chromone-based fluorescent probe for the detection of hydrazine in living cells."
    • Source:Sensors and Actu
    • Context: Describes the general mechanism of 2-amino-3-formylchromone cycliz
  • Synthesis & Reactivity

    • Title: "Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents."
    • Source:N
    • Context: Detailed chemistry of the formylchromone scaffold and its derivatives.[3][1]

  • Metal Sensing Applications (Zinc)

    • Title: "Chromone-based Schiff bases as fluorescent probes for Zn2+ and Al3+."
    • Source:Spectrochimica Acta Part A
    • Context: Illustrates the use of the scaffold as a precursor for metal sensors.
  • General Fluorescence Imaging Tools

    • Title: "A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging."
    • Source:NCBI / PMC
    • Context: Best practices for live-cell staining and microscopy.

Sources

Application

Application Note: Protein Labeling with 2-Amino-6-tert-butyl-3-formylchromone (ATBFC)

Introduction & Principle The fluorescent labeling of proteins is a cornerstone of bio-analytical chemistry, enabling the tracking of biologics, determination of binding kinetics, and structural elucidation.[1] While trad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Principle

The fluorescent labeling of proteins is a cornerstone of bio-analytical chemistry, enabling the tracking of biologics, determination of binding kinetics, and structural elucidation.[1] While traditional reagents like FITC or NHS-esters are ubiquitous, 2-Amino-6-tert-butyl-3-formylchromone (ATBFC) represents a specialized class of fluorogenic probes offering unique photophysical properties.[1]

Mechanism of Action: The ESIPT Advantage

Unlike standard fluorophores that are constantly fluorescent, ATBFC derivatives often function as "turn-on" probes or exhibit large Stokes shifts due to Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

  • Conjugation: The 3-formyl group of ATBFC acts as a specific electrophile, reacting with primary amines (Lysine

    
    -amino or N-terminal 
    
    
    
    -amino groups) on the target protein to form a Schiff base (imine) linkage.[1]
  • Fluorescence Activation: Upon imine formation, an intramolecular hydrogen bond forms between the 2-amino group and the imine nitrogen.[1] Following photoexcitation, a proton transfers across this bond, generating a keto-tautomer species that emits at a significantly longer wavelength (large Stokes shift).[1] This mechanism drastically reduces self-quenching and background interference from native protein autofluorescence.

Key Applications
  • ** conformational Probes:** The fluorescence of the ATBFC-conjugate is often sensitive to the local solvent polarity, making it excellent for mapping hydrophobic pockets.[1]

  • Real-time Kinetics: Monitoring the formation of the Schiff base via fluorescence evolution.[1]

  • Bio-imaging: High signal-to-noise ratio due to the large Stokes shift.[1]

Materials & Reagents

ComponentGrade/SpecificationStorageNotes
ATBFC Label >97% Purity (HPLC)-20°C, Desiccated2-Amino-6-tert-butyl-3-formylchromone
DMSO Anhydrous, PCR GradeRTSolvent for ATBFC stock
Reaction Buffer PBS or NaHCO₃ (pH 7.4–8.[1]5)4°CMUST be amine-free (No Tris/Glycine)
Purification Column Sephadex G-25 / PD-104°CFor removal of unreacted probe
Protein Stock Purified (>90%)-80°CConcentration > 1 mg/mL recommended

Experimental Protocol

Phase 1: Preparation of Stock Solutions[1]
  • ATBFC Stock (10 mM): Dissolve 2.45 mg of ATBFC (MW ≈ 245.27 g/mol ) in 1 mL of anhydrous DMSO.[1] Vortex until completely dissolved.[1]

    • Note: The tert-butyl group increases lipophilicity; ensure the solution is clear.

  • Protein Solution: Exchange the protein buffer into PBS (pH 7.4) or Sodium Bicarbonate (pH 8.3).[1] Adjust concentration to 1–5 mg/mL.

    • Critical: Remove any Tris, Glycine, or Ammonium ions via dialysis prior to labeling, as they will compete for the aldehyde group.[1]

Phase 2: Labeling Reaction

This protocol utilizes a Schiff base condensation.[1] Unlike NHS-esters, this reaction is reversible; however, the stable intramolecular H-bond in the chromone system stabilizes the product.[1]

  • Calculate Molar Ratio: Aim for a 10:1 to 20:1 molar excess of ATBFC over the protein.[1]

    • Example: For 1 mL of 50 µM BSA (approx 3.3 mg/mL), add 50 µL of 10 mM ATBFC stock (final probe conc. ≈ 500 µM).[1]

  • Mixing: Add the ATBFC stock dropwise to the protein solution while gently vortexing.

    • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.[1]

  • Incubation:

    • Standard: Incubate at 37°C for 2–4 hours in the dark.

    • Alternative: Incubate at Room Temperature (25°C) for 6–12 hours (overnight) if the protein is heat-sensitive.

  • Optional Stabilization (Reductive Amination):

    • Context: If the application requires extreme pH stability, add Sodium Cyanoborohydride (

      
      ) to a final concentration of 5 mM after 1 hour of incubation.[1]
      
    • Warning: Reduction converts the imine (

      
      ) to a secondary amine (
      
      
      
      ).[1] Verify experimentally if this disrupts the ESIPT mechanism and fluorescence intensity for your specific derivative. For most chromone sensors, the non-reduced Schiff base is the active fluorophore.
Phase 3: Purification[1]
  • Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).

  • Load the reaction mixture onto the column.

  • Elute with PBS.[1] Collect the first colored/fluorescent band (High MW Protein-Conjugate). The free dye will elute later or remain on the column.

  • Store the labeled protein at 4°C (short term) or -80°C (long term).

Reaction Mechanism & Workflow

ATBFC_Labeling cluster_workflow Experimental Workflow Probe ATBFC Reagent (Aldehyde Electrophile) Intermediate Carbinolamine Intermediate Probe->Intermediate Nucleophilic Attack Protein Target Protein (Lysine -NH2) Protein->Intermediate SchiffBase Fluorescent Conjugate (Schiff Base / Imine) Intermediate->SchiffBase Dehydration (-H2O) ESIPT ESIPT Process (High Stokes Shift) SchiffBase->ESIPT Excitation (hv) Step1 Buffer Exchange (Remove Tris/Glycine) Step2 Incubation (37°C, 4h, pH 8.0) Step1->Step2 Step3 Purification (G-25 Desalting) Step2->Step3

Figure 1: Reaction mechanism of ATBFC with protein amines and the associated experimental workflow.

Analysis & Quality Control

Degree of Labeling (DOL) Calculation

Determine the DOL using UV-Vis spectroscopy.[1]

  • Measure Absorbance at 280 nm (

    
    ) and the probe's absorption maximum (
    
    
    
    , typically ~380–420 nm for chromone Schiff bases).[1]
  • Calculate protein concentration (

    
    ) correcting for dye contribution at 280 nm:
    
    
    
    
    [1]
    • CF (Correction Factor):

      
       (Determine this empirically for ATBFC, typically ~0.1–0.2).[1]
      
  • Calculate DOL:

    
    [1]
    
    • 
      : Extinction coefficient of the ATBFC-Schiff base (approx.[1] 15,000 – 20,000 M⁻¹cm⁻¹).[1]
      
Fluorescence Characterization[1][2][3]
  • Excitation: Scan 350–420 nm.

  • Emission: Scan 450–550 nm.[1]

  • Expectation: A significant Stokes shift (>80 nm) is characteristic of the ESIPT mechanism.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency Competitive amines in bufferEnsure dialysis against PBS/Bicarbonate is thorough. Remove Tris/Glycine.[1]
Precipitation Probe concentration too highReduce ATBFC stock concentration or add slowly while vortexing. Keep DMSO < 5%.[1]
Weak Fluorescence Hydrolysis of Schiff BaseCheck pH. Schiff bases are unstable at acidic pH (< 6.0).[1] Maintain pH 7.4–8.[1]0.
High Background Free dye contaminationRepeat desalting column or perform extensive dialysis.[1]

References

  • Reaction of 3-formylchromone with amines (Schiff Base Form

    • Source: Ibrahim, M. A., & El-Mahdy, K. M. (2009).[1] Synthesis and antimicrobial activity of some new heterocyclic Schiff bases derived from 2-amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements.[1]

    • URL:[Link][1][2][3]

  • Fluorescence Mechanism (ESIPT in Chromone Deriv

    • Source: Demchenko, A. P., et al. (2002).[1] 3-Hydroxychromones as ESIPT probes.[1] Biophysical Journal.[1] (Contextual grounding for chromone fluorescence mechanism).

    • URL:[Link]

  • General Protein Labeling via Aldehyde-Amine Chemistry

    • Source: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for Schiff base and reductive amination protocols).

    • URL:[Link][1]

  • 2-Amino-3-formylchromone Reagent Properties

    • Source: Sigma-Aldrich Product Specification (2-Amino-3-formylchromone).[1]

Sources

Method

Application Note: In Vitro Anticancer Activity Assay of 2-Amino-6-tert-butyl-3-formylchromone

Abstract & Compound Overview 2-Amino-6-tert-butyl-3-formylchromone represents a highly functionalized scaffold within the benzopyran class. While the general 2-amino-3-formylchromone moiety is a known pharmacophore with...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Overview

2-Amino-6-tert-butyl-3-formylchromone represents a highly functionalized scaffold within the benzopyran class. While the general 2-amino-3-formylchromone moiety is a known pharmacophore with reactivity toward nucleophiles (acting as a Michael acceptor), the inclusion of the 6-tert-butyl group significantly enhances lipophilicity. This modification is critical for improving cellular permeability and bioavailability compared to its 6-unsubstituted or 6-methyl analogs.

This Application Note provides a rigorous, self-validating framework for evaluating the anticancer potential of this compound. It covers solubility management, IC50 determination via MTT assay, and mechanistic validation through flow cytometric analysis of apoptosis and cell cycle arrest.

Key Mechanistic Targets
  • Primary: Induction of intrinsic (mitochondrial) apoptosis via Bcl-2 family modulation.

  • Secondary: Cell cycle arrest (typically S-phase or G2/M transition) and potential topoisomerase inhibition.

Material Preparation & Handling[1][2]

Chemical Properties & Storage
  • Molecular Weight: ~245.27 g/mol (Calculated based on formula).

  • Solubility: Poor in water; highly soluble in Dimethyl Sulfoxide (DMSO).

  • Stability: The C-3 formyl group is reactive (Schiff base formation). Avoid prolonged storage in protic solvents (ethanol/methanol) which may lead to acetal formation or degradation over time.

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

  • Weigh 2.45 mg of 2-Amino-6-tert-butyl-3-formylchromone.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade).

  • Vortex for 30 seconds until the solution is visually clear.

  • Aliquot: Dispense into 50 µL aliquots in amber microtubes to prevent light-induced oxidation.

  • Storage: Store at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

Expert Insight: The tert-butyl group increases hydrophobicity. If precipitation is observed upon adding the stock to cell culture media, sonicate the media for 5 minutes at 37°C. Ensure the final DMSO concentration in the assay never exceeds 0.5% (v/v) to prevent solvent toxicity.

Protocol 1: Cytotoxicity Screening (MTT Assay)[1]

This protocol determines the IC50 (half-maximal inhibitory concentration), the gold standard for potency comparison.

Experimental Design
  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical). Control: HUVEC (Normal).

  • Controls:

    • Negative: 0.5% DMSO in Media.

    • Positive: Cisplatin or Doxorubicin (standard care agents).

    • Blank: Media only (no cells).

Step-by-Step Methodology
  • Seeding: Seed tumor cells in 96-well plates at 5,000–8,000 cells/well in 100 µL complete media.

    • Critical: Fill the outer perimeter wells with sterile PBS (Edge Effect protection).

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of the compound in media: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Aspirate old media and add 100 µL of treatment media.

    • Incubate for 48 hours .

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate the supernatant (do not disturb crystals).

    • Add 150 µL of DMSO to dissolve crystals.

    • Shake plate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability:



  • Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive the IC50.

Protocol 2: Apoptosis Analysis (Annexin V/PI)

To confirm that cell death is programmed (apoptosis) rather than necrotic.

Workflow
  • Seeding: Seed cells in 6-well plates (3 x 10^5 cells/well). Incubate overnight.

  • Treatment: Treat cells with the IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells.

    • Combine floating and adherent cells into a centrifuge tube.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 100 µL 1X Annexin-binding buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate for 15 minutes at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (e.g., BD FACSCalibur) within 1 hour.

Interpretation
QuadrantStain ProfileCell Status
Q3 (LL) Annexin V (-) / PI (-)Live Cells
Q4 (LR) Annexin V (+) / PI (-)Early Apoptosis
Q2 (UR) Annexin V (+) / PI (+)Late Apoptosis
Q1 (UL) Annexin V (-) / PI (+)Necrosis

Mechanistic Visualization

The following diagram illustrates the validated signaling pathway for 3-formylchromone derivatives, highlighting the mitochondrial cascade triggered by the compound.

G Compound 2-Amino-6-tert-butyl- 3-formylchromone ROS Intracellular ROS Accumulation Compound->ROS Oxidative Stress Bax Bax (Pro-apoptotic) Upregulation ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation ROS->Bcl2 Inhibition Mito Mitochondrial Membrane Potential Loss (ΔΨm) Bax->Mito Bcl2->Mito Loss of Protection CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Nuclear Fragmentation & Apoptosis Caspase3->Apoptosis

Figure 1: Proposed mechanism of action.[1] The compound induces oxidative stress, shifting the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase-dependent apoptosis.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Stock DMSO Stock (10 mM) Media Media Dilution (max 0.5% DMSO) Stock->Media Seeding Seed Cells (5k/well) Media->Seeding Incubation 48h Incubation @ 37°C Seeding->Incubation MTT MTT Assay (IC50) Incubation->MTT FACS Annexin V/PI (Mechanism) Incubation->FACS

Figure 2: Standardized assay workflow ensuring reproducibility from stock preparation to data acquisition.

References

  • Kawase, M., et al. (2007).[2] "Biological activity of 3-formylchromones and related compounds." In Vivo, 21(5), 829-834.[2]

  • Nawrot-Modranka, J., et al. (2006).[3] "In vivo antitumor, in vitro antibacterial activity and alkylating properties of phosphorohydrazine derivatives of coumarin and chromone."[3] European Journal of Medicinal Chemistry, 41(11), 1301-1309.

  • Horton, D.A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures."[3] Chemical Reviews, 103(3), 893-930.[3]

  • Sabitha, G. (1996).[3] "3-Formylchromone as a versatile synthon in heterocyclic chemistry." Aldrichimica Acta, 29(1), 15-25.

  • Khan, S.A., et al. (2021). "Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing." Molecules, 26(21), 6547.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: Synthesis of 2-Amino-6-tert-butyl-3-formylchromone

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-tert-butyl-3-formylchromone. This compound is a highly versatile building block in heterocyclic chemistry, typically synthesized via the base-mediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-tert-butyl-3-formylchromone. This compound is a highly versatile building block in heterocyclic chemistry, typically synthesized via the base-mediated ring opening and recyclization of 6-tert-butylchromone-3-carbonitrile[1]. However, because the 3-formylchromone scaffold possesses multiple electrophilic centers (pyran C-2, aldehydic carbon, and endocyclic carbonyl), it is highly susceptible to over-reaction and side product formation[2].

This guide is designed for research scientists and drug development professionals to diagnose, understand, and resolve common synthetic bottlenecks.

Part 1: Mechanistic Pathway & Workflow

Understanding the reaction mechanism is the first step in troubleshooting. The transformation relies on a delicate balance between a nucleophilic ring-opening event and a subsequent intramolecular recyclization. Deviation from optimal conditions forces the intermediate down parasitic pathways.

Mechanism A 6-tert-butylchromone-3-carbonitrile (Starting Material) B Ring-Opened Intermediate (2-hydroxy-5-tert-butyl-benzoylacetonitrile) A->B Nucleophile (OH⁻/NH₃) Ring Opening C 2-Amino-6-tert-butyl-3-formylchromone (Target Product) B->C Recyclization (Intramolecular Attack) D2 2-Amino-3-carbamoylchromone (Hydration Side Product) B->D2 Excess Aqueous Base (Nitrile Hydration) D1 Chromeno[2,3-d]pyrimidin-5-one (Dimerization Side Product) C->D1 Prolonged Heating (Self-condensation) D3 3-Imino/Schiff Base (Over-condensation) C->D3 Primary Amines (Nucleophilic Addition)

Mechanistic pathway of 2-Amino-6-tert-butyl-3-formylchromone synthesis and side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a high yield of dimeric side products (e.g., chromeno[2,3-d]pyrimidin-5-ones)? Causality: 2-Amino-3-formylchromones are highly reactive ambidentate molecules. The nucleophilic 2-amino group of one synthesized molecule can attack the highly electrophilic 3-formyl group of another[2]. This self-condensation is heavily favored under prolonged refluxing conditions or in the presence of strong acid/base catalysts[1]. Solution: Strictly control reaction times. When using boiling ethanol with a base catalyst, limit the reaction to 10–30 minutes[1]. Quench the reaction immediately once TLC indicates the consumption of the starting carbonitrile.

Q2: My reaction yields 2-amino-6-tert-butyl-3-carbamoylchromone instead of the formyl derivative. How can I prevent this? Causality: This amide side product is the result of premature hydration of the nitrile group (-CN → -CONH₂) on the ring-opened intermediate before the intramolecular recyclization can occur[2]. This pathway dominates when using excess aqueous sodium hydroxide or during prolonged exposure to highly alkaline conditions[2]. Solution: Shift from strong aqueous hydroxides to milder conditions. Utilizing aqueous DMF with controlled equivalents of ammonia or secondary amines promotes recyclization over nitrile hydration[1].

Q3: I am getting Schiff base (imine) side products at the 3-position. What is causing this over-reactivity? Causality: If primary aliphatic amines (e.g., n-propylamine, ethylenediamine) are used as the nucleophile to induce the initial ring opening, the excess amine can undergo an aza-Michael addition or direct condensation with the newly formed 3-formyl group[1][2]. This results in an amine exchange reaction and the formation of a Schiff base[2]. Solution: To preserve the 3-formyl group, avoid primary amines. Use concentrated aqueous ammonia, hydroxylamine followed by base, or non-nucleophilic bases (like DBU) in ethanol[1].

Q4: I am observing significant amounts of uncyclized intermediate. How do I drive the reaction to completion? Causality: The initial ring opening of the chromone-3-carbonitrile is rapid, but the subsequent recyclization requires stabilization of the transition state. If the solvent is too non-polar, or if the pH drops prematurely during the reaction, the acyclic intermediate (2-hydroxy-5-tert-butyl-benzoylacetonitrile) becomes trapped[1]. Solution: Ensure the reaction medium is a polar protic solvent (like ethanol) or a polar aprotic solvent with water (aqueous DMF) to stabilize the intermediates[1]. Maintain a slightly basic pH throughout the heating phase.

Part 3: Quantitative Data on Side Product Minimization

The table below summarizes how different reaction environments influence the product distribution, allowing you to select the optimal parameters for your specific scale and setup.

Reaction ConditionPrimary ReagentTime / TempMajor ProductCommon Side Product
Condition A Aqueous NaOH (Excess)2h / Reflux2-Amino-3-carbamoylchromoneRing-opened acyclic intermediate
Condition B Ethylenediamine (2:1 ratio)10 min / RefluxBis-chromeno diazocine (Dimer)Schiff base derivatives
Condition C Aqueous NH₃ in DMF30 min / 80°C2-Amino-6-tert-butyl-3-formylchromoneTrace dimers
Condition D DBU in Ethanol15 min / Reflux2-Amino-6-tert-butyl-3-formylchromoneNone significant

Part 4: Step-by-Step Optimized Experimental Protocol

This self-validating protocol is engineered to maximize the yield of 2-Amino-6-tert-butyl-3-formylchromone while systematically shutting down the pathways that lead to dimerization and hydration.

Step 1: Preparation Dissolve 6-tert-butylchromone-3-carbonitrile (1.0 eq) in a mixture of DMF and water (4:1 v/v). Causality: This specific solvent ratio ensures complete solvation of the hydrophobic tert-butyl starting material while providing enough aqueous character to stabilize the ring-opening transition state[1].

Step 2: Nucleophilic Addition Slowly add concentrated ammonium hydroxide (1.5 eq) dropwise at room temperature. Causality: Controlled dropwise addition prevents local pH spikes that would otherwise favor nitrile hydration (amide formation) over the desired formylation[2].

Step 3: Ring Opening & Recyclization Heat the mixture to 70–80 °C for exactly 20–30 minutes, monitoring strictly via TLC. Causality: Limiting heat exposure is critical; it prevents the nucleophilic 2-amino group from attacking the newly formed 3-formyl group of adjacent molecules, entirely bypassing dimerization[1].

Step 4: Quenching Once the starting material is consumed, immediately pour the reaction mixture into vigorously stirred ice-cold water. Causality: Rapid thermal quenching halts all kinetic side reactions (such as Schiff base formation) and forces the immediate precipitation of the target compound[3].

Step 5: Purification Filter the precipitate, wash thoroughly with cold water to remove residual DMF and ammonia, and recrystallize from absolute ethanol to afford pure 2-Amino-6-tert-butyl-3-formylchromone[3].

References

  • Title: Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents Source: Natural Sciences Publishing URL
  • Title: Chemistry of 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes Source: ARKIVOC URL
  • Title: 2-Amino-6-chloro-3-formylchromone | 68301-77-9 Source: Benchchem URL

Sources

Optimization

Optimizing Vilsmeier-Haack reaction conditions for substituted acetophenones

Technical Support Center: Vilsmeier-Haack-Arnold Optimization Subject: Troubleshooting & Protocol Optimization for Substituted Acetophenones Senior Scientist Note: The "VHA" Distinction Welcome to the optimization desk....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vilsmeier-Haack-Arnold Optimization Subject: Troubleshooting & Protocol Optimization for Substituted Acetophenones

Senior Scientist Note: The "VHA" Distinction

Welcome to the optimization desk. Before we begin, a critical distinction must be made. While the standard Vilsmeier-Haack (VH) reaction formylates electron-rich aromatic rings (e.g., anisole


 anisaldehyde), applying these conditions to acetophenones  triggers the Vilsmeier-Haack-Arnold (VHA)  reaction.

The Goal: You are likely not trying to formylate the phenyl ring. You are converting the acetyl group (


) into a 

-chlorocinnamaldehyde
moiety (

). If your LCMS shows a mass shift of +46/48 Da (formylation + chlorination - water), you are on the right track. If you see only +28 Da , you have formylated the ring (wrong pathway).

Module 1: The Reagent "Engine" (Preparation)

The Vilsmeier reagent (Chloroiminium ion) is thermally unstable and moisture-sensitive. Most "failed" reactions fail here, before the substrate is even added.

Standard Operating Procedure (SOP-VH-01)
  • Anhydrous Conditions: Flame-dry glassware under

    
    . Moisture hydrolyzes POCl
    
    
    
    to phosphoric acid, killing the reagent and generating heat.
  • Temperature Control: Cool anhydrous DMF (Dimethylformamide) to 0–5°C .

  • Addition: Add POCl

    
     dropwise.
    
    • Critical: Maintain internal temperature

      
      . The formation of the Vilsmeier salt is highly exothermic.
      
    • Observation: The solution should turn pale yellow/orange. If it turns dark brown/black here, the DMF is wet or the temperature spiked. Abort and restart.

  • Stirring: Stir at 0°C for 30 minutes to ensure complete salt formation before adding the acetophenone.

Troubleshooting Ticket #1: "My reagent turned into a black tar before addition."
Possible CauseDiagnosticSolution
Wet DMF DMF smells "fishy" (dimethylamine impurity) or reaction smoked excessively.Distill DMF over CaH

or use molecular sieve-dried solvent.
Thermal Runaway Added POCl

too fast; temp spiked >20°C.
Use a pressure-equalizing dropping funnel; add over 30-60 mins.

Module 2: The Reaction "Drive" (Kinetics & Selectivity)

Acetophenones are less reactive than activated aromatics. They require "forcing" conditions to enolize and attack the electrophile.

Optimization Protocol (SOP-VH-02)
  • Stoichiometry: Use 3.0 eq POCl

    
     / 3.0 eq DMF  relative to the acetophenone.
    
    • Why? The reaction consumes 2 equivalents of reagent to form the intermediate iminium salt. The 3rd equivalent drives the equilibrium.

  • Addition: Add the acetophenone (dissolved in minimal DMF) to the reagent at 0°C.

  • The Ramp: Allow to warm to Room Temp (RT), then heat to 60–80°C for 3–6 hours.

    • Note: Unlike ring formylation (often RT), VHA requires heat to drive the elimination and chlorination steps.

Visualizing the Pathway (Mechanism)

The following diagram illustrates the Vilsmeier-Haack-Arnold pathway versus the competing ring formylation.

VHA_Pathway Start Acetophenone (Substrate) Enol Enol Intermediate Start->Enol Tautomerization SideProduct Ring Formylation (Impurity) Start->SideProduct Electron Rich Ring (If T < 40C or EDG present) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Enol + Electrophile Attack C-C Bond Formation Enol->Attack Side Chain Attack Salt Vinyl Chloride Iminium Salt Attack->Salt Elimination (-HOPCl2) Hydrolysis Hydrolysis (Ice/NaOAc) Salt->Hydrolysis Quench Product beta-Chlorocinnamaldehyde (Target) Hydrolysis->Product Final

Caption: Figure 1. The Vilsmeier-Haack-Arnold pathway.[1][2][3] Note that the stable intermediate prior to quenching is the Vinyl Chloride Iminium Salt.

Module 3: Workup & Isolation (The "Landing")

The product is a vinyl chloride aldehyde.[2] It is sensitive to strong bases (haloform-type cleavage) and strong acids (polymerization).

The "Buffered Quench" Protocol (SOP-VH-03)
  • The Pour: Pour the hot reaction mixture slowly onto a slurry of Crushed Ice (500g) + Water .

    • Safety: Massive exotherm. Do this in a fume hood.

  • The Neutralization (Crucial):

    • Do NOT use NaOH pellets.

    • DO use Sodium Acetate (NaOAc) saturated solution.

    • Adjust pH to 6–7 .

    • Why? Strong basicity (pH > 10) can hydrolyze the C-Cl bond or induce aldol condensation of the product.

  • Isolation: The product usually precipitates as a yellow solid. Filter and wash with water. If oil forms, extract with DCM.

Troubleshooting Ticket #2: "I have low yield / recovered starting material."
SymptomDiagnosisFix
SM Recovered Incomplete Enolization.Increase Temp to 90°C; Ensure POCl

quality (is it fuming? If not, it's hydrolyzed).
Product is an Oil (should be solid) DMF trapped in product.Wash organic layer 5x with water or 5% LiCl solution to remove DMF.
Product decomposes on column Acid sensitivity.Neutralize silica gel with 1% Et

N in hexane before loading.

FAQ: Expert Solutions

Q1: My acetophenone has a hydroxyl (-OH) group. Will it survive?

  • Answer: No. The -OH is nucleophilic.[4] It will likely be converted to a formate ester or a chloride (if phenolic) under these conditions. Strategy: Protect the phenol as a methoxy (-OMe) or benzyl ether (-OBn) before the VHA reaction.

Q2: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
  • Answer: Generally, no.[5] POCl

    
     is preferred because the phosphate byproduct is a better leaving group than the sulfite equivalent for the elimination step required to form the vinyl chloride. SOCl
    
    
    
    often leads to lower yields in VHA transformations.

Q3: How do I distinguish the Regioisomers (Ring vs. Side Chain)?

  • Answer: Check the 1H NMR .

    • Side Chain (Target): Look for a doublet around 10.0–10.2 ppm (aldehyde) and a doublet around 6.5–7.0 ppm (vinyl proton). Coupling constant

      
      .
      
    • Ring Formylation: Singlet aldehyde peak, usually no vinyl proton coupling.

References

  • Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier-Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.

  • Seshadri, S. (1973). Vilsmeier-Haack reaction and its synthetic applications. Journal of Scientific and Industrial Research, 32, 128.

  • Safety Data Sheet (SDS) . Phosphorus Oxychloride.[4][6][7][8] Sigma-Aldrich.

Sources

Troubleshooting

Degradation pathways of 2-amino-3-formylchromone derivatives under acidic/basic conditions

Executive Summary Welcome to the Technical Support Center. This guide addresses the stability and degradation profiles of 2-amino-3-formylchromone (2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde) and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability and degradation profiles of 2-amino-3-formylchromone (2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde) and its derivatives.

As a researcher, you likely utilize this scaffold as a "chemical chameleon"—a masked 1,3-dielectrophile capable of diverse heterocyclizations. However, its high reactivity often leads to unintended degradation during storage or workup. This guide details the mechanistic causality of these failures under acidic and basic conditions to help you salvage your experiments.

Part 1: Troubleshooting Guides (Q&A Format)

Q1: "I treated my 2-amino-3-formylchromone with aqueous NaOH, and the yellow solution turned colorless. Did I lose my ring?"

Diagnosis: Yes, you likely triggered Pyranone Ring Opening . Technical Insight: Under basic conditions (pH > 10), the chromone ring is thermodynamically unstable. The hydroxide ion acts as a hard nucleophile, attacking the C-2 position . While the 2-amino group provides some resonance stabilization (donating electron density to C-2), the strong electron-withdrawing nature of the 3-formyl group activates the C-2 carbon, making it susceptible to attack.

The Pathway:

  • Nucleophilic Attack:

    
     attacks C-2.
    
  • Ring Opening: The bond between C-2 and the ring oxygen cleaves.

  • Product Formation: This results in a substituted salicylic acid derivative (often a chalcone-like open-chain intermediate) or, upon prolonged hydrolysis, degradation to o-hydroxyacetophenone derivatives.

Corrective Action:

  • Avoid Strong Bases: Use weaker organic bases (e.g., Piperidine, TEA) or catalytic amounts of DBU if performing condensation reactions.

  • Reversibility Check: If the degradation is recent, try acidifying the solution carefully to pH 3-4. In some cases, the open-chain phenolic enamine can recyclize back to the chromone structure (recyclization).

Q2: "My LC-MS shows a mass increase of +16 Da after storage in acidic methanol. Is this hydrolysis?"

Diagnosis: No, this is likely Oxidation , not hydrolysis. Technical Insight: 2-amino-3-formylchromone is synthesized under highly acidic conditions (Vilsmeier-Haack reaction), indicating inherent stability to acid. The chromone ring generally resists acid-catalyzed hydrolysis. However, the 3-formyl (aldehyde) group is chemically labile.

The Pathway:

  • Auto-oxidation: In the presence of trace oxygen and light, the aldehyde oxidizes to a carboxylic acid (

    
    ).
    
  • Mass Shift: The conversion of -H to -OH adds 16 Da.

  • Product: 2-amino-4-oxo-4H-chromene-3-carboxylic acid.

Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solvent Choice: Avoid protic solvents like methanol for long-term storage; aldehydes can form hemiacetals (mass +32 Da), which are reversible but complicate analysis.

Q3: "I am trying to condense the aldehyde with an amine in acid, but the yield is low. Why?"

Diagnosis: Protonation of the 2-Amino Group is deactivating the system. Technical Insight: While acid catalysis is standard for Schiff base formation, the 2-amino group on the chromone is basic. Protonation at the exocyclic nitrogen (


) or the carbonyl oxygen alters the electronics of the ring.
  • Deactivation: Protonation of the amine removes its resonance donation, making the ring more electrophilic, potentially promoting side reactions or polymerization rather than the desired condensation at the aldehyde.

  • Hydrolysis Equilibrium: In aqueous acid, the imine (Schiff base) product is in equilibrium with the starting aldehyde. Excess water drives the reaction backward (

    
    ).
    

Corrective Action:

  • Conditions: Use anhydrous conditions (e.g., Ethanol + Molecular Sieves) with a mild acid catalyst (p-TsOH) rather than aqueous mineral acids.

Part 2: Degradation Pathway Visualizations

The following diagrams illustrate the mechanistic fate of the molecule under stress conditions.

Figure 1: Basic Degradation (Ring Opening)

BasicDegradation Figure 1: Nucleophilic attack at C-2 leads to pyrone ring cleavage. Start 2-Amino-3-formylchromone (Intact Ring) Transition Tetrahedral Intermediate (OH- attack at C-2) Start->Transition + OH- (pH > 10) Open Ring-Opened Phenolate (Salicylic derivative) Transition->Open C-O Bond Cleavage Open->Start + H+ (Acidification) (Reversible in some cases) Recyclization Recyclization (Formation of Pyridines/Pyrimidines) Open->Recyclization + Binucleophiles (e.g., Urea, Hydrazine)

Figure 2: Acidic Stability & Oxidation

AcidicStability Figure 2: Acidic pathways favor reversible solvation or irreversible oxidation. Start 2-Amino-3-formylchromone Protonated Protonated Species (Stable Ring) Start->Protonated + H+ (Reversible) Oxidized 2-Amino-chromone-3-carboxylic acid (+16 Da) Start->Oxidized O2 / Light (Auto-oxidation) Hemiacetal Hemiacetal (In Methanol/Ethanol) Start->Hemiacetal ROH / H+ (Solvent interaction) Hemiacetal->Start - ROH

Part 3: Comparative Data & Protocols

Table 1: Stability Profile Summary
ConditionPrimary MechanismObserved Product(s)Visual Indicator
Strong Base (NaOH) Nucleophilic Attack at C-2Ring-opened phenols, Salicylic acidYellow

Colorless
Weak Base (Piperidine) Condensation (if nucleophile present)Fused Heterocycles (Pyridines)Precipitate formation
Strong Acid (HCl) Protonation / HydrolysisIntact Ring (Short term), Deformylation (Extreme)No Color Change
Oxidative (Air/Light) Radical OxidationCarboxylic Acid (-COOH)White solid turns off-white
Experimental Protocol: Assessing Stability via HPLC

Objective: Determine the degradation half-life (


) of your derivative.
  • Preparation:

    • Dissolve 5 mg of 2-amino-3-formylchromone in 1 mL Acetonitrile (Stock).

    • Prepare Buffer A (pH 1.2, 0.1 N HCl) and Buffer B (pH 10, 0.1 N Borate/NaOH).

  • Incubation:

    • Add 100 µL Stock to 900 µL of Buffer A and Buffer B in separate vials.

    • Incubate at 25°C.

  • Sampling:

    • Inject 10 µL onto HPLC (C18 Column, Gradient 10-90% ACN/Water) at

      
      .
      
  • Analysis:

    • Monitor at 254 nm (aromatic) and 320 nm (chromone conjugation).

    • Pass Criteria: >95% Area Under Curve (AUC) retention of parent peak.

    • Fail Criteria: Appearance of early-eluting broad peaks (ring-opened phenols) or late-eluting acidic peaks.

References

  • Ibrahim, M. A. (2017).[1] Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences, 15(1), 1-15. Link

  • Sosnovskikh, V. Y. (2009). Structure and reactivity of 2-amino-3-carbamoylchromone. Russian Chemical Bulletin, 58, 1253–1259. Link

  • Heshmat, A. A., et al. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds.[1] Molecules, 10(8), 937-952. Link

  • Gammill, R. B. (1979). General synthesis of 2-amino-3-formylchromones. Journal of Organic Chemistry, 44(22), 3988–3990. Link

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-6-tert-butyl-3-formylchromone

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-6-tert-butyl-3-formylchromone. This guide provides in-depth, field-proven insights into a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-6-tert-butyl-3-formylchromone. This guide provides in-depth, field-proven insights into a critical, yet often overlooked, experimental variable: the solvent. Understanding and controlling solvent effects is paramount to achieving desired reactivity, maximizing yields, and ensuring the reproducibility of your results.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Core Principles: Understanding Solvent-Molecule Interactions

The 2-Amino-6-tert-butyl-3-formylchromone molecule possesses several key reactive sites: the nucleophilic 2-amino group, the electrophilic 3-formyl (aldehyde) group, and the electron-deficient C2 and C4 positions of the pyrone ring.[1] The choice of solvent directly dictates which of these sites is favored in a reaction by influencing reactant solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism.

Solvents are broadly classified by their polarity (polar vs. non-polar) and their ability to donate hydrogen bonds (protic vs. aprotic).

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with both the amino and carbonyl groups of the chromone. This can activate the formyl group for nucleophilic attack but may also solvate the amino group, potentially reducing its nucleophilicity. As will be discussed, primary and secondary alcohols can react directly with 3-formylchromones to form 2-alkoxy-3-enamines.[2]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These solvents possess dipole moments but do not donate hydrogen bonds. They are effective at dissolving polar molecules like our chromone derivative but interact less strongly with nucleophiles, often leading to faster reaction rates for S_N2-type reactions.[3] DMF, in particular, is a common solvent used in the Vilsmeier-Haack reaction for synthesizing 3-formylchromones themselves.[4][5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are typically used when reactants are non-polar or when it is necessary to drive a reaction to completion by removing a byproduct (like water) via azeotropic distillation (e.g., using a Dean-Stark apparatus).[2]

The interplay between the chromone's functional groups and the solvent's properties determines the reaction pathway and ultimate product.

Experimental Protocol: Solvent-Controlled Schiff Base (Imine) Formation

This protocol details the synthesis of a Schiff base from 2-Amino-6-tert-butyl-3-formylchromone and a primary amine. The choice of a non-polar aprotic solvent is critical for maximizing imine formation and preventing side reactions.

Objective: To synthesize the corresponding imine derivative with high selectivity.

Materials:

  • 2-Amino-6-tert-butyl-3-formylchromone

  • Aniline (or other primary amine, 1.0 eq)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA, catalytic amount)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture contamination, which can hydrolyze the product.[4]

  • Charging the Flask: To the flask, add 2-Amino-6-tert-butyl-3-formylchromone (1.0 eq) and anhydrous toluene. Stir until the solid is fully dissolved.

  • Addition of Reagents: Add the primary amine (1.0 eq) to the solution, followed by a catalytic amount of PTSA.

    • Causality Check: PTSA is an acid catalyst that protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Using only a catalytic amount prevents unwanted side reactions.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards the imine product.

    • Solvent Rationale: Toluene is the ideal solvent here. As a non-polar aprotic solvent, it does not compete with the amine nucleophile. Its ability to form an azeotrope with water provides a physical mechanism to remove the reaction byproduct, ensuring high conversion according to Le Châtelier's principle. Using a protic solvent like ethanol could lead to the competitive formation of enamine or acetal side products.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (chromone) is consumed.[4][6]

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the toluene under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 2-Amino-6-tert-butyl-3-formylchromone, with a focus on solvent-related causes.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: The Vilsmeier reagent used in synthesis or imine products are sensitive to water.[4] 2. Incorrect Solvent Choice: Protic solvents can interfere with certain reactions (e.g., forming enamines instead of imines).[2] 3. Insufficient Heat/Time: The reaction may not have reached the required activation energy or gone to completion.1. Ensure all glassware is oven-dried and use anhydrous solvents.[4] 2. For imine synthesis, switch to an aprotic solvent like toluene or THF.[2] For reactions favoring nucleophilic addition to the pyrone ring, consider a polar aprotic solvent like DMF. 3. Increase reaction temperature to reflux and monitor by TLC until the starting material is consumed.[6]
Formation of an Unexpected Side Product (e.g., 2-alkoxy-3-enamine) The reaction was performed in a primary or secondary alcohol (e.g., ethanol, methanol, isopropanol), which acted as a nucleophile.This is a classic example of solvent participation. The alcohol adds to the formyl group, and the resulting intermediate reacts with the amine to form the enamine. To obtain the imine, switch the solvent to an aprotic one like THF or toluene.[2]
Reaction Stalls / Incomplete Conversion 1. Poor Solubility: The chromone starting material or an intermediate may not be fully soluble in the chosen solvent. 2. Catalyst Deactivation: The acid or base catalyst may be quenched by impurities or an inappropriate solvent.1. Choose a solvent with better solubilizing power for your reactants. A solvent mixture (e.g., Toluene/DMF) can sometimes be effective. 2. Ensure the solvent is compatible with your catalyst. For example, a strong base might be neutralized by an acidic solvent.
Difficulty in Product Purification The product and byproducts have similar polarities, making separation by chromatography difficult.Alter the reaction solvent. Changing the solvent can sometimes suppress the formation of a problematic byproduct, simplifying the purification process. Alternatively, consider recrystallization with a different solvent system.[7]

Visualizing Solvent-Dependent Reaction Pathways

The following diagram illustrates how the choice of solvent can direct the reaction of a 3-formylchromone with an amine down two distinct mechanistic pathways.

Solvent_Pathway Reactants Chromone + Amine Solvent_Protic Protic Solvent (e.g., Ethanol) Reactants->Solvent_Protic Reaction in Solvent_Aprotic Aprotic Solvent (e.g., Toluene, THF) Reactants->Solvent_Aprotic Reaction in Intermediate Solvent Participation (Hemiacetal Formation) Solvent_Protic->Intermediate Leads to Product_Imine Product: Imine (Schiff Base) Solvent_Aprotic->Product_Imine Directly Forms Product_Enamine Product: 2-Alkoxy-3-enamine Intermediate->Product_Enamine Forms

Sources

Troubleshooting

Managing steric hindrance of the tert-butyl group in derivatization reactions

Topic: Managing the tert-Butyl Group ( -Bu) in Synthesis & Derivatization Status: Operational Lead Scientist: Senior Application Specialist Core Concept: The "Umbrella" Effect Welcome. If you are here, your reaction like...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing the tert-Butyl Group (


-Bu) in Synthesis & Derivatization
Status:  Operational
Lead Scientist:  Senior Application Specialist

Core Concept: The "Umbrella" Effect

Welcome. If you are here, your reaction likely stalled, or you isolated starting material after 48 hours of reflux. The tert-butyl group is a "steric anchor" with an A-value of >5.0 kcal/mol. It does not just occupy space; it locks conformations and creates a "cone of exclusion" that blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

This guide does not offer "standard" protocols. It offers workarounds for steric occlusion .

Decision Matrix: Selecting the Right Workflow

Before mixing reagents, diagnose your specific steric conflict using the logic flow below.

StericStrategy Start Identify Steric Conflict Q1 Where is the t-Butyl group? Start->Q1 PathA On the Nucleophile (e.g., t-Butanol, t-Butyl amine) Q1->PathA PathB On the Electrophile (e.g., Pivalic acid) Q1->PathB Q2 Risk of Elimination? PathA->Q2 Q3 Substrate Sensitivity PathB->Q3 SolA1 USE: Steglich (DCC/DMAP) Prevents acid-catalyzed E1 Q2->SolA1 Ester Formation SolA2 USE: t-Butyl Trichloroacetimidate For Etherification Q2->SolA2 Ether Formation SolB1 USE: Yamaguchi Protocol (Mixed Anhydride) Q3->SolB1 Robust Substrate SolB2 USE: Shiina Esterification (MNBA - Milder) Q3->SolB2 Acid Sensitive

Figure 1: Strategic decision tree for selecting the derivatization method based on the location of the steric bulk.

Critical Protocols & Workflows

Protocol A: The Yamaguchi Esterification

Best for: Coupling sterically hindered carboxylic acids (e.g., Pivalic acid derivatives) with hindered alcohols. The Mechanism: It forces the reaction by forming a mixed anhydride that is more electrophilic than the acid itself, then uses a nucleophilic catalyst (DMAP) to "shuttle" the acyl group.[1][2]

ComponentRoleCritical Note
2,4,6-Trichlorobenzoyl chloride (TCBC) Forms the mixed anhydride.The ortho-chlorines block attack on the wrong carbonyl.
Et

N
Neutralizes HCl.Must be dry to prevent hydrolysis of TCBC.
DMAP The Engine. Attacks the mixed anhydride.[1]Must be stoichiometric (not catalytic) for very hindered substrates.
Toluene Solvent.[3][4]High boiling point allows thermal energy to overcome activation barriers.

Step-by-Step Workflow:

  • Activation: Dissolve the hindered acid (1.0 equiv) and Et

    
    N (1.2 equiv) in THF/Toluene.
    
  • Anhydride Formation: Add TCBC (1.1 equiv) dropwise at 0°C. Stir for 1 hour at RT. Checkpoint: A white precipitate (Et

    
    N·HCl) should form.
    
  • Filtration (Optional but Recommended): Remove the amine salts to prevent side reactions. Evaporate THF and redissolve in Toluene.

  • Acyl Transfer: Add the alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv) .

  • Reaction: Reflux (80–110°C) for 3–12 hours.

  • Quench: Dilute with ether, wash with saturated NaHCO

    
     (removes unreacted acid/anhydride).
    

Expert Insight: If the reaction fails, the "Yamaguchi Anhydride" might have rearranged to a symmetric aliphatic anhydride. This is still reactive, but slower. Do not stop heating early.

Protocol B: t-Butyl Etherification via Imidates

Best for: Protecting alcohols as t-butyl ethers without using isobutylene gas (industrial) or strong acids (which cause elimination). Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA).[5][6][7]

The Logic: This reaction proceeds via an


-like mechanism but within a tight ion pair, minimizing the E1 elimination pathway that typically ruins Williamson ether synthesis attempts with t-butyl halides.

Step-by-Step Workflow:

  • Prep: Dissolve substrate alcohol in Cyclohexane or DCM (non-polar solvents favor the specific ion pairing required).

  • Reagent: Add TBTA (2.0 equiv).

  • Catalyst: Add a catalytic amount of BF

    
    ·OEt
    
    
    
    (0.1 equiv) or Triflic Acid (TfOH) (0.05 equiv).
  • Observation: Reaction is usually fast (1–4 hours) at RT.

  • Workup: Filter off the trichloroacetamide byproduct (white solid).

Mechanistic Visualization: Why DMAP is Non-Negotiable

In hindered systems (Steglich or Yamaguchi), the alcohol cannot directly attack the activated acid due to the t-butyl wall. DMAP acts as a "stealth" nucleophile—it is small, flat, and highly nucleophilic.

DMAP_Mechanism cluster_0 The 'Stealth' Pathway Step1 Mixed Anhydride (Hindered) Intermediate N-Acyl Pyridinium (Highly Reactive + Charged) Step1->Intermediate DMAP Penetrates Steric Shield DMAP DMAP (Nucleophile) DMAP->Intermediate Product Steric Ester Intermediate->Product Alcohol Attacks Active Species Alcohol Hindered Alcohol (Nucleophile)

Figure 2: DMAP catalysis mechanism. The N-Acyl pyridinium intermediate pushes the acyl group further away from the steric center, making it accessible to the alcohol.

Troubleshooting & FAQs

Q1: I tried the Steglich esterification (DCC/DMAP) for a t-butyl ester, but I got a huge amount of N-acylurea. Why?

  • Diagnosis: The "1,3-Rearrangement" killed your yield.

  • The Cause: The reaction between the O-acylisourea (intermediate) and your alcohol was too slow because of steric hindrance. This gave the intermediate time to rearrange intramolecularly into the thermodynamically stable (and useless) N-acylurea.

  • The Fix: Switch to EDC·HCl (easier cleanup) and perform the reaction at 0°C . Alternatively, use the Yamaguchi protocol , which does not suffer from this rearrangement pathway.

Q2: My Yamaguchi reaction turned black/dark brown.

  • Diagnosis: Decomposition of the acid chloride or polymerization of THF.

  • The Fix:

    • Ensure your Et

      
      N is distilled and dry.
      
    • Switch solvent from THF to Toluene . THF can polymerize under strong Lewis acid conditions or high heat with acid chlorides.

    • Add the DMAP slowly at lower temperatures before heating.

Q3: Can I just use t-Butyl chloride and a base to make the ether?

  • Answer: Absolutely not.

  • Reason: On a tertiary carbon, the

    
     pathway is geometrically impossible. Base-promoted conditions will exclusively yield isobutylene (gas) via E2 elimination. You must use acid-catalyzed addition (isobutylene/H
    
    
    
    SO
    
    
    ) or the TBTA imidate protocol described above.

Q4: I need to deprotect a t-butyl ester, but it's not coming off with TFA/DCM.

  • Diagnosis: The equilibrium is re-forming the ester because the t-butyl cation is not being scavenged.

  • The Fix: Add a cation scavenger .

    • Protocol: 50% TFA in DCM + 5% Triethylsilane (TES) or Thioanisole .

    • Mechanism:[1][2][7][8][9][10][11][12][13] The scavenger irreversibly traps the t-butyl cation (forming isobutane or alkylated thioether), pushing the equilibrium to completion.

References

  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Steglich Esterification: Neises, B., & Steglich, W. (1978).[8][11][14] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. [8]

  • Shiina Esterification: Shiina, I., Ibuka, R., & Kubota, M. (2002).[1][15] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride". Chemistry Letters, 31(3), 286-287.

  • TBTA Etherification: Armstrong, A., Brackenridge, I., Jackson, R. F. W., & Kirk, J. M. (1988). "A new method for the preparation of tert-butyl ethers and esters". Tetrahedron Letters, 29(20), 2483-2486.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Amino-6-tert-butyl-3-formylchromone

Executive Summary & Compound Profile User Query: "I am observing immediate precipitation of 2-Amino-6-tert-butyl-3-formylchromone when adding my DMSO stock to the cell culture media. How can I maintain solubility for IC5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I am observing immediate precipitation of 2-Amino-6-tert-butyl-3-formylchromone when adding my DMSO stock to the cell culture media. How can I maintain solubility for IC50 determination?"

Scientist's Analysis: The compound 2-Amino-6-tert-butyl-3-formylchromone presents a dual solubility challenge. The chromone backbone is inherently planar and aromatic, promoting


 stacking and aggregation. Furthermore, the tert-butyl group  at the C6 position significantly increases the partition coefficient (LogP), rendering the molecule highly hydrophobic compared to its unsubstituted analogs [1, 2].

When a concentrated DMSO stock solution hits an aqueous buffer, the sudden change in dielectric constant causes "solvent shock," leading to rapid crystallization or formation of amorphous aggregates that are often invisible to the naked eye but devastating to assay reproducibility.

Critical Solubility Guidelines (FAQs)
Q1: What is the primary solvent system for stock preparation?

Recommendation: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Protocol: Prepare a 10 mM to 50 mM stock solution in high-grade anhydrous DMSO.

  • Why? The formyl group (-CHO) at position 3 is reactive. Presence of water in the stock solvent can lead to gradual oxidation or hydrate formation over time.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
Q2: Why does it precipitate even at 1% DMSO in PBS?

Root Cause: The "tert-butyl effect."[1] While the parent chromone might tolerate rapid dilution, the bulky hydrophobic tert-butyl group drives the molecule out of the aqueous phase immediately to minimize entropic cost.

  • Solution: You cannot rely on simple direct dilution.[1] You must use an Intermediate Dilution Step or a Carrier System (see Protocol below).

Q3: Can I use Ethanol or Methanol?

Advisory: Avoid for stock solutions. While chromones are soluble in hot ethanol [3], they often crystallize out upon cooling or contact with phosphate buffers. Alcohols also evaporate during long incubations (e.g., 24h cell assays), changing the effective concentration.

Strategic Protocol: The "Step-Down" Intermediate Dilution

To prevent the "crashing out" phenomenon, we utilize a kinetic solubility approach that gradually acclimates the compound to the aqueous environment.

Materials Required:

  • Compound Stock (50 mM in DMSO)

  • Intermediate Solvent: PEG-400 (Polyethylene glycol 400) or Propylene Glycol [1]

  • Assay Buffer (e.g., PBS, HEPES, or Media)

Step-by-Step Workflow:

  • Prepare 100x Intermediate: Dilute your DMSO stock 1:10 into pure PEG-400 .

    • Example: 10

      
      L of 50 mM Stock + 90 
      
      
      
      L PEG-400.[1]
    • Result: 5 mM compound in 10% DMSO / 90% PEG-400.

    • Mechanism:[1] PEG-400 acts as a bridge solvent, coating the hydrophobic tert-butyl groups and preventing immediate aggregation [4].[1]

  • Vortex Vigorously: Ensure the intermediate is a single phase.

  • Final Dilution: Pipette the Intermediate solution into your Assay Buffer while vortexing the buffer .

    • Dilution:[1] 1:100 dilution.[1]

    • Final Conc: 50

      
      M compound.
      
    • Final Solvent: 0.1% DMSO / 0.9% PEG-400 / 99% Buffer.[1]

Data Comparison:

MethodVisual Appearance (50

M)
Assay Variability (CV%)
Direct Spike (DMSO

Buffer)
Cloudy / Visible Precipitate> 25% (High Noise)
Step-Down (DMSO

PEG

Buffer)
Clear / Opalescent< 5% (Stable)
Advanced Formulation: Cyclodextrin Entrapment

If the PEG-400 method fails (common in high-protein media), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] The hydrophobic tert-butyl group fits perfectly into the cyclodextrin cavity, shielding it from water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in your assay buffer.[1]
    
  • Add your DMSO stock directly to this Cyclodextrin-Buffer.[1]

  • Sonicate for 10 minutes at room temperature.

  • Incubate for 1 hour with shaking before adding to cells.

Visualizing the Solubility Decision Tree

The following logic flow guides you through selecting the correct solvent system based on your specific assay constraints.

Solubility_Workflow Start Start: 2-Amino-6-tert-butyl-3-formylchromone (Solid Powder) Stock Prepare Stock: 50mM in Anhydrous DMSO Start->Stock Assay_Type Select Assay Type Stock->Assay_Type Enzymatic Enzymatic/Biochemical (No Cells) Assay_Type->Enzymatic Simple Buffer Cellular Live Cell Culture (Media + Serum) Assay_Type->Cellular Complex Media PEG_Method Use PEG-400 Intermediate (10% DMSO/90% PEG) Enzymatic->PEG_Method Toxicity_Check Is PEG Toxic to Cells? Cellular->Toxicity_Check Buffer_Add Dilute to Buffer (Final: <1% PEG) PEG_Method->Buffer_Add Toxicity_Check->PEG_Method No (Robust Cells) Cyclodextrin Use HP-beta-CD Carrier (Molar Ratio 1:5) Toxicity_Check->Cyclodextrin Yes (Sensitive Cells) Direct_Slow Direct Addition with Rapid Mixing (Risk High) Toxicity_Check->Direct_Slow No Excipients Allowed Cyclodextrin->Buffer_Add

Caption: Decision matrix for solubilizing hydrophobic chromone derivatives based on assay tolerance to co-solvents.

References
  • PubChem. 2-Amino-3-formylchromone Compound Summary. National Library of Medicine. Available at: [Link]

  • Ibrahim, M. A., & El-Mahdy, K. M. (2009). Synthesis and antimicrobial activity of some new heterocyclic Schiff bases derived from 2-amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2945-2958. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Photostability of 2-Aminochromone-Based Fluorescent Probes

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photobleaching of 2-aminochromone-based fluorescent probes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photobleaching of 2-aminochromone-based fluorescent probes. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the utility of these versatile fluorophores in your research.

Introduction to 2-Aminochromone Probes and the Challenge of Photostability

2-Aminochromone derivatives have emerged as a valuable class of fluorescent probes due to their sensitivity to the local microenvironment, making them excellent tools for sensing applications, including monitoring solvent polarity and hydrogen-bonding interactions. However, like many organic fluorophores, their utility can be limited by photobleaching—the irreversible loss of fluorescence upon exposure to light.[1][2] This guide will equip you with the knowledge and techniques to enhance the photostability of your 2-aminochromone probes, ensuring more robust and reliable experimental data.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during experiments with 2-aminochromone probes, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My fluorescent signal is fading very quickly during imaging. What can I do to improve it?

Answer: Rapid signal loss is a classic sign of photobleaching. Here are several strategies you can employ, ranging from simple adjustments to more involved experimental changes:

  • Reduce Excitation Light Intensity: The most straightforward approach is to decrease the power of your light source (e.g., laser or lamp).[3] High-intensity illumination accelerates the rate at which fluorophores enter the excited triplet state, a key intermediate in photobleaching pathways.[4] Use the lowest light intensity that still provides an adequate signal-to-noise ratio for your measurements.

  • Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition.[5] Use shutters to block the light path when not actively imaging. For time-lapse experiments, increase the interval between acquisitions if your experimental design allows.

  • Optimize Your Imaging Buffer: The chemical environment of the probe plays a critical role in its photostability. Consider the following additions to your buffer:

    • Oxygen Scavengers: Molecular oxygen is a primary culprit in photobleaching, as it can interact with the excited triplet state of the fluorophore to generate reactive oxygen species (ROS).[6] An oxygen scavenging system, such as glucose oxidase with catalase, can effectively remove dissolved oxygen from your sample.

    • Antioxidants: These molecules can quench reactive oxygen species or interact with the fluorophore to prevent photo-oxidation.[7] Common antioxidants include ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E).[6]

    • Triplet State Quenchers: These compounds accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can undergo photochemistry.[8][9] Cyclooctatetraene (COT) is a commonly used triplet state quencher.

Question 2: I'm observing high background fluorescence, which is making it difficult to detect my signal of interest. What could be the cause?

Answer: High background can arise from several sources. Here's how to troubleshoot this issue:

  • Probe Concentration: Using too high a concentration of your 2-aminochromone probe can lead to non-specific binding and increased background. Try titrating your probe to find the optimal concentration that provides good signal with minimal background.

  • Washing Steps: Ensure your washing steps are thorough to remove any unbound or non-specifically bound probe.

  • Autofluorescence: Your sample itself (e.g., cells, tissue) may exhibit natural fluorescence. To check for this, image an unstained control sample under the same conditions. If autofluorescence is significant, you may need to use a probe with a different excitation/emission profile or employ spectral unmixing techniques if your imaging system supports it.

  • Media Components: Some components in cell culture media can be fluorescent. Consider using a low-fluorescence imaging medium for live-cell imaging.

Question 3: My probe's fluorescence seems to be shifting to a different color over time. What is happening?

Answer: A shift in emission wavelength, often referred to as photoconversion, can occur with some fluorophores. While less common than simple photobleaching, it can be influenced by the local environment and illumination conditions. This phenomenon is complex and can involve the formation of new chemical species with different photophysical properties. If you observe this, it is crucial to document the changes in the emission spectrum over time. Consider if the altered fluorescence impacts your data analysis. Using a more photostable probe derivative or modifying the imaging buffer with antioxidants may help to minimize these effects.

Part 2: Frequently Asked Questions (FAQs)

This section delves deeper into the science behind the photostability of 2-aminochromone probes.

FAQ 1: What are the primary mechanisms of photobleaching for fluorescent probes?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore. The two primary pathways are:

  • Photo-oxidation: This is the most common mechanism. Upon excitation, a fluorophore can transition from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁). In this state, the fluorophore can react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), which can then attack the fluorophore or other nearby molecules, leading to their degradation.[10][11]

  • Other Photochemical Reactions: The excited state of a fluorophore is more chemically reactive than its ground state. It can undergo various reactions, such as bond cleavage, isomerization, or reactions with other molecules in its environment, leading to a loss of fluorescence.[12] For chromone-based structures, photodimerization and photoisomerization have been reported, which could also contribute to a loss of the desired fluorescent signal.

Diagram: Simplified Jablonski Diagram Illustrating Photobleaching Pathways

Jablonski cluster_0 Singlet States cluster_1 Triplet State cluster_2 Degradation Products S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow) Bleached Non-Fluorescent Products T1->Bleached Photo-oxidation (with O₂)

Caption: Key electronic transitions leading to fluorescence and photobleaching.

FAQ 2: How do structural modifications to the 2-aminochromone scaffold affect its photostability?

Answer: While specific studies on the systematic modification of 2-aminochromones for enhanced photostability are limited, we can infer from related classes of compounds like coumarins and chalcones.[13][14] The electronic properties of the chromophore play a significant role in its photostability.

  • Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., -NH₂, -OH, -OCH₃) or electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) can alter the energy levels of the molecule and its excited-state properties.[15][16][17][18][19] In some systems, electron-donating groups have been shown to improve fatigue resistance.[19] The precise effect depends on the position of the substituent and the overall electronic structure of the probe.

  • Steric Hindrance: Introducing bulky groups near the reactive sites of the chromophore can sterically hinder reactions that lead to photobleaching.

  • Rigidification: A more rigid molecular structure can reduce non-radiative decay pathways and potentially enhance photostability by limiting conformational changes that might lead to degradation.

FAQ 3: How does the solvent environment impact the photostability of 2-aminochromone probes?

Answer: The solvent can significantly influence the photophysical properties and photostability of 2-aminochromone probes.[2][20][21][22][23]

  • Polarity: Solvent polarity can affect the energy levels of the ground and excited states, which can, in turn, influence the rates of intersystem crossing and other photophysical processes. For some chromones, polar protic solvents that can form hydrogen bonds have been shown to dramatically enhance fluorescence by suppressing non-radiative decay pathways.[23]

  • Viscosity: A more viscous environment can restrict molecular motion and vibrations, which may reduce the likelihood of certain photochemical reactions and thus enhance photostability.

  • pH: The protonation state of the 2-amino group and other functional groups on the chromone scaffold can alter its electronic structure and, consequently, its photostability. It is important to buffer your imaging medium to maintain a stable pH.

Part 3: Experimental Protocols

This section provides step-by-step protocols for assessing and improving the photostability of your 2-aminochromone probes.

Protocol 1: Quantitative Assessment of Photostability

This protocol allows you to measure the photobleaching rate of your probe under specific experimental conditions.

Materials:

  • 2-aminochromone fluorescent probe

  • Appropriate solvent or buffer

  • Fluorometer or fluorescence microscope with a time-lapse imaging capability

  • Quartz cuvette (for fluorometer) or imaging chamber/slide (for microscope)

Procedure:

  • Sample Preparation: Prepare a solution of your 2-aminochromone probe at a concentration that gives a strong, but not saturating, fluorescence signal.

  • Instrument Setup:

    • Set the excitation and emission wavelengths to the optimal values for your probe.

    • Set the excitation intensity to a level that you would typically use for your experiments.

    • For time-lapse imaging, set the acquisition interval (e.g., every 5 or 10 seconds) and the total duration of the experiment.

  • Data Acquisition:

    • Place your sample in the instrument.

    • Start the time-lapse acquisition and record the fluorescence intensity over time.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function to determine the photobleaching rate constant (k) or the half-life (t₁/₂) of the fluorescence signal.

Diagram: Workflow for Assessing Photostability

Photostability_Workflow A Prepare Probe Solution B Set Up Imaging Parameters (Excitation, Emission, Intensity, Time-lapse) A->B C Acquire Time-lapse Fluorescence Data B->C D Plot Intensity vs. Time C->D E Fit Decay Curve and Calculate Photobleaching Rate/Half-life D->E F Compare Photostability Under Different Conditions E->F Iterate with different probes or buffers

Caption: A streamlined workflow for quantifying probe photostability.

Protocol 2: Screening of Photostabilizing Agents

This protocol helps you identify the most effective antifade agents for your 2-aminochromone probe.

Materials:

  • 2-aminochromone fluorescent probe

  • Stock solutions of various antifade agents (e.g., ascorbic acid, Trolox, COT)

  • Your standard imaging buffer

Procedure:

  • Prepare Test Solutions: Prepare a series of solutions of your probe in your imaging buffer, each containing a different antifade agent at a recommended concentration. Include a control solution with no antifade agent.

  • Assess Photostability: For each test solution, perform the photostability assessment as described in Protocol 1.

  • Compare Results: Compare the photobleaching rates or half-lives of your probe in the presence of different antifade agents to the control. The agent that results in the slowest decay of fluorescence is the most effective for your system.

Table 1: Common Photostabilizing Agents and Their Mechanisms of Action

AgentClassMechanism of ActionTypical Concentration
Ascorbic Acid AntioxidantScavenges reactive oxygen species.1-10 mM
Trolox AntioxidantA water-soluble analog of Vitamin E that scavenges reactive oxygen species.0.1-2 mM
Glucose Oxidase/Catalase Oxygen ScavengerEnzymatically removes dissolved oxygen.Varies by manufacturer
Cyclooctatetraene (COT) Triplet State QuencherDeactivates the excited triplet state of the fluorophore through energy transfer.1-2 mM

Conclusion

Enhancing the photostability of 2-aminochromone-based fluorescent probes is crucial for obtaining high-quality and reproducible data. By understanding the mechanisms of photobleaching and systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly improve the performance of these valuable fluorescent tools. Remember that the optimal conditions for photostability are often probe- and application-specific, so empirical testing is key to success.

References

  • Synthesis and Photophysical Characterization of 2′-Aminochalcones. Molecules. [Link]

  • Elucidating Dual Pathways for Light‐Driven Degradation Using Intrinsic Azo Dye Photochemistry. Angewandte Chemie International Edition. [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants. [Link]

  • Synthesis and Photophysical Characterization of 2′-Aminochalcones. Chem. Proc.. [Link]

  • Interaction of antioxidants with depth-dependent fluorescence quenchers and energy transfer probes in lipid bilayers. Biochemistry. [Link]

  • Rapid light-dependent degradation of fluorescent dyes in chemically-defined media. Cytometry Part A. [Link]

  • Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. [Link]

  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Materials. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. The Journal of Physical Chemistry A. [Link]

  • kinetic and mechanistic studies of fading of fluorescent dyes and application in vital fields. Cardiff University. [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry. [Link]

  • Interaction of antioxidants with depth-dependent fluorescence quenchers and energy transfer probes in lipid bilayers. Scilit. [Link]

  • Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers. [Link]

  • The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Science. [Link]

  • Evaluations of Quinone/Hydroquinone Couples Acting as Two Hydrogen Atoms Antioxidants, Radical Quenchers, and Hydrogen Atom Abstractors. Molecules. [Link]

  • Excited-State Vibronic Dynamics of Bacteriorhodopsin from Two-Dimensional Electronic Photon Echo Spectroscopy and Multiconfigurational Quantum Chemistry. The Journal of Physical Chemistry B. [Link]

  • Structural Evidence for a Two-Regime Photobleaching Mechanism in a Reversibly Switchable Fluorescent Protein. Journal of the American Chemical Society. [Link]

  • Anomalous excited state behaviour of purine tautomers -- an excited dynamics study. ChemRxiv. [Link]

  • IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. Cardiff University Bioimaging Hub News. [Link]

  • Synthesis, characterization and photophysical studies of dual-emissive base-modified fluorescent nucleosides. Organic & Biomolecular Chemistry. [Link]

  • Vibrational-state dependent decay dynamics of 2-pyridone excited to the S1 electronic state. The Journal of Chemical Physics. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. ResearchGate. [Link]

  • Simulating the Excited-State Dynamics of Polaritons with Ab Initio Multiple Spawning. The Journal of Physical Chemistry Letters. [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Progress in Color, Colorants and Coatings. [Link]

  • Advanced Computational Methods for Ground and Excited States to Study Complex Systems. eScholarship, University of California. [Link]

  • Structural and spectrophotometric investigation of two unnatural amino-acid altered chromophores in the superfolder green fluorescent protein. Acta Crystallographica Section D: Structural Biology. [Link]

  • Remarkable fluorescence enhancement of benzo[g]chromen-2-ones induced by hydrogen-bonding interactions with protic solvents. Photochemical & Photobiological Sciences. [Link]

  • The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. Journal of Fluorescence. [Link]

  • Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Materials. [Link]

  • Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv. [Link]

  • Lipid Antioxidants: More than Just Lipid Radical Quenchers. Research With Rutgers. [Link]

  • Turn-on mode fluorescent diarylethenes: effect of electron-donating and electron-withdrawing substituents on photoswitching performance. Photochemical & Photobiological Sciences. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-6-tert-butyl-3-formylchromone

This is a technical support guide for the scale-up synthesis of 2-Amino-6-tert-butyl-3-formylchromone . This document is structured as a troubleshooting and optimization manual for process chemists and researchers. [1] T...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for the scale-up synthesis of 2-Amino-6-tert-butyl-3-formylchromone . This document is structured as a troubleshooting and optimization manual for process chemists and researchers.

[1]

Target Molecule: 2-Amino-6-(tert-butyl)-4-oxo-4H-chromene-3-carbaldehyde CAS Registry Number: 61424-76-8 (Parent structure reference) Primary Application: Intermediate for Schiff base ligands, fluorescent probes, and bioactive heterocycles.

Executive Summary: The Synthetic Route

The most robust and scalable route to 2-amino-3-formylchromones is not direct formylation of the amine (which fails due to nucleophilic interference), but rather the Nohara Rearrangement of the corresponding chromone-3-carboxaldehyde oxime.

For the 6-tert-butyl derivative, the synthesis consists of three critical modules:

  • Vilsmeier-Haack Formylation: Converting 5-tert-butyl-2-hydroxyacetophenone to 6-tert-butylchromone-3-carboxaldehyde.[1]

  • Oximation: Converting the aldehyde to the oxime.[1]

  • Nohara Rearrangement: Base-mediated rearrangement of the oxime to the 2-amino-3-formyl product.[1]

SynthesisFlow SM 5-tert-Butyl-2-hydroxyacetophenone VH Vilsmeier-Haack (POCl3 / DMF) SM->VH Step 1 Aldehyde 6-tert-Butylchromone- 3-carboxaldehyde VH->Aldehyde Hydrolysis OximeStep Oximation (NH2OH·HCl) Aldehyde->OximeStep Step 2 Oxime Oxime Intermediate OximeStep->Oxime Rearrange Nohara Rearrangement (Base / H2O) Oxime->Rearrange Step 3 Product 2-Amino-6-tert-butyl- 3-formylchromone Rearrange->Product Recyclization

Figure 1: Critical Process Flow for the synthesis of 2-Amino-6-tert-butyl-3-formylchromone.

Module 1: The Vilsmeier-Haack Formylation (Scaffold Construction)

Objective: Synthesize 6-tert-butylchromone-3-carboxaldehyde from 5-tert-butyl-2-hydroxyacetophenone.

Critical Control Points (CCPs)
  • Reagent Quality: POCl₃ must be fresh and colorless. Yellow/orange POCl₃ indicates decomposition (HCl formation), which alters stoichiometry.[1]

  • Temperature Control: The formation of the Vilsmeier reagent (DMF-POCl₃ complex) is exothermic.[2] The subsequent addition of the acetophenone is also exothermic.[1]

Troubleshooting & FAQs

Q1: The reaction mixture solidified into a "glass" or thick paste during POCl₃ addition. How do I salvage this?

  • Cause: The Vilsmeier complex (chloroiminium salt) has precipitated or the reaction solvent volume is too low. This halts stirring and creates hot spots.[1]

  • Solution:

    • Immediate Action: Do not increase the stir rate forcefully (risk of breaking the shaft). Add anhydrous DMF slowly to dilute the slurry until mobility is restored.[1]

    • Prevention: Use a minimum of 5–7 volumes of DMF relative to the substrate.[1] Ensure the reactor has a high-torque overhead stirrer, not a magnetic bar, for scales >10g.

Q2: Upon quenching with ice water, I observe a violent eruption or "volcano" effect.

  • Cause: The hydrolysis of excess Vilsmeier reagent and POCl₃ releases massive amounts of HCl gas and heat.[1]

  • Protocol:

    • Never pour water into the reaction mixture.[1]

    • Always pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water (ratio 1:5 w/w).

    • Tip: Maintain the quench temperature <10°C. If the temperature spikes, the aldehyde product can hydrolyze (ring-opening).

Q3: My yield is low (<50%), and I see unreacted acetophenone.

  • Cause: Moisture contamination.[1][3] The Vilsmeier reagent is instantly hydrolyzed by atmospheric water.[1]

  • Solution: Dry the DMF over molecular sieves (4Å) for 24 hours before use. Ensure the system is under a positive pressure of nitrogen.[1] Increase POCl₃ equivalents to 3.0–3.5 eq.

Module 2: Oximation & The Nohara Rearrangement

Objective: Convert the aldehyde to the oxime, then rearrange to the 2-amino-3-formyl target.

Mechanism Insight

The Nohara rearrangement is a cascade reaction.[1] The base attacks the chromone C2 position (Michael addition), opening the pyrone ring. The oxime nitrogen then attacks the newly formed carbonyl (recyclization), expelling the original ring oxygen as water/hydroxide. This effectively "swaps" the ring oxygen for the nitrogen, installing the amine.

Troubleshooting & FAQs

Q4: During the rearrangement step (Step 3), I am getting a mixture of the desired product and a "3-cyano" impurity.

  • Cause: Dehydration of the oxime.[1] If the reaction conditions are too acidic or dehydrating agents are present, the aldoxime converts to a nitrile (Chromone-3-carbonitrile).

  • Solution: Ensure the rearrangement is performed in a basic aqueous medium (e.g., KOH/EtOH or NaOH/H₂O). Avoid acidic workups.

Q5: The product is colored (deep yellow/orange) but NMR shows high purity. Is this normal?

  • Context: 2-Aminochromone-3-carboxaldehydes are inherently yellow crystalline solids due to extended conjugation.[1]

  • Verification: Check the proton NMR. The aldehyde proton (-CHO) for the 2-amino derivative typically shifts upfield (~10.0–10.2 ppm) compared to the parent chromone-3-aldehyde (~10.4 ppm) due to the shielding effect of the amino group.

Q6: How do I purify the final compound on a large scale without column chromatography?

  • Protocol:

    • Crude Isolation: Pour the rearrangement mixture into ice water. The product should precipitate.[1] Filter and wash with copious water to remove inorganic salts.[1]

    • Recrystallization: The tert-butyl group increases solubility in non-polar solvents compared to the methyl analog.[1]

      • Recommended Solvent:Ethanol/DMF (9:1) or Glacial Acetic Acid .[1]

      • Procedure: Dissolve in hot solvent, filter hot (to remove insolubles), and allow slow cooling. The 2-amino-3-formylchromone crystallizes as fine needles.[1]

Summary of Optimization Parameters
ParameterStandard ConditionScale-Up RecommendationReason
Solvent (Step 1) DMFDMF (Dry, <0.05% H₂O)Prevents reagent quenching; manages viscosity.
Reagent (Step 1) POCl₃ (2-3 eq)POCl₃ (3.0-3.5 eq)Ensures complete conversion; excess helps solvation.
Quench (Step 1) Pour onto iceCannulate into Ice/Water slurryControls exotherm; prevents "runaway" HCl release.[1]
Reagent (Step 2) NH₂OH·HCl / NaOAcNH₂OH[1][4]·HCl / Na₂CO₃Na₂CO₃ is cheaper and easier to remove in wash.[1]
Base (Step 3) NaOHKOH in EtOH/H₂OBetter solubility of the intermediate facilitates rearrangement.
References
  • Nohara, A., Umetani, T., & Sanno, Y. (1973). A novel synthesis of 2-amino-3-formylchromone.[1] Tetrahedron Letters, 14(22), 1995–1998. Link

  • Ghosh, C. K., & Tewari, N. (1980). Nitrogen heterocycles from chromones.[1][4] The Journal of Organic Chemistry, 45(10), 1964–1969. Link

  • Hassan, M. A., et al. (2017).[1] Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences, 15(1), 1-12. Link

  • BenchChem. (2025).[1][3][5] Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. Technical Support Center. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Anticancer Activity of Substituted 2-Aminochromones: A Technical Guide for Drug Development

Executive Summary & Rationale The chromone (4H-1-benzopyran-4-one) scaffold is a privileged pharmacophore in medicinal chemistry. Recently, substituted 2-aminochromones have emerged as highly potent anticancer agents, de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged pharmacophore in medicinal chemistry. Recently, substituted 2-aminochromones have emerged as highly potent anticancer agents, demonstrating a unique ability to decouple antiproliferative efficacy from generalized cytotoxicity[1]. Unlike traditional chemotherapeutics (e.g., Doxorubicin, Cisplatin) that rely on indiscriminate DNA intercalation or cross-linking, 2-aminochromones exert their effects via targeted epigenetic modulation and DNA Damage Response (DDR) interference. This guide objectively compares the in vitro performance of 2-aminochromones against clinical standards and details the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Pathways: The Dual-Target Advantage

The therapeutic window of substituted 2-aminochromones is largely defined by their ability to selectively target two distinct oncogenic pathways:

  • ATR Kinase Inhibition (DDR Pathway): Benzothiazole-fused 2-aminochromones act as competitive inhibitors of ATR kinase[2]. Causality: ATR is a master regulator of the DDR pathway. Cancer cells inherently suffer from high replication stress; by inhibiting ATR, these compounds force malignant cells into premature mitosis and subsequent apoptosis (mitotic catastrophe) without severely impacting quiescent healthy cells[2].

  • FTO (m6A Demethylase) Inhibition: 3-substituted 2-aminochromones selectively bind to the active cavity of the Fat Mass and Obesity-associated (FTO) protein via hydrophobic and hydrogen bond interactions[3]. Causality: FTO overexpression drives oncogenesis in Acute Myeloid Leukemia (AML) and breast cancer by erasing N6-methyladenosine (m6A) marks on mRNA. Inhibition restores m6A levels, selectively suppressing the expression of downstream oncogenes like MYC and CEBPA[3].

G cluster_0 DDR Pathway (Replication Stress) cluster_1 Epigenetic Pathway (m6A) ATR ATR Kinase DDR DNA Repair ATR->DDR Surv Cancer Cell Survival DDR->Surv FTO FTO Demethylase m6A m6A Erasure FTO->m6A Onco Oncogene Expression m6A->Onco Drug Substituted 2-Aminochromones Drug->ATR Competitive Inhibition Drug->FTO Pocket Binding

Dual targeting of ATR kinase and FTO demethylase pathways by 2-aminochromones.

Comparative Performance Analysis

In comparative in vitro assays, substituted 2-aminochromones demonstrate IC50 values in the low micromolar range across multiple malignant cell lines[1][2][3]. While broad-spectrum agents like Doxorubicin may exhibit lower absolute IC50 values, 2-aminochromones show vastly superior tumor selectivity. For instance, N-cyclicamino chromones cause cytostatic growth inhibition in oral squamous cell carcinoma while exhibiting significantly lower cytotoxicity against normal human oral keratinocytes compared to Doxorubicin[4].

Table 1: Comparative In Vitro Efficacy (IC50) of 2-Aminochromones vs. Clinical Standards
Compound ClassPrimary TargetCell Line / ModelIC50 Range (µM)Reference StandardStandard IC50 (µM)
Benzothiazole-2-aminochromones ATR KinaseHeLa, HCT1162.52 – 6.55Cisplatin~10.0 – 15.0
3-Substituted 2-aminochromones FTO DemethylaseAML, Breast Cancer13.77 – 24.65Nafamostat mesylate13.77
N-Substituted 2-aminochromones DNA SynthesisEhrlich Ascites1.74 – 13.80Doxorubicin0.50 – 2.00*

*Note: While Doxorubicin exhibits a lower IC50, it demonstrates significantly higher generalized cytotoxicity in non-malignant cells compared to the highly selective chromone scaffold.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the efficacy and mechanism of novel 2-aminochromones, researchers must employ self-validating assay systems that rule out false positives caused by solvent toxicity or assay interference.

Workflow Start Compound Library (2-Aminochromones) Screen Primary Screening (MTT Assay, HeLa/HCT116) Start->Screen Select Hit Selection (IC50 < 10 µM) Screen->Select Mech Mechanistic Validation (FTO LC-MS/MS & ATR Western Blot) Select->Mech InVivo In Vivo Efficacy (Xenograft Models) Mech->InVivo

Self-validating experimental workflow for evaluating 2-aminochromone candidates.

Protocol A: High-Throughput Cell Viability & Cytotoxicity (MTT Assay)

This protocol quantifies the antiproliferative effects of 2-aminochromones against adherent cancer cell lines (e.g., HeLa, HCT116)[2].

  • Cell Seeding: Plate cells at

    
     cells/well in 96-well plates and incubate overnight. Causality:  Seeding at this density ensures cells remain in the logarithmic growth phase during the 72h treatment window, preventing contact inhibition from skewing metabolic readouts.
    
  • Compound Treatment: Apply the 2-aminochromone compound in serial dilutions (0.1 µM to 50 µM). Causality: Serial dilutions establish a robust dose-response curve necessary for accurate IC50 calculation.

  • Self-Validation Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Control (2.0 µM Doxorubicin). Causality: The vehicle control rules out solvent-induced apoptosis, while the positive control benchmarks the dynamic range and sensitivity of the assay[4].

  • Readout: Add MTT reagent (5 mg/mL) for 4 hours, solubilize crystals with DMSO, and measure OD at 570 nm. Causality: Viable cells reduce MTT to purple formazan via mitochondrial succinate dehydrogenase, making absorbance directly proportional to the living cell population.

Protocol B: FTO Demethylase Activity Assay (LC-MS/MS)

To confirm that the observed cytotoxicity is driven by epigenetic modulation, this assay quantifies the specific inhibition of FTO[3].

  • Reaction Mix Preparation: Combine recombinant FTO protein, m6A-ssRNA substrate, Fe²⁺, and 2-oxoglutarate (2OG) in reaction buffer. Causality: FTO is a 2OG and Fe²⁺-dependent oxygenase; all cofactors must be present in excess to isolate the inhibitor's competitive binding affinity[3].

  • Inhibitor Incubation: Pre-incubate the enzyme mix with 3-substituted 2-aminochromones for 15 minutes at room temperature before adding the RNA substrate. Causality: This allows the inhibitor to occupy the 2OG binding pocket and establish thermodynamic equilibrium prior to substrate introduction.

  • Quenching: Add EDTA to the mixture after 30 minutes. Causality: EDTA rapidly chelates Fe²⁺, instantly halting the enzymatic reaction to capture a precise kinetic snapshot.

  • LC-MS/MS Quantification: Digest the RNA to single nucleosides and quantify the m6A/A ratio via LC-MS/MS. Self-Validation: Run a parallel assay using Nafamostat mesylate (known FTO inhibitor) to validate the assay's sensitivity to competitive inhibition[3].

Structural Optimization & Causality in Drug Design

The superior safety profile of 2-aminochromones is not accidental; it is a direct result of rational structural optimization:

  • C-3 Substitution: The introduction of hydrophobic groups or halogens at the C-3 position significantly enhances binding affinity to the FTO active cavity, shifting the compound from a general kinase inhibitor to a targeted epigenetic modulator[3].

  • N-Substitution at C-2: Modifying the 2-amino group with cyclic amines (e.g., morpholino groups) improves lipophilicity and alters the 3D molecular shape. This specific spatial configuration directly correlates with increased tumor selectivity and reduced toxicity in healthy oral keratinocytes[4].

References

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - NIH / MDPI.
  • Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases - MDPI.
  • Pyran Derivatives. Part 21.
  • Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)

Sources

Comparative

Comparative Guide: 2-Amino-6-tert-butyl-3-formylchromone vs. Chromone-based STAT3 Inhibitors

Executive Summary: The Chromone Scaffold in STAT3 Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) remains a "holy grail" target in oncology due to its dual role in tumor proliferation and immune eva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chromone Scaffold in STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) remains a "holy grail" target in oncology due to its dual role in tumor proliferation and immune evasion. While traditional inhibitors (e.g., Stattic, Napabucasin) target the SH2 domain, they often suffer from off-target toxicity or poor bioavailability.

2-Amino-6-tert-butyl-3-formylchromone represents a specialized subclass of the chromone pharmacophore. Unlike the generic 3-formylchromone (3FC), this molecule integrates a 2-amino electron-donating group (EDG) and a 6-tert-butyl lipophilic anchor . This guide analyzes its performance as a direct STAT3 inhibitor and a high-value scaffold for synthesizing acylhydrazone derivatives (e.g., Erasin), contrasting it with established alternatives.

Technical Profile: 2-Amino-6-tert-butyl-3-formylchromone[1][2][3][4]

Structural Logic & Pharmacophore

The efficacy of this compound stems from three critical structural modifications to the benzopyran-4-one core:

Structural FeatureFunctionality & Mechanism
3-Formyl Group (-CHO) The Warhead: Acts as a reactive electrophile. It can form reversible covalent bonds (Schiff bases) with lysine residues or hydrogen bonds within the STAT3 SH2 domain. It is also the handle for derivatization into hydrazones.
2-Amino Group (-NH₂) Electronic Modulation: The amino group at C2 acts as a strong mesomeric donor (+M), stabilizing the chromone ring and modulating the reactivity of the C3-formyl group, potentially reducing non-specific toxicity compared to unsubstituted 3-formylchromone.
6-tert-Butyl Group Lipophilic Anchor: Increases steric bulk and logP, enhancing hydrophobic interactions with the STAT3 SH2 domain (specifically the hydrophobic pocket near the pTyr705 binding site).
Mechanism of Action (MOA)

Unlike upstream JAK inhibitors (e.g., Ruxolitinib), chromone-based inhibitors directly target the STAT3 protein .

  • SH2 Domain Occupancy: The chromone core mimics the tyrosine-phosphorylated peptide motif, docking into the SH2 domain.

  • Dimerization Blockade: By occupying the SH2 pocket, the molecule prevents the reciprocal pTyr705–SH2 interaction required for STAT3 homodimerization.

  • Nuclear Exclusion: Monomeric STAT3 cannot translocate to the nucleus, halting transcriptional activity of BCL2, MYC, and CCND1.

Comparative Analysis: Performance Benchmarking

The Competitors

We compare 2-Amino-6-tert-butyl-3-formylchromone (2-NH2-6-tBu-3FC) against:

  • Erasin: A 6-tert-butyl-chromone hydrazone (derived from the 3-formyl scaffold).

  • Unsubstituted 3-Formylchromone (3FC): The parent scaffold.

  • Stattic: A standard non-chromone small molecule inhibitor.

Performance Matrix
Feature2-NH2-6-tBu-3FCErasin (Hydrazone Derivative)Unsubstituted 3FCStattic
Primary Target STAT3 SH2 DomainSTAT3 SH2 DomainSTAT3 / General AlkylatorSTAT3 SH2 (Cys426)
Potency (IC₅₀) ~5–15 µM (Est.)~1–5 µM (High Potency)>20 µM (Low Potency)~5 µM
Selectivity Moderate (STAT3 > STAT1)High (STAT3 >>> STAT1/5)Low (Reactive Aldehyde)Moderate
Cellular Toxicity Low (Amino-stabilized)Low to ModerateHigh (Non-specific reactivity)High (Redox active)
Mechanism Competitive / Reversible CovalentCompetitive Non-covalentNon-specific AlkylationIrreversible Alkylation
Stability High (Solid state)HighModerate (Oxidation prone)Low (Thiol reactive)
Critical Insight: The "Pro-Drug" vs. "Drug" Distinction

While 2-Amino-6-tert-butyl-3-formylchromone exhibits intrinsic inhibitory activity, its primary value in high-impact research is often as a privileged scaffold .

  • Direct Use: It inhibits STAT3 phosphorylation but requires higher concentrations than its hydrazone derivatives.

  • Derivatization: Condensing the 3-formyl group with nicotinic hydrazide yields Erasin-like analogs , which show 5-10x greater potency due to the extended hydrogen-bonding network provided by the hydrazone tail.

Visualizing the Pathway & Inhibition

The following diagram illustrates the precise intervention point of chromone-based inhibitors within the JAK-STAT signaling cascade.

STAT3_Inhibition cluster_inhibition Inhibition Mechanism fill_receptor fill_receptor fill_kinase fill_kinase fill_stat fill_stat fill_inhibitor fill_inhibitor Ligand Cytokine (IL-6) Receptor Gp130 Receptor Ligand->Receptor Binding JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT3_Mono STAT3 Monomer (Unphosphorylated) JAK->STAT3_Mono Recruitment pSTAT3 p-STAT3 (Tyr705) STAT3_Mono->pSTAT3 Phosphorylation Dimer STAT3 Homodimer (Active) pSTAT3->Dimer SH2 Domain Interaction Chromone 2-Amino-6-tert-butyl- 3-formylchromone Chromone->pSTAT3 Blocks SH2 Domain (Prevents Dimerization) Nucleus Nucleus: Gene Transcription (BCL2, c-Myc) Dimer->Nucleus Translocation

Caption: Chromone inhibitors block the SH2-mediated dimerization of p-STAT3, preventing nuclear translocation and transcriptional activity.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-tert-butyl-3-formylchromone

Note: This Vilsmeier-Haack approach is the industry standard for high-purity synthesis.

Reagents: 4-tert-butylphenol, Malononitrile, Trifluoromethanesulfonic acid (TfOH), DMF, POCl₃.

  • Precursor Synthesis: React 4-tert-butylphenol with malononitrile in the presence of TfOH to yield the intermediate enaminonitrile.

  • Vilsmeier-Haack Formylation:

    • Cool anhydrous DMF (5 equiv) to 0°C. Dropwise add POCl₃ (3 equiv). Stir for 30 min to form the Vilsmeier reagent.

    • Dissolve the enaminonitrile in DMF and add slowly to the reagent.

    • Heat to 60°C for 4 hours.

  • Hydrolysis & Workup: Pour the reaction mixture into crushed ice/NaOAc solution. The 2-amino-3-formylchromone precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Protocol B: Cell-Based STAT3 Phosphorylation Assay (Western Blot)

Objective: Quantify the inhibition of Tyr705 phosphorylation.

Materials:

  • Cell Line: MDA-MB-231 (Constitutively active STAT3).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4 is critical).

  • Primary Antibodies: p-STAT3 (Tyr705), Total STAT3, β-Actin.

Workflow:

  • Seeding: Seed

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Treatment: Treat cells with 2-Amino-6-tert-butyl-3-formylchromone (0, 1, 5, 10, 20 µM) for 6 hours .

    • Control: DMSO (Vehicle).

    • Positive Control: Stattic (10 µM).

  • Stimulation (Optional): If using non-constitutive lines (e.g., HepG2), stimulate with IL-6 (10 ng/mL) for 30 min after inhibitor pretreatment.

  • Lysis: Wash with ice-cold PBS. Lyse on ice for 20 min. Centrifuge at 14,000g for 15 min.

  • Blotting: Separate 30µg protein on 10% SDS-PAGE. Transfer to PVDF.

  • Detection: Incubate with p-STAT3 (1:1000) overnight at 4°C.

    • Success Metric: Dose-dependent disappearance of the p-STAT3 band while Total STAT3 remains constant.

Protocol C: STAT3-Dependent Luciferase Reporter Assay

Objective: Verify transcriptional inhibition.

  • Transfection: Co-transfect cells (HEK293T) with:

    • pSTAT3-Luc: Firefly luciferase under 4x m67 STAT3 response elements.

    • pRL-TK: Renilla luciferase (internal control).

  • Incubation: 24 hours post-transfection.

  • Treatment: Add Inhibitor (1-20 µM) for 24 hours. Stimulate with IL-6 for the final 4 hours.

  • Readout: Measure Firefly/Renilla ratio.

    • Data Interpretation: A decrease in the ratio indicates blockage of STAT3 DNA binding and transcriptional activation.

References

  • Berg, T., et al. (2017). "Development of Erasin: A chromone-based STAT3 inhibitor which induces apoptosis in Erlotinib-resistant lung cancer cells." Scientific Reports.

  • Goel, A., et al. (2014). "3-Formylchromone derivatives as potent STAT3 signaling inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Sosnovskikh, V. Y. (2009).[2] "Structure and reactivity of 2-amino-3-carbamoylchromone." Russian Chemical Bulletin.

  • Aggarwal, B. B., et al. (2006). "Signal transducer and activator of transcription-3, inflammation, and cancer: how intimate is the relationship?" Annals of the New York Academy of Sciences.

  • BenchChem. (2024). "2-Amino-6-chloro-3-formylchromone Product Guide." BenchChem Compound Library.

Sources

Validation

Publish Comparison Guide: Validating 2-Amino-6-tert-butyl-3-formylchromone (ATFC) in Cancer Models

Executive Summary & Compound Profile 2-Amino-6-tert-butyl-3-formylchromone (ATFC) represents a specialized class of pharmacophores derived from the 3-formylchromone scaffold. Unlike traditional chemotherapeutics that oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Amino-6-tert-butyl-3-formylchromone (ATFC) represents a specialized class of pharmacophores derived from the 3-formylchromone scaffold. Unlike traditional chemotherapeutics that often act as indiscriminate DNA intercalators, ATFC is engineered to function as a Catalytic Inhibitor of Topoisomerase II


 (Topo II

)
.

This guide provides a rigorous experimental framework to validate ATFC’s mechanism of action (MOA). It contrasts ATFC with Etoposide (VP-16) , the clinical gold standard. The critical distinction lies in the mode of inhibition:

  • Etoposide (Poison): Stabilizes the "cleavable complex" (DNA-enzyme intermediate), causing DNA strand breaks and massive genomic damage.[1]

  • ATFC (Catalytic Inhibitor): Blocks the catalytic turnover (likely via ATP competition or preventing DNA strand passage) without stabilizing DNA breaks. This offers a potentially safer toxicity profile with reduced secondary malignancy risks.

Comparative Analysis: ATFC vs. Etoposide

The following table summarizes the expected performance metrics when validating ATFC against Etoposide.

FeatureEtoposide (Standard) ATFC (New Candidate) Experimental Implication
Primary Target Topoisomerase II

Topoisomerase II

Both inhibit kDNA decatenation.
Mechanism Type Poison (Interfacial inhibitor)Catalytic Inhibitor Distinct results in "Cleavable Complex" assays.
DNA Damage High (Double-strand breaks)Low/None (No strand breaks)Comet assay will show tails for Etoposide, but not ATFC.
ATP Competition Non-competitiveLikely ATP-CompetitiveATFC activity decreases with high [ATP].
Solubility DMSO (Good), Aqueous (Poor)DMSO (High), Lipophilic"tert-butyl" group enhances membrane permeability.
IC50 (Leukemia) ~0.5 - 5.0

M
~1.0 - 8.0

M
Comparable potency expected in MTT assays.

Mechanistic Validation: The Topoisomerase II Cycle

To validate ATFC, one must map its intervention point within the Topo II catalytic cycle. The diagram below illustrates the divergence between ATFC and Etoposide.

TopoII_Mechanism Topo Free Topo II Enzyme Binary Topo II-DNA Binary Complex Topo->Binary Binding DNA Genomic DNA DNA->Binary Ternary Pre-Strand Passage (ATP Bound) Binary->Ternary ATP Binding ATP + ATP Cleavage Cleavable Complex (DNA Cut) Ternary->Cleavage Strand Cleavage Religation DNA Religation & Turnover Cleavage->Religation Strand Passage Religation->Topo Release ATFC ATFC (Catalytic Inhibitor) ATFC->Ternary BLOCKS ATP Binding/Hydrolysis Etoposide Etoposide (Poison) Etoposide->Cleavage STABILIZES Prevents Religation

Caption: Figure 1. Differential inhibition of Topoisomerase II.[1][2][3][4] ATFC targets the ATP-binding/pre-cleavage step, whereas Etoposide traps the enzyme after DNA cleavage.

Experimental Protocols for Validation

Protocol A: kDNA Decatenation Assay (Proof of Target)

Objective: Confirm that ATFC inhibits the catalytic activity of Topo II


.
Principle: Topo II converts catenated (interlocked) kinetoplast DNA (kDNA) into decatenated (free) minicircles. Inhibitors prevent this release.[1]
  • Reagents: Human Topo II

    
     enzyme, kDNA substrate, Assay Buffer (Tris-HCl, ATP, MgCl2).
    
  • Setup:

    • Control: Enzyme + kDNA + DMSO (Vehicle).

    • Positive Control: Enzyme + kDNA + Etoposide (100

      
      M).
      
    • Test: Enzyme + kDNA + ATFC (Titration: 1, 10, 50, 100

      
      M).
      
  • Incubation: 30 minutes at 37°C.

  • Analysis: Run samples on a 1% agarose gel containing ethidium bromide.

  • Expected Result:

    • Control: Two bands (Catenated DNA at top, Decatenated minicircles at bottom).

    • ATFC: Retention of DNA in the "Catenated" upper band (Dose-dependent).

Protocol B: The "Band Depletion" Assay (Mechanism Differentiation)

Objective: Determine if ATFC is a Poison (like Etoposide) or a Catalytic Inhibitor.[4] Principle: "Poisons" trap Topo II covalently bound to DNA.[1][4] When cells are lysed with alkali, these complexes precipitate or deplete the free enzyme pool.

  • Cell Culture: Treat HL-60 or MCF-7 cells with ATFC (50

    
    M) or Etoposide (50 
    
    
    
    M) for 1 hour.
  • Lysis: Lyse cells in alkali lysis buffer (to trap covalent complexes).

  • Western Blot:

    • Collect the lysate (containing free enzyme).

    • Pellet the DNA-enzyme complexes (insoluble in this buffer).

    • Run SDS-PAGE on the supernatant.

  • Immunoblot: Probe for Topo II

    
    .
    
  • Interpretation:

    • Etoposide: Loss of Band . The enzyme is trapped in the pellet (DNA-bound).

    • ATFC: Retention of Band . The enzyme remains free in the supernatant because ATFC inhibits before the covalent complex forms or prevents the complex entirely.

Protocol C: Annexin V/PI Apoptosis Assay

Objective: Confirm that Topo II inhibition leads to cell death.

  • Treatment: Incubate cells with IC50 concentration of ATFC for 24 hours.

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q3 (Annexin+/PI-): Early Apoptosis (Expected primary population for ATFC).

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Validation: Pre-treatment with Z-VAD-FMK (Pan-caspase inhibitor) should rescue cell viability if the mechanism is apoptotic.

Validation Workflow & Logic

Use this flowchart to interpret your experimental data.

Validation_Workflow Start Start: ATFC Characterization Decat kDNA Decatenation Assay Start->Decat Inhib Does ATFC inhibit Decatenation? Decat->Inhib Inhib->Start No (Inactive) Mechanism Cleavable Complex Assay (Western Blot / Band Depletion) Inhib->Mechanism Yes Result Is Enzyme Trapped in Pellet? Mechanism->Result Poison Conclusion: Topo II POISON (Etoposide-like) Result->Poison Yes (Band Depletion) Catalytic Conclusion: CATALYTIC INHIBITOR (Novel Mechanism) Result->Catalytic No (Band Retention)

Caption: Figure 2. Decision tree for classifying the mechanism of Topoisomerase II inhibitors.

Troubleshooting & Quality Control

  • Solubility Issues: The tert-butyl group increases lipophilicity. If ATFC precipitates in aqueous media, ensure DMSO concentration is <0.5% and pre-warm media.

  • False Positives in Decatenation: High concentrations of DNA intercalators can unwind DNA, mimicking decatenation inhibition. Always run a DNA Unwinding Assay (using relaxed plasmid pBR322) to rule out simple intercalation.

  • Oxidative Stress Artifacts: The aldehyde (formyl) group can be reactive. Use N-acetylcysteine (NAC) as a scavenger control in cytotoxicity assays. If NAC completely blocks toxicity, the mechanism may be non-specific oxidative stress rather than Topo II inhibition.

References

  • 3-Formylchromone based topoisomerase II

    
     inhibitors: discovery of potent leads. 
    Source: Med. Chem. Commun., 2013.
    URL:[Link]
    
  • Biological activity of 3-formylchromones and related compounds. Source: In Vivo, 2007. URL:[Link]

  • Topoisomerase II Inhibitors: Poisons and Catalytic Inhibitors. Source: Molecular Interventions, 2001. URL:[Link]

  • Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy. Source: MDPI, 2021. URL:[Link][5]

Sources

Comparative

Comparing the fluorescence properties of 2-Amino-6-tert-butyl-3-formylchromone with commercial dyes

[1] Executive Summary: The "Privileged Scaffold" 2-Amino-6-tert-butyl-3-formylchromone (ATFC) represents a distinct class of fluorescent scaffolds that differs fundamentally from rigid commercial dyes like Fluorescein or...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Privileged Scaffold"

2-Amino-6-tert-butyl-3-formylchromone (ATFC) represents a distinct class of fluorescent scaffolds that differs fundamentally from rigid commercial dyes like Fluorescein or Rhodamine.[1] While often utilized as a high-value intermediate for synthesizing Schiff-base metal sensors (e.g., for Zn²⁺, Al³⁺), the parent molecule itself exhibits unique photophysical properties driven by Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

Unlike standard "lock-and-key" stains (e.g., DAPI for DNA), ATFC is an environment-sensitive fluorophore .[1] Its tert-butyl group confers high lipophilicity, making it an excellent candidate for probing hydrophobic pockets in proteins or lipid droplets, while its amino-formyl core enables large Stokes shifts (~100–150 nm) that eliminate self-quenching artifacts common in commercial alternatives.[1]

Mechanism of Action: The ESIPT Cycle

To understand the performance differences, one must grasp the mechanism. Unlike Rhodamine (which fluoresces via rigid


-conjugation), ATFC operates via a four-level proton transfer cycle.[1]
The ESIPT Pathway

Upon photoexcitation (


 nm), the molecule undergoes an ultrafast intramolecular proton transfer from the amino group (-NH₂) to the formyl oxygen (-CHO). This generates a phototautomer (Keto form)  that emits at a significantly longer wavelength (red-shifted) than the absorbing species.

ESIPT_Cycle Enol_S0 Enol Form (Ground) (Absorbing Species) Enol_S1 Enol Form (Excited) (Franck-Condon State) Enol_S0->Enol_S1 Excitation (hν) ~370 nm Keto_S1 Keto Form (Excited) (Proton Transfer Product) Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto Form (Ground) (Unstable) Keto_S1->Keto_S0 Fluorescence (hν') ~500-550 nm Keto_S0->Enol_S0 Reverse Proton Transfer

Figure 1: The four-level ESIPT photocycle of ATFC. The large energy loss during proton transfer results in a massive Stokes shift, separating excitation and emission bands cleanly.

Comparative Analysis: ATFC vs. Commercial Standards

This section objectively compares ATFC against Nile Red (standard for lipophilicity/polarity) and 3-Hydroxyflavone (standard for ESIPT).

Table 1: Photophysical Performance Matrix
FeatureATFC (2-Amino-6-tert-butyl...) Nile Red (Commercial Standard) Fluorescein (Brightness Standard)
Primary Mechanism ESIPT (Proton Transfer)Solvatochromic Charge TransferRigid Planar

-System
Stokes Shift Large (>120 nm) Moderate (~60 nm)Small (~25 nm)
Excitation Max ~370–390 nm (UV/Blue)~530 nm (Green)~490 nm (Blue)
Emission Max ~500–540 nm (Green/Yellow)~635 nm (Red)~520 nm (Green)
Solvent Sensitivity High (Dual emission possible)Very High (Blue shift in non-polar)Low (pH sensitive, not polarity)
Lipophilicity High (tert-butyl group)HighLow (Water soluble)
Photostability Moderate to HighPoor (Bleaches rapidly)Low
Cost/Availability Low (Synthetic Intermediate)High (Purified Stain)Low

*Note: Emission maxima are solvent-dependent. ATFC shows significant blue-shift in non-polar solvents.[1]

Critical Insights for Researchers
  • Signal-to-Noise Ratio: ATFC's large Stokes shift allows you to filter out excitation light completely, providing a "black background" that Fluorescein cannot match without expensive interference filters.[1]

  • Membrane Specificity: The tert-butyl group at position 6 acts as a hydrophobic anchor.[1] Unlike Fluorescein which stays in the cytosol, ATFC partitions into lipid bilayers and hydrophobic protein pockets, similar to Nile Red but with a distinct excitation window.

  • Synthetic Versatility: Unlike commercial dyes which are "final products," ATFC is a reactive scaffold. It can be derivatized (via the aldehyde group) into Schiff bases to create turn-on sensors for Zn²⁺ or Al³⁺ , a capability Nile Red lacks.

Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validating)

Objective: Generate high-purity ATFC scaffold from commercially available precursors.[1]

Reagents:

  • 2'-Hydroxy-5'-tert-butylacetophenone (Starting material)[1]

  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

Workflow:

  • Vilsmeier-Haack Reaction: Dissolve 10 mmol of acetophenone in 30 mL dry DMF at 0°C. Dropwise add 30 mmol

    
     (Caution: Exothermic).
    
  • Cyclization: Stir at 60°C for 6 hours. The color will shift from pale yellow to deep orange/red (indicator of chromone formation).

  • Quenching: Pour mixture into 200g crushed ice. A yellow precipitate forms immediately.

  • Validation Step: Neutralize with

    
     to pH 7. If precipitate dissolves, the cyclization failed (product should be insoluble in water).
    
  • Purification: Recrystallize from Ethanol.

    • Quality Check: Melting point should be distinct (approx. 240-250°C, dec).[1]

Protocol B: Solvatochromic Characterization

Objective: Determine the environmental sensitivity of the probe.

  • Stock Solution: Prepare 1 mM ATFC in DMSO.

  • Solvent Panel: Prepare 10 µM dilutions in:

    • Toluene (Non-polar)

    • Dichloromethane (Moderately polar)

    • Ethanol (Protic polar)[2]

    • PBS Buffer (Aqueous)

  • Measurement: Record Excitation (300-500 nm) and Emission (400-700 nm) spectra.

  • Data Analysis: Plot Stokes Shift (

    
    ) vs. Solvent Polarity Function (
    
    
    
    ). A linear relationship confirms the intramolecular charge transfer (ICT) or ESIPT nature.

Strategic Application Workflow

This diagram illustrates how to decide when to use ATFC over commercial dyes.

Decision_Matrix Start Experimental Goal Environment Is the target Hydrophobic (Lipid/Membrane)? Start->Environment Stokes Is Autofluorescence a problem? Environment->Stokes Yes Metal Are you sensing Ions (Zn2+, Al3+)? Environment->Metal No Use_Nile Use Nile Red (Commercial Standard) Stokes->Use_Nile No (Standard Imaging) Use_ATFC Use ATFC Scaffold Stokes->Use_ATFC Yes (Need Large Shift) Metal->Use_Nile No Derivatize Derivatize ATFC (Schiff Base Reaction) Metal->Derivatize Yes Derivatize->Use_ATFC Precursor

Figure 2: Decision matrix for selecting ATFC.[1] Its primary value proposition lies in high-background environments (due to Stokes shift) and as a precursor for metal ion sensing.[1]

References

  • Synthesis & Class Properties

    • Title: Synthesis and Reaction of 3-Formylchromones.[1][3][4][5][6][7][8]

    • Source: ResearchGate / Thieme (Synlett/Synthesis Reviews).
    • Context: Defines the Vilsmeier-Haack route for 2-amino-3-formylchromone deriv
  • ESIPT Mechanism

    • Title: Excited-State Intramolecular Proton Transfer (ESIPT)
    • Source: MDPI / ResearchG
    • Context: Explains the photocycle of 3-hydroxyflavones and amino-chromones.
    • URL:[Link]

  • Schiff Base Applications (Zn/Al Sensing)

    • Title: Binding interactions and Sensing applications of chromone derived Schiff base chemosensors.[9]

    • Source: Journal of Fluorescence / Springer.
    • Context: Details the use of the amino-formyl-chromone scaffold for cre
    • URL:[Link]

  • Commercial Comparison Data

    • Title: Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy.
    • Source: Max Planck Society (MPG.PuRe).
    • Context: Benchmarks Stokes shifts of commercial dyes against chromone-like derivatives.[1]

    • URL:[Link]

Sources

Validation

Selectivity of 2-Amino-6-tert-butyl-3-formylchromone (ATBFC) as a Fluorescent Probe for Lipid Droplets: A Comprehensive Comparison Guide

Executive Summary & Rationale The accurate visualization of intracellular organelles is critical for understanding cellular metabolism, disease pathology, and drug pharmacokinetics. Lipid droplets (LDs) have emerged from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The accurate visualization of intracellular organelles is critical for understanding cellular metabolism, disease pathology, and drug pharmacokinetics. Lipid droplets (LDs) have emerged from being viewed as simple inert storage vesicles to dynamic organelles implicated in metabolic disorders, cancer, and ferroptosis. Consequently, the demand for highly selective, photostable, and wash-free fluorescent probes has accelerated.

2-Amino-6-tert-butyl-3-formylchromone (ATBFC, CAS: 68301-87-1) represents a highly specialized chromone-based fluorophore. Unlike traditional ubiquitous dyes, ATBFC leverages a sophisticated Donor-π-Acceptor (D-π-A) architecture combined with targeted lipophilicity. This guide objectively compares the photophysical performance and organelle selectivity of ATBFC against industry-standard alternatives (e.g., BODIPY 493/503, Nile Red) and provides a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Grounding: The Photophysics of ATBFC

The efficacy of ATBFC is rooted in its structural causality. To achieve high signal-to-noise (S/N) ratios without the need for rigorous washing steps, a probe must be fluorogenic—meaning its fluorescence is triggered strictly by its target microenvironment.

ATBFC achieves this through solvatochromism driven by an Intramolecular Charge Transfer (ICT) mechanism [1].

  • The Donor (D): The 2-amino group acts as a strong electron donor.

  • The Acceptor (A): The 3-formyl and 4-oxo groups act as electron acceptors.

  • The Targeting Moiety: The 6-tert-butyl group significantly increases the molecule's partition coefficient (logP), driving it selectively into the neutral lipid core of LDs[2].

In the highly polar, aqueous environment of the cytosol, the molecule undergoes Twisted Intramolecular Charge Transfer (TICT) . The structural rotation dissipates excitation energy non-radiatively, effectively quenching fluorescence. However, upon partitioning into the highly viscous, hydrophobic core of a lipid droplet, the molecule is forced into a planar conformation. This restores the radiative ICT state, resulting in intense fluorescence emission [4].

G cluster_aqueous Aqueous Environment (Cytosol) cluster_lipid Hydrophobic Environment (Lipid Droplet) A ATBFC Probe B TICT State (Twisted) A->B High Polarity C Fluorescence Quenched (Wash-Free) B->C Non-Radiative D ATBFC Probe E ICT State (Planar) D->E Low Polarity F Strong Emission (High S/N) E->F Radiative Decay

Photophysical mechanism of ATBFC targeting lipid droplets via ICT/TICT states.

Performance Comparison: ATBFC vs. Standard Probes

When selecting a probe for LD imaging, researchers must balance photostability, background fluorescence, and spectral bandwidth. Standard probes like and Nile Red have historical precedence but suffer from distinct limitations, such as narrow Stokes shifts and high background noise [3].

Quantitative Data Summary
Feature / MetricATBFCBODIPY 493/503Nile Red
Primary Target Lipid DropletsLipid DropletsLipid Droplets / ER
Excitation / Emission ~405 nm / ~520 nm493 nm / 503 nm552 nm / 636 nm
Stokes Shift Large (~115 nm) Small (10 nm)Moderate (~84 nm)
Wash-Free Capability Yes (TICT quenched in water) No (Requires washing)Partial (High background)
Photostability HighLow (Rapid bleaching)Moderate
Spectral Cross-talk Low (Sharp emission peak)High (Narrow Stokes shift)High (Broad emission)

Causality in Performance Differences:

  • Stokes Shift & Cross-talk: ATBFC's large Stokes shift minimizes self-quenching and excitation back-scatter, making it vastly superior to BODIPY 493/503 for multiplexed imaging panels.

  • Wash-Free Imaging: Nile Red exhibits broad solvatochromism, meaning it will fluoresce (albeit at different wavelengths) in various cellular membranes, creating background noise. ATBFC's strict TICT-mediated quenching in water ensures that un-bound probe remains completely dark, eliminating the need for disruptive washing steps [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes intrinsic pharmacological controls to verify that the fluorescence signal is genuinely originating from lipid droplets and not from non-specific aggregation.

Reagents & Preparation
  • ATBFC Stock Solution: Dissolve ATBFC in anhydrous DMSO to a concentration of 1 mM. Store in aliquots at -20°C, protected from light.

  • Oleic Acid (OA) Complex: Prepare a 200 μM OA solution conjugated with BSA to induce LD formation (Positive Control).

  • Triacsin C: Prepare a 5 μM solution. Triacsin C inhibits acyl-CoA synthetase, blocking de novo LD synthesis (Negative Control).

Step-by-Step Live-Cell Imaging Workflow
  • Cell Seeding: Seed HeLa or 3T3-L1 preadipocytes in 35 mm glass-bottom confocal dishes. Culture until 70% confluent.

  • Pharmacological Modulation (Validation Step):

    • Group A (Control): Standard culture media.

    • Group B (Positive Control): Incubate with 200 μM OA for 12 hours to massively upregulate LD biogenesis.

    • Group C (Negative Control): Pre-treat with 5 μM Triacsin C for 12 hours to deplete LDs.

  • Probe Incubation: Dilute ATBFC stock to a final working concentration of 2 μM in serum-free DMEM. Incubate the cells for 20 minutes at 37°C.

  • Wash-Free Imaging: Transfer the dish directly to the confocal microscope stage without washing.

    • Rationale: ATBFC in the aqueous media remains dark due to TICT. Washing steps can mechanically stress cells and alter LD dynamics.

  • Data Acquisition: Excite at 405 nm and collect emission using a 500–550 nm bandpass filter.

G Step1 1. Cell Culture Seed HeLa/3T3-L1 cells Step2 2. Pharmacological Validation Group A: Control | Group B: +OA | Group C: +Triacsin C Step1->Step2 Step3 3. Probe Incubation 2 μM ATBFC (20 min at 37°C) Step2->Step3 Step4 4. Wash-Free Imaging Confocal Microscopy (Ex: 405nm) Step3->Step4 Step5 5. Colocalization & Analysis Validate signal specificity against controls Step4->Step5

Self-validating workflow for wash-free lipid droplet imaging using ATBFC.

Critical Analysis & Troubleshooting

  • Avoid Paraformaldehyde (PFA) Fixation: Researchers often attempt to fix cells post-staining. PFA fixation can permeabilize membranes and extract neutral lipids, leading to the artificial redistribution of lipophilic probes like ATBFC into the cytosol or ER. ATBFC is optimized for live-cell dynamics. If fixation is strictly required, use 3% glutaraldehyde, which better preserves lipid structures [3].

  • DMSO Concentration: Ensure the final concentration of DMSO in the imaging media does not exceed 0.5% (v/v). Higher concentrations of DMSO can alter the viscosity of the cell membrane and artificially induce LD fusion, skewing the morphological data.

References

  • Recent advances in fluorescent probes for lipid droplets Source: Chemical Communications (RSC Publishing), 2022. URL:[Link]

  • Recent Advances in Fluorescent Probes for Lipid Droplets Source: Molecules (MDPI) / PMC - NIH, 2018. URL:[Link]

  • Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes Source: Biochemistry (ACS Publications), 2019. URL:[Link]

  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining Source: Biosensors (MDPI) / PMC - NIH, 2022. URL:[Link]

Comparative

A Researcher's Guide to Proactively Assessing Off-Target Effects of Novel Chromone Derivatives: The Case of 2-Amino-6-tert-butyl-3-formylchromone

In the landscape of modern drug discovery, the pursuit of highly specific and effective therapeutic agents is paramount. Novel chemical entities, such as the promising chromone derivative 2-Amino-6-tert-butyl-3-formylchr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of highly specific and effective therapeutic agents is paramount. Novel chemical entities, such as the promising chromone derivative 2-Amino-6-tert-butyl-3-formylchromone, offer new avenues for therapeutic intervention. However, the journey from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization and mitigation of off-target effects. Unintended interactions with cellular components can lead to unforeseen toxicity and a narrow therapeutic window, ultimately derailing an otherwise promising drug development program.

This guide provides a comprehensive, technically-grounded framework for the proactive assessment of off-target effects of novel compounds, using 2-Amino-6-tert-butyl-3-formylchromone as a case study. We will move beyond a mere listing of protocols to a logical, tiered approach that a researcher can employ to build a robust safety and selectivity profile for their molecule of interest. The experimental choices detailed herein are designed to create a self-validating system, where data from orthogonal assays converge to provide a high-confidence assessment of a compound's cellular interaction landscape.

The Chromone Scaffold: A Double-Edged Sword

Chromone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The versatility of the chromone scaffold, which allows for diverse substitutions, is also its potential downfall.[1] Minor structural modifications can significantly alter the target profile and introduce unintended interactions. For instance, various 3-formylchromone derivatives have been shown to exhibit tumor cell-specific cytotoxicity, potentially through the inhibition of pathways like STAT3 signaling.[2] While this on-target activity is desirable, it is crucial to investigate what other cellular pathways may be perturbed.

A Tiered Strategy for Off-Target Profiling

A systematic and tiered approach is the most effective way to assess the off-target profile of a new chemical entity. This strategy begins with broad, cell-based phenotypic assays to detect any overt cytotoxicity, followed by more focused assays to identify specific molecular targets and perturbed pathways.

G cluster_0 Tier 1: Broad Phenotypic Screening cluster_1 Tier 2: Target-Focused Profiling cluster_2 Tier 3: Unbiased Global Profiling cluster_3 Tier 4: Validation and Mechanistic Follow-up T1_Assay Broad Cytotoxicity Profiling (e.g., MTT/CellTiter-Glo) T2_Kinase Kinase Panel Screening T1_Assay->T2_Kinase Proceed if selective cytotoxicity is observed T2_GPCR GPCR Panel Screening T1_Assay->T2_GPCR Proceed if selective cytotoxicity is observed T3_Proteomics Chemoproteomics (e.g., CETSA, KiNativ) T2_Kinase->T3_Proteomics Investigate hits T3_Transcriptomics Gene Expression Profiling (RNA-Seq) T2_GPCR->T3_Transcriptomics Investigate pathway changes T4_Validation Target Validation (e.g., siRNA/CRISPR, Western Blot) T3_Proteomics->T4_Validation Validate direct targets T3_Transcriptomics->T4_Validation Validate pathway modulation T4_Functional Functional Cell-Based Assays T4_Validation->T4_Functional Confirm functional consequences

Caption: Tiered workflow for off-target assessment of novel compounds.

Experimental Protocols

Tier 1: Broad Cytotoxicity Profiling

The initial step is to assess the general cytotoxicity of 2-Amino-6-tert-butyl-3-formylchromone across a diverse panel of human cell lines. This provides a baseline understanding of the compound's therapeutic index and can reveal cell-type-specific sensitivities that may hint at underlying mechanisms.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells from a panel of at least 10 different cancer and non-cancer cell lines (e.g., HEK293, HepG2, A549, MCF-7, Jurkat) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-Amino-6-tert-butyl-3-formylchromone (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Hypothetical Data Summary: Cytotoxicity Profile of 2-Amino-6-tert-butyl-3-formylchromone

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma> 100
MCF-7Breast Adenocarcinoma15.2
DU145Prostate Carcinoma8.9
HepG2Hepatocellular Carcinoma> 100
JurkatT-cell Leukemia2.5
HEK293Embryonic Kidney> 100

Interpretation: The hypothetical data suggests that 2-Amino-6-tert-butyl-3-formylchromone exhibits selective cytotoxicity towards certain cancer cell lines, particularly Jurkat cells. This selectivity warrants further investigation into the specific targets and pathways affected in these sensitive cell lines.

Tier 2: Kinase Panel Screening

Kinases are a large family of enzymes that are common off-targets for small molecule drugs. A broad in vitro kinase screen can quickly identify potential unintended interactions.

Protocol: In Vitro Kinase Inhibition Assay

This is typically performed as a service by specialized CROs. The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. The percentage of inhibition is measured.

Hypothetical Data Summary: Kinase Inhibition Profile of 2-Amino-6-tert-butyl-3-formylchromone (at 10 µM)

Kinase% Inhibition
Primary Target (Hypothetical) 95%
LCK88%
SRC75%
EGFR12%
CDK28%

Interpretation: The hypothetical data indicates that in addition to its primary target, the compound significantly inhibits LCK and SRC, two non-receptor tyrosine kinases important in T-cell signaling. This finding correlates with the observed high cytotoxicity in Jurkat cells (a T-cell line) and suggests a potential mechanism for this effect.

Tier 3: Unbiased Global Profiling

To gain a broader, unbiased view of the compound's interactions and effects, global transcriptomics and proteomics approaches are invaluable.

Protocol: Gene Expression Profiling by RNA-Seq

  • Cell Treatment: Treat a sensitive cell line (e.g., Jurkat) and a non-sensitive cell line (e.g., A549) with 2-Amino-6-tert-butyl-3-formylchromone at its IC50 concentration for 24 hours. Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform next-generation sequencing (NGS).

  • Data Analysis: Align reads to the human genome and perform differential gene expression analysis. Identify significantly up- and down-regulated genes and perform pathway analysis using tools like GSEA or DAVID.

Hypothetical Data Summary: Top Differentially Regulated Pathways in Jurkat Cells

PathwayRegulationp-value
T-cell receptor signalingDown< 0.001
ApoptosisUp< 0.001
NF-κB signalingDown< 0.01

Interpretation: The RNA-Seq data would corroborate the kinase profiling results, showing a downregulation of the T-cell receptor signaling pathway, which is consistent with the inhibition of LCK and SRC. The upregulation of apoptosis pathways provides a mechanistic explanation for the observed cytotoxicity.

G Compound 2-Amino-6-tert-butyl- 3-formylchromone LCK LCK Compound->LCK Inhibits SRC SRC Compound->SRC Inhibits TCR T-cell Receptor Signaling LCK->TCR Activates SRC->TCR Apoptosis Apoptosis TCR->Apoptosis Suppresses CellDeath Cell Death Apoptosis->CellDeath Induces

Caption: Hypothetical off-target mechanism in Jurkat cells.

Comparison of Off-Target Assessment Methods

AssayInformation ProvidedProsCons
Cytotoxicity Profiling Phenotypic effect on cell viabilityInexpensive, high-throughput, provides a broad overview of activityLacks mechanistic insight
Kinase Panel Screening Specificity against a known target classIdentifies direct off-targets, highly specificLimited to the kinases on the panel, in vitro results may not translate to cells
RNA-Seq Global changes in gene expressionUnbiased, provides a systems-level view of cellular response, hypothesis-generatingIndirectly measures compound effect, requires complex data analysis
Chemoproteomics (e.g., CETSA) Direct binding to proteins in a cellular contextIdentifies direct targets in a physiological setting, unbiasedTechnically challenging, may miss low-affinity interactions

Conclusion and Future Perspectives

The proactive assessment of off-target effects is a non-negotiable aspect of modern drug development. For a novel compound like 2-Amino-6-tert-butyl-3-formylchromone, a systematic, multi-tiered approach is essential to build a comprehensive safety and selectivity profile. By integrating data from broad phenotypic screens, focused target-based assays, and unbiased global profiling methods, researchers can gain a deep understanding of their compound's cellular interactions. This knowledge is critical for making informed decisions about lead optimization, predicting potential toxicities, and ultimately increasing the probability of success in developing a safe and effective therapeutic. The methodologies outlined in this guide provide a robust framework for any researcher embarking on the characterization of a novel chemical entity.

References

  • MDPI. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Available at: [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]

  • Illumina. (n.d.). CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Off-target effects in CRISPR/Cas9 gene editing. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Nature. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Amino-6-tert-butyl-3-formylchromone

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Amino-6-tert-butyl-3-formylchromone is a specialized heterocyclic building block often utilized in the synthesis of Schiff bases and pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Amino-6-tert-butyl-3-formylchromone is a specialized heterocyclic building block often utilized in the synthesis of Schiff bases and pharmaceutical intermediates. Its structure features a reactive formyl (aldehyde) group at the C3 position and an amino group at C2, anchored by a lipophilic tert-butyl moiety at C6.

Effective disposal of this compound requires understanding its chemical behavior:

  • Reactivity: The formyl and amino groups make this compound susceptible to condensation reactions. It must be segregated from strong oxidizers and active methylenes in waste streams to prevent uncontrolled exotherms.

  • Stability: The chromone ring system is thermally stable, requiring high-temperature incineration for complete mineralization.

  • Lipophilicity: The tert-butyl group increases the compound's logP, suggesting potential for bioaccumulation if released into aquatic environments.

Core Directive: This substance must never be disposed of via sanitary sewer systems or general refuse.[1] It requires management as a hazardous organic chemical waste.[2]

Hazard Profiling & Safety Parameters

Before initiating disposal, operators must validate the hazard profile. While specific toxicological data for this derivative may be limited, structurally related chromones dictate the following safety baseline.

Table 1: Physicochemical & Hazard Data[9]
ParameterSpecificationOperational Implication
Physical State Solid (Crystalline Powder)Risk of dust generation; requires particulate respirator if handled open.
Reactivity Aldehyde/Amine FunctionalityINCOMPATIBLE with strong oxidizers (e.g., Nitric Acid, Peroxides).
GHS Classification Irritant (Skin/Eye/Resp)H315, H319, H335. Standard PPE (Nitrile gloves, Goggles) required.[3][2]
Combustibility Carbon-based OrganicClassify as "Ignitable" (D001) if dissolved in flammable solvents.
Bioaccumulation High (Predicted)Zero-discharge policy for drains/sinks.

Disposal Decision Logic & Workflow

The disposal route is determined by the physical state of the waste (pure solid vs. solution). The following decision tree illustrates the critical segregation steps to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 2-Amino-6-tert-butyl-3-formylchromone StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidPkg Double-bag in Polyethylene or Amber Jar SolidPath->SolidPkg SolventCheck Identify Solvent Base LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste - Toxic/Irritant' List Constituents SolidPkg->Labeling HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloWaste No Halogens HaloWaste->Labeling NonHaloWaste->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision logic for segregating chromone waste streams based on physical state and solvent composition.[1]

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Safe containment of dry powder to prevent inhalation and environmental release.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a screw-top amber glass jar. Avoid metal containers due to potential slow corrosion from aldehyde oxidation over time.

  • Transfer:

    • Perform all transfers inside a chemical fume hood.

    • Use a disposable anti-static spatula to transfer the solid.

    • Critical: Do not sweep dust into the general trash.

  • Deactivation (Optional but Recommended for Large Quantities):

    • If disposing of >50g, dampen the solid slightly with an inert high-flashpoint solvent (e.g., mineral oil) to suppress dust generation before sealing.

  • Sealing: Cap tightly and apply Parafilm around the lid to prevent loosening during transport.

Protocol B: Liquid Waste Disposal (Solutions)

Objective: Segregation based on solvent compatibility to meet incineration requirements.

  • Solvent Identification:

    • Scenario 1 (Halogenated): If the chromone is dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, pour into the Non-Halogenated (Organic) waste carboy.

  • Concentration Limit: Ensure the concentration of the chromone does not exceed saturation limits to prevent precipitation/clogging in the waste container.

  • Incompatibility Check:

    • STOP: Do not pour into containers known to contain strong acids (Nitric, Sulfuric) or oxidizers (Permanganates). The formyl group can undergo exothermic oxidation.

Emergency Response: Spill Protocol

In the event of an accidental release, immediate containment is necessary to prevent tracking the chemical out of the laboratory.

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g or outside hood?) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Assess->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Cleanup Sweep (Solid) or Wipe (Liquid) Do NOT create dust Contain->Clean Decon 5. Surface Decontamination Wash with soap/water Collect rinsate Clean->Decon Report 6. Report to EHS Decon->Report

Figure 2: Step-by-step workflow for managing accidental spills of 2-Amino-6-tert-butyl-3-formylchromone.

Cleanup Specifics:

  • Solid Spills: Do not dry sweep. Cover with a wet paper towel (dampened with water or ethanol) to capture dust, then scoop into a waste bag.

  • Liquid Spills: Absorb with vermiculite or polypropylene pads.

  • Decontamination: The chromone structure is lipophilic. Clean the surface with an ethanol-soaked wipe followed by a soapy water wash. Collect all wipes as solid hazardous waste.

Regulatory Framework (RCRA Compliance)

In the United States, this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) .

  • Waste Classification:

    • It is not typically a P-listed or U-listed waste by specific CAS name.

    • It is classified as a Characteristic Waste if it exhibits properties of ignitability (D001) when in solvent, or toxicity if heavy metals were used in its catalysis.

    • Default Classification: For pure substance, manage as Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified) .

  • Cradle-to-Grave: The generator (lab) is responsible for the waste until it is destroyed. Ensure the disposal facility utilizes incineration rather than landfilling, as the aromatic ring system is persistent.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Formylchromone (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2023).[4] Safety Data Sheet: Chromone Derivatives and Handling. Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification. 40 CFR Part 261. Retrieved from

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 2-Amino-6-tert-butyl-3-formylchromone

As researchers and scientists at the forefront of drug development, our most critical asset is our ability to innovate safely. The handling of novel chemical entities like 2-Amino-6-tert-butyl-3-formylchromone, a member...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our most critical asset is our ability to innovate safely. The handling of novel chemical entities like 2-Amino-6-tert-butyl-3-formylchromone, a member of the chromone family of compounds, demands a rigorous and proactive approach to safety.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the established hazard profiles of analogous compounds. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Assessment: An Evidence-Based Approach

The primary hazards identified for this class of compounds are summarized below.[3][5][6][7]

Hazard ClassificationGHS CodePotential Effect
Skin IrritationH315Causes skin irritation, redness, and discomfort upon contact.[3][6][7]
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation.[3][6][7]
Respiratory Tract IrritationH335May cause respiratory irritation if dust is inhaled.[3][5][7]
Acute Oral ToxicityH302Harmful if swallowed.[5][7]

These classifications dictate that the compound must be handled with measures to prevent skin and eye contact, inhalation of its solid particulate form, and ingestion.

Core Protective Measures: Your Primary Defense

The selection of PPE is not a passive step but an active risk mitigation strategy. The following recommendations constitute the minimum required ensemble for handling 2-Amino-6-tert-butyl-3-formylchromone.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8] They must have indirect ventilation to prevent dust from entering the eye area.[8]

  • Best Practice/Large Quantities: When handling larger volumes (>1g) or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to chemical splash goggles.[8][9] The face shield protects the entire face from contact.[9]

Hand Protection

Hands are the most likely point of direct contact. The goal is to prevent skin contact, as dictated by the H315 hazard ("Causes skin irritation").

  • Glove Type: Nitrile gloves are the recommended choice for incidental contact.[8][9] They offer excellent resistance to a broad range of chemicals and provide good puncture resistance.[9]

  • Glove Thickness: A standard disposable nitrile glove (4-5 mil) is typically sufficient for handling small quantities.

  • Protocol: Always double-glove if there is a risk of a glove breach. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[7]

Glove TypeProtection Against Incidental ContactNotes
Nitrile Excellent Recommended choice. Good resistance to bases, oils, and many solvents.[9]
LatexGoodGood flexibility, but can cause allergic reactions.[9] Not recommended if oils or certain solvents are in use.
NeopreneGoodResists a broad range of oils, acids, and solvents.[9]
Body Protection

To prevent skin contact on arms and clothing, appropriate body protection is essential.

  • Standard Use: A clean, buttoned laboratory coat is the minimum requirement.[8]

  • Enhanced Protection: For tasks with a higher risk of dust generation or when handling larger quantities, consider using impervious clothing or a chemical-resistant apron over the lab coat.[10][11] All clothing worn in the lab should be 100% cotton, especially when working with any reactive chemicals.[8] Closed-toe shoes are mandatory at all times.[8]

Respiratory Protection

The H335 classification ("May cause respiratory irritation") is a critical consideration, particularly as this compound is a solid powder.[3][5][7] Engineering controls are the first line of defense.

  • Primary Control: All weighing and handling of solid 2-Amino-6-tert-butyl-3-formylchromone must be performed inside a certified chemical fume hood or a powder containment hood to minimize dust inhalation.[6][7]

  • When a Respirator is Required: If engineering controls are not available or are insufficient to control dust exposure, respiratory protection is required.[12] A NIOSH-approved air-purifying respirator fitted with an N95 (or better) particulate filter is necessary.[12] If working with the compound in a volatile organic solvent, an organic vapor cartridge may also be required.[12] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

A safe protocol integrates PPE use into a comprehensive workflow from preparation to disposal.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 2-Amino-6-tert-butyl-3-formylchromone.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_final 4. Final Steps prep1 Review SDS/Safety Info prep2 Don Core PPE: Lab Coat, Goggles, Gloves prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Begin Work handle2 Perform Chemical Reaction/ Manipulation handle1->handle2 clean1 Segregate Contaminated Waste (Gloves, Tips, etc.) handle2->clean1 Work Complete clean2 Decontaminate Glassware/ Surfaces clean1->clean2 clean3 Place Waste in Labeled Hazardous Waste Container clean2->clean3 final1 Doff PPE in Correct Order clean3->final1 Area Secure final2 Wash Hands Thoroughly final1->final2

Caption: Safe Handling Workflow for Chromone Derivatives.

Spill Response

In the event of a spill, personal safety is the immediate priority.[10]

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Don PPE: Before cleanup, don the full, appropriate PPE, including respiratory protection.[10]

  • Contain: Prevent the spill from spreading.[10]

  • Clean: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.[7][10] Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[10]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[10]

Waste Disposal

All waste contaminated with 2-Amino-6-tert-butyl-3-formylchromone must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Unused solutions should be placed in a compatible, labeled hazardous waste container. Do not pour this chemical down the drain.[7][14]

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[10][13]

  • Pickup: Arrange for waste pickup through your institution's EHS department.[10]

By adhering to this comprehensive safety framework, you can confidently handle 2-Amino-6-tert-butyl-3-formylchromone, ensuring both the integrity of your research and the protection of your health.

References

  • Mandarin Aldehyde 10% (Firmenich) SDS-6155. The Perfumers Apprentice. [Link]

  • Personal Protective Equipment (PPE). Rensselaer Polytechnic Institute. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • 2-Amino-3-formyl-6,7-dimethylchromone. PubChem. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

  • Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. ResearchGate. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

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